Merrifield resin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,2-bis(ethenyl)benzene;1-chloroprop-2-enylbenzene;styrene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10.C9H9Cl.C8H8/c1-3-9-7-5-6-8-10(9)4-2;1-2-9(10)8-6-4-3-5-7-8;1-2-8-6-4-3-5-7-8/h3-8H,1-2H2;2-7,9H,1H2;2-7H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHIUUBWYJTORC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C.C=CC(C1=CC=CC=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Merrifield Resin: A Comprehensive Technical Guide for Solid-Phase Synthesis
Merrifield resin is a foundational tool in the field of solid-phase organic synthesis, particularly renowned for its pivotal role in the automated synthesis of peptides, for which its inventor, Robert Bruce Merrifield, was awarded the Nobel Prize in Chemistry in 1984. This guide provides an in-depth look at the chemical structure, properties, and key experimental applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Concepts
This compound is a chloromethylated polystyrene support, cross-linked with divinylbenzene (DVB).[1] It is typically supplied as small, spherical beads.[1] The fundamental principle behind its use is to provide a solid, insoluble support onto which organic molecules, primarily amino acids, can be covalently anchored. This immobilization allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to a mere filtration and washing of the resin beads. This process eliminates the need for complex purification of intermediates, which is a significant bottleneck in traditional solution-phase synthesis.[2]
The resin's polystyrene backbone provides a robust and chemically inert scaffold, while the divinylbenzene cross-linking (typically 1-2%) lends it mechanical stability and insolubility in common organic solvents.[3] Despite being insoluble, the resin beads swell in solvents like dichloromethane (DCM) and dimethylformamide (DMF), allowing reagents to penetrate the polymer matrix and react with the bound substrates.[4] The key functional component of this compound is the chloromethyl group (-CH₂Cl), which serves as the anchor point for the first building block, usually a protected amino acid.[5]
Chemical Structure of this compound
The structure of this compound consists of a polystyrene backbone with a divinylbenzene cross-linker and a chloromethyl functional group attached to the aromatic rings of the styrene units. The chloromethylation of polystyrene typically results in a mixture of para- and meta-isomers, with the para-isomer often being the major component.[4]
Below is a DOT language representation of the chemical structure of a segment of this compound.
Caption: Chemical structure of this compound.
Quantitative Data
The physical and chemical properties of this compound can vary depending on the manufacturing process. Key parameters include the percentage of divinylbenzene cross-linker, the particle size (mesh), and the loading capacity of the chloromethyl functional group. These parameters influence the resin's swelling characteristics, reaction kinetics, and the overall yield of the synthesis.
| Property | Typical Range | Significance |
| Cross-linking (% DVB) | 1% - 2% | Affects swelling; lower cross-linking leads to greater swelling and faster kinetics, but lower mechanical stability.[4] |
| Particle Size (mesh) | 100-200, 200-400 | Smaller bead sizes offer a higher surface area-to-volume ratio, leading to faster reaction times.[4] |
| Loading Capacity (mmol/g) | 0.5 - 2.5 | Represents the amount of functional sites per gram of resin, determining the theoretical yield of the synthesis.[6][7][8] |
Experimental Protocols
The use of this compound in solid-phase peptide synthesis (SPPS) involves a series of cyclical steps. The following are detailed methodologies for the key stages of this process.
Attachment of the First Amino Acid
The initial step in SPPS is the covalent attachment of the C-terminal amino acid to the resin. This is typically achieved via a nucleophilic substitution reaction where the carboxylate of the N-protected amino acid displaces the chloride on the chloromethyl group of the resin, forming a benzyl ester linkage.
Cesium Salt Method
This is a widely used method for attaching the first Boc-protected amino acid to this compound.
-
Preparation of the Cesium Salt:
-
Dissolve the Boc-amino acid in a 10:1 mixture of methanol and water (e.g., 5 mL methanol and 0.5 mL water per mmol of amino acid).
-
Titrate the solution to a pH of 7.0 with a 20% aqueous solution of cesium carbonate.
-
Evaporate the mixture to dryness.
-
Add DMF (e.g., 2.5 mL/mmol) and evaporate to dryness again at 45°C to ensure the salt is anhydrous. Repeat this DMF addition and evaporation step.[3][9]
-
-
Attachment to the Resin:
-
Swell the this compound in DMF (e.g., 6-8 mL per gram of resin) in a reaction vessel.
-
Add the dried Boc-amino acid cesium salt (1.0 equivalent relative to the resin's chlorine substitution).
-
Filter the resin and wash it thoroughly with DMF, followed by 50% (v/v) aqueous DMF, 50% (v/v) aqueous methanol, and finally methanol.
-
Peptide Chain Elongation
Once the first amino acid is attached, the peptide chain is elongated through a series of deprotection and coupling steps.
-
N-terminal Deprotection:
-
The N-terminal protecting group (e.g., Boc) is removed by treating the resin-bound amino acid with an acid, typically trifluoroacetic acid (TFA) in DCM.
-
-
Neutralization:
-
The resulting ammonium salt is neutralized with a base, such as diisopropylethylamine (DIPEA) in DMF.
-
-
Coupling of the Next Amino Acid:
-
The next N-protected amino acid is activated using a coupling reagent (e.g., dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC)) and then added to the resin. The activated carboxyl group of the incoming amino acid reacts with the free amino group on the resin-bound amino acid to form a peptide bond.[2]
-
-
Washing:
-
After the coupling reaction, the resin is washed to remove excess reagents and by-products.
-
This cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.
Cleavage of the Peptide from the Resin
The final step is the cleavage of the completed peptide from the solid support. For this compound, this typically requires strong acidic conditions to hydrolyze the benzyl ester linkage.
Standard HF Cleavage
Hydrogen fluoride (HF) is a common reagent for cleaving peptides from this compound. This procedure must be performed in a specialized, HF-resistant apparatus.
-
Preparation:
-
The N-terminal Boc group is removed from the final amino acid.
-
The peptide-resin is dried and placed in the reaction vessel of the HF apparatus.
-
A scavenger, such as anisole or p-cresol, is added to trap reactive carbocations generated during cleavage.[10]
-
-
Cleavage Reaction:
-
Work-up:
-
The HF is removed by evaporation under a stream of nitrogen.[10]
-
Cold diethyl ether is added to the residue to precipitate the crude peptide.[10]
-
The resin and precipitated peptide are filtered, and the peptide is washed with more cold diethyl ether.
-
The crude peptide is then dissolved in a suitable solvent (e.g., 10% aqueous acetic acid) to separate it from the resin beads.
-
The solution is filtered, and the filtrate is lyophilized to obtain the purified peptide.[10]
-
TFMSA Cleavage
Trifluoromethanesulfonic acid (TFMSA) is an alternative strong acid for cleavage that can be used in standard laboratory glassware.
-
Cleavage Cocktail Preparation:
-
A typical cleavage cocktail consists of TFMSA, TFA, and a scavenger (e.g., m-cresol).
-
The mixture is chilled in an ice bath.
-
-
Cleavage Reaction:
-
The peptide-resin is placed in a round-bottom flask and cooled in an ice bath.
-
The chilled cleavage cocktail is added to the resin.
-
The mixture is stirred at 0°C for 1-2 hours.[12]
-
-
Work-up:
-
The resin is filtered, and the filtrate is collected.
-
The resin is washed with a small amount of fresh TFA, and the washings are combined with the filtrate.
-
The peptide is precipitated by adding the combined filtrate to a large volume of cold diethyl ether or methyl t-butyl ether.[12]
-
The precipitated peptide is collected by filtration or centrifugation, washed with cold ether, and dried under vacuum.[12]
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow of solid-phase peptide synthesis using this compound.
Caption: General workflow for SPPS using this compound.
Conclusion
This compound remains a cornerstone of solid-phase organic synthesis, offering a reliable and efficient platform for the construction of complex peptides and other organic molecules. Its robust chemical nature, coupled with well-established experimental protocols, makes it an invaluable tool for researchers in academia and industry. A thorough understanding of its chemical structure, properties, and the nuances of its application is essential for the successful synthesis of target molecules.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]
- 6. chempep.com [chempep.com]
- 7. This compound | Matrix Innovation [matrix-innovation.com]
- 8. Merrifield 多肽树脂 200-400 mesh, extent of labeling: 2.0-2.5 mmol/g Cl- loading, 2 % cross-linked | Sigma-Aldrich [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
The Cornerstone of Automated Peptide Synthesis: A Technical Guide to Merrifield Resin
For decades, the synthesis of peptides, the building blocks of proteins, was a laborious and often low-yielding process. This changed dramatically with the advent of solid-phase peptide synthesis (SPPS), a revolutionary technique developed by Dr. R. Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984. At the heart of this innovation lies the Merrifield resin, a solid support that transformed peptide synthesis from a complex solution-phase endeavor into a streamlined, automatable process. This technical guide provides an in-depth exploration of the history, development, and application of this compound, tailored for researchers, scientists, and professionals in drug development.
A Paradigm Shift in Peptide Chemistry: The Genesis of this compound
Prior to Merrifield's work, peptides were synthesized in solution, a method fraught with challenges. Each addition of an amino acid required meticulous purification to remove excess reagents and byproducts, leading to significant sample loss and making the synthesis of long peptides exceedingly difficult.
In the early 1960s, R. Bruce Merrifield of The Rockefeller University conceptualized and developed a groundbreaking alternative: solid-phase peptide synthesis.[1] The core principle was to anchor the first amino acid of a peptide chain to an insoluble solid support, the this compound.[2] This immobilization allowed for the use of excess reagents to drive reactions to completion, with purification simplified to mere washing and filtration steps.[3] This innovation not only dramatically increased the efficiency and yield of peptide synthesis but also paved the way for its automation.[4]
The initial breakthrough was the synthesis of a tetrapeptide, and this was followed by the successful synthesis of the nonapeptide bradykinin, demonstrating the immense potential of the solid-phase approach. This pioneering work laid the foundation for the synthesis of countless peptides and even small proteins, revolutionizing biochemistry, pharmacology, and medicine.
The Chemistry of this compound: Structure and Synthesis
The original this compound is a chloromethylated polystyrene, typically cross-linked with 1-2% divinylbenzene (DVB).[5] The polystyrene backbone provides a robust and insoluble matrix, while the chloromethyl groups serve as the reactive sites for attaching the first amino acid.
The synthesis of this compound is most commonly achieved through the chloromethylation of polystyrene beads. This reaction typically involves treating polystyrene with chloromethyl methyl ether and a Lewis acid catalyst, such as tin chloride.[6] An alternative method involves the copolymerization of styrene and 4-vinylbenzyl chloride.[7]
The key characteristics of this compound that are critical for its function in SPPS are summarized in the table below.
| Property | Typical Value/Description | Significance in SPPS |
| Matrix | Polystyrene cross-linked with 1-2% divinylbenzene | Provides a mechanically stable and insoluble support that is inert to the reaction conditions of peptide synthesis. |
| Functional Group | Chloromethyl (-CH2Cl) | Serves as the reactive handle for the covalent attachment of the first amino acid. |
| Loading Capacity | 0.2 - 2.0 mmol/g | Dictates the amount of peptide that can be synthesized per gram of resin. |
| Mesh Size | 100-200 mesh or 200-400 mesh | Influences the swelling properties and accessibility of reactive sites. |
| Swelling | Swells in nonpolar organic solvents like dichloromethane (DCM) and dimethylformamide (DMF) | Swelling is crucial for the penetration of reagents and solvents, enabling efficient reactions within the resin beads. |
The Workflow of Solid-Phase Peptide Synthesis on this compound
The synthesis of a peptide on this compound follows a cyclical process of deprotection, activation, and coupling, culminating in the cleavage of the completed peptide from the solid support. The following diagram illustrates the general workflow of SPPS using the Boc (tert-butyloxycarbonyl) protection strategy, which was the predominant method used with the original this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for the key steps in solid-phase peptide synthesis using this compound.
Attachment of the First Amino Acid (Cesium Salt Method)
The first amino acid is typically attached to the this compound via a nucleophilic substitution reaction, where the carboxylate of the N-protected amino acid displaces the chloride on the chloromethyl group of the resin. The cesium salt method is a widely used and effective procedure.[8]
Protocol:
-
Preparation of the Cesium Salt:
-
Dissolve the N-Boc protected amino acid in a minimal amount of methanol.
-
Add an aqueous solution of cesium carbonate (Cs₂CO₃) dropwise until the pH of the solution is neutral (pH 7).
-
Remove the solvent by rotary evaporation to obtain the cesium salt of the Boc-amino acid.
-
Thoroughly dry the salt under vacuum.
-
-
Attachment to the Resin:
-
Swell the this compound in dimethylformamide (DMF) for at least 1 hour in a reaction vessel.
-
Add the dried Boc-amino acid cesium salt (typically 1.5-2.0 equivalents relative to the resin's loading capacity) to the swollen resin.
-
Heat the reaction mixture at 50-60 °C with gentle agitation for 12-24 hours.
-
After the reaction is complete, filter the resin and wash it sequentially with DMF, a mixture of DMF and water, methanol, and finally dichloromethane (DCM).
-
Dry the resin under vacuum.
-
The SPPS Cycle: Deprotection, Neutralization, and Coupling
The following steps are repeated for the addition of each subsequent amino acid.
a) Deprotection:
-
Reagent: 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Procedure:
-
Swell the resin-bound peptide in DCM.
-
Treat the resin with the TFA/DCM solution for 20-30 minutes at room temperature to remove the Boc protecting group.
-
Filter and wash the resin thoroughly with DCM to remove the excess TFA and the cleaved Boc group.
-
b) Neutralization:
-
Reagent: 10% Diisopropylethylamine (DIEA) in DCM or DMF.
-
Procedure:
-
Treat the deprotected resin with the DIEA solution for 5-10 minutes to neutralize the trifluoroacetate salt of the N-terminal amino group.
-
Filter and wash the resin with DCM or DMF.
-
c) Coupling:
-
Reagents:
-
N-Boc protected amino acid (typically 3-4 equivalents).
-
Coupling agent, such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) (typically 3-4 equivalents).
-
-
Procedure:
-
Dissolve the N-Boc amino acid in DCM or DMF.
-
Add the coupling agent to the amino acid solution and allow it to pre-activate for a few minutes.
-
Add the activated amino acid solution to the neutralized resin-bound peptide.
-
Allow the reaction to proceed for 1-2 hours at room temperature with agitation.
-
Monitor the completion of the coupling reaction using a qualitative test such as the ninhydrin (Kaiser) test.
-
After completion, filter and wash the resin with DCM and DMF to remove excess reagents and byproducts (e.g., dicyclohexylurea if DCC is used).
-
Cleavage of the Peptide from the Resin
The final step in SPPS is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of any side-chain protecting groups. For this compound, this is typically achieved using strong acids.
| Cleavage Reagent | Typical Conditions | Advantages | Disadvantages |
| Hydrogen Fluoride (HF) | Anhydrous HF, often with scavengers like anisole or p-cresol, at 0 °C for 1-2 hours. | Highly effective for cleaving the benzyl ester linkage and most benzyl-based side-chain protecting groups. | Extremely toxic and corrosive, requiring specialized and expensive equipment. |
| Trifluoromethanesulfonic acid (TFMSA) | TFMSA in TFA with scavengers at room temperature for 1-2 hours. | A strong acid that can be used as an alternative to HF without the need for specialized apparatus. | Can lead to more side reactions than HF; the cleaved peptide can be hygroscopic. |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | TMSOTf in TFA with scavengers at 0 °C to room temperature for 1-2 hours. | Generally produces fewer side reactions than TFMSA and the product is less hygroscopic.[9] Does not require specialized equipment. | May not be as effective for removing certain protecting groups. |
General Cleavage Protocol (using TFMSA as an example):
-
Dry the peptide-resin thoroughly under vacuum.
-
In a reaction vessel, add the dried peptide-resin and a scavenger cocktail (e.g., thioanisole, ethanedithiol) to protect sensitive amino acid residues from reactive cationic species generated during cleavage.
-
Cool the vessel in an ice bath.
-
Slowly add a pre-chilled solution of TFMSA in TFA to the resin.
-
Stir the mixture at room temperature for 1-2 hours.
-
Filter the resin and wash it with a small amount of fresh TFA.
-
Precipitate the cleaved peptide by adding the combined filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using techniques such as high-performance liquid chromatography (HPLC).
Evolution and Impact of this compound
The invention of this compound and the solid-phase synthesis methodology was a watershed moment in chemical and biological sciences. It dramatically accelerated research in numerous fields by making synthetic peptides readily accessible. The principles established by Merrifield have been extended to the solid-phase synthesis of other biopolymers, such as oligonucleotides.
While the original this compound is still in use, particularly for Boc-based synthesis, its development spurred the creation of a wide array of other solid supports with different linkers and cleavage characteristics. Resins like Wang resin and Rink amide resin, which are compatible with the milder Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy, have become exceedingly popular. These newer resins offer advantages such as avoiding the use of the highly hazardous HF.
The following diagram illustrates the logical relationship in the evolution of solid-phase synthesis, starting from the foundational this compound.
Conclusion
The development of this compound represents a landmark achievement in organic chemistry and biotechnology. By providing a solid anchor for peptide synthesis, it overcame the limitations of traditional solution-phase methods, enabling the efficient and automated production of peptides. This has had a profound and lasting impact on our ability to study and utilize these vital biomolecules, from fundamental biological research to the development of new therapeutics. The principles pioneered by Merrifield continue to underpin modern synthetic strategies, and the this compound itself remains a valuable tool in the chemist's arsenal.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ias.ac.in [ias.ac.in]
- 3. omizzur.com [omizzur.com]
- 4. fiveable.me [fiveable.me]
- 5. peptide.com [peptide.com]
- 6. homework.study.com [homework.study.com]
- 7. CN115215967A - this compound and preparation method and application thereof - Google Patents [patents.google.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
A Deep Dive into Merrifield Resin: Synthesis and Polystyrene Chloromethylation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Merrifield resin, a chloromethylated polystyrene-divinylbenzene (PS-DVB) copolymer, stands as a cornerstone of solid-phase synthesis, particularly in the automated synthesis of peptides, for which its inventor, R. Bruce Merrifield, was awarded the Nobel Prize in Chemistry in 1984.[1][2][3][4] This guide provides a comprehensive technical overview of the synthesis of this compound, with a core focus on the chloromethylation of polystyrene, a critical functionalization step. It is designed to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical protocols necessary for the preparation and application of this pivotal solid support.
The Foundation: Polystyrene Resin
The journey to this compound begins with polystyrene, typically cross-linked with 1-2% divinylbenzene (DVB) to ensure insolubility in common organic solvents while allowing for significant swelling.[5] This swelling is crucial for the diffusion of reagents into the polymer matrix, directly impacting reaction kinetics and the completeness of chemical transformations.[5] The physical form of the resin, most often small, spherical beads, is also a key characteristic.[5]
Table 1: Swelling Factors of 1% Cross-linked Polystyrene in Various Solvents [5]
| Solvent | Swelling Factor (mL/g of resin) |
| Dichloromethane (DCM) | 4 - 6 |
| Toluene | Data not available in search results |
| Dimethylformamide (DMF) | Data not available in search results |
Note: The swelling factor for 2% DVB cross-linked resin in DCM is lower, at 2 to 4 times its original volume.[5]
The Key Transformation: Chloromethylation of Polystyrene
The introduction of chloromethyl groups onto the aromatic rings of the polystyrene backbone is the defining step in the synthesis of this compound. This functionalization provides a reactive "handle" for the attachment of the first building block, typically a protected amino acid in peptide synthesis, via a nucleophilic substitution reaction.[2][4][5]
The most common method for chloromethylation is a Friedel-Crafts alkylation reaction.[6] Historically, this has been achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂).[6][7][8] However, due to the carcinogenic nature of chloromethyl methyl ether, alternative, safer reagents have been developed.[6][9] One such alternative is the use of 1,4-bis(chloromethoxy)butane (BCMB) with a Lewis acid catalyst like anhydrous aluminum trichloride (AlCl₃).[9] Another approach involves using dichloromethane (CH₂Cl₂) as the chloromethylating agent.[6]
The reaction conditions, including temperature, reaction time, and the ratio of reagents, are critical parameters that influence the degree of chloromethylation and the extent of side reactions, such as cross-linking between polystyrene chains.[6][10]
Reaction Mechanism
The chloromethylation of polystyrene via Friedel-Crafts alkylation proceeds through the formation of an electrophilic species that then attacks the electron-rich phenyl rings of the polystyrene.
Caption: Mechanism of Polystyrene Chloromethylation.
Experimental Protocols
Detailed experimental protocols are essential for reproducible synthesis. Below are representative procedures for the chloromethylation of polystyrene.
Protocol 1: Chloromethylation using Dichloromethane and Aluminum Chloride [6]
This method avoids the use of highly carcinogenic chloromethyl methyl ether.
Table 2: Experimental Protocol for Chloromethylation with CH₂Cl₂/AlCl₃
| Step | Procedure |
| 1. Resin Swelling | Place 10 g of styrene-divinylbenzene resin in a flask with 50 mL of CH₂Cl₂ and shake overnight to swell the beads. |
| 2. Reaction Setup | Cool the flask in an ice bath. Add 3 g of finely ground AlCl₃ to the flask. Attach an outlet tube with anhydrous CaCl₂ to manage HCl gas evolution. |
| 3. Reaction | Stir the reaction mixture for 7 hours. Take aliquot samples at intervals to monitor the progress of chloromethylation. |
| 4. Quenching | After filtration, pour the reaction mixture into 50 mL of water to remove unreacted AlCl₃. |
| 5. Washing | Filter the beads and wash with excess water. The product may still be brown due to AlCl₃ adducts. |
| 6. Acid Wash | Place the product in 50 mL of 3% HCl solution and stir until the color becomes white to avoid hydrolysis of chloromethyl groups. |
| 7. Final Washing & Drying | Filter the beads, wash with excess water, and dry. |
Protocol 2: Chloromethylation using 1,4-bis(chloromethoxy)butane (BCMB) [9]
This protocol utilizes a safer chloromethylating agent.
Table 3: Experimental Protocol for Chloromethylation with BCMB/AlCl₃
| Step | Procedure |
| 1. Reagent Preparation | Synthesize 1,4-bis(chloromethoxy)butane (BCMB) from 1,4-butanediol, formaldehyde, and phosphorus trichloride. |
| 2. Reaction Setup | In a suitable reaction vessel, combine polystyrene, BCMB, and anhydrous aluminum trichloride as the catalyst. |
| 3. Reaction | The specific reaction conditions (temperature, time) are described as "gentle".[9] |
| 4. Work-up and Purification | Details on the work-up and purification are not extensively provided in the search result but would typically involve quenching the reaction, washing the resin with various solvents to remove unreacted reagents and byproducts, and drying. |
Characterization of this compound
The successful synthesis of this compound is confirmed through various analytical techniques to determine the degree of chloromethylation and the structural integrity of the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The introduction of chloromethyl groups can be confirmed by the appearance of characteristic absorption peaks. For instance, peaks around 676 cm⁻¹ and 1419 cm⁻¹ are attributed to the C-Cl bond and the C-H bond in the -CH₂Cl group, respectively.[9]
-
Elemental Analysis: The chlorine content of the resin is a direct measure of the degree of functionalization. This is a crucial parameter for calculating the loading capacity of the resin for subsequent synthetic steps.[11]
-
Titration Methods: Various titration methods can be employed to quantify the number of reactive chloromethyl sites.[11]
-
Swelling Studies: The swelling properties of the chloromethylated resin in different solvents provide information about the cross-linking and overall physical properties of the support.[6]
Table 4: Quantitative Data on this compound Synthesis
| Parameter | Typical Values/Observations | Reference |
| Degree of Cross-linking (DVB) | 1-2% | [5] |
| Chlorine Content | Can reach up to 19% | [12][13] |
| Typical Loading Capacity | e.g., 4 mmol Cl/g of resin | [11] |
| Isomer Distribution | Typically a 70:30 mixture of para- and meta-chloromethyl substituents | [5] |
| Reaction Temperature (CH₂Cl₂/AlCl₃) | 0°C | [6] |
| Reaction Time (CH₂Cl₂/AlCl₃) | 7 hours | [6] |
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is the foundational solid support for Boc-based solid-phase peptide synthesis.[1] The first Boc-protected amino acid is attached to the resin via a nucleophilic substitution reaction, where the carboxylate of the amino acid displaces the chloride of the chloromethyl group, forming an ester linkage.[2][4]
Workflow for Attaching the First Amino Acid
The following diagram illustrates the general workflow for loading the first amino acid onto this compound.
Caption: Workflow for Amino Acid Loading on this compound.
Protocol 3: Attachment of a Boc-Amino Acid (Cesium Salt Method) [1]
This is a widely used method for attaching the first amino acid to this compound.
Table 5: Experimental Protocol for Attaching the First Amino Acid
| Step | Procedure |
| 1. Cesium Salt Formation | Dissolve the Boc-amino acid in methanol and water. Titrate to pH 7.0 with a 20% aqueous solution of cesium carbonate. Evaporate to dryness. Further dry by co-evaporation with DMF. |
| 2. Resin Swelling | Swell the this compound in DMF (6-8 mL per gram of resin). |
| 3. Coupling Reaction | Add the dry Boc-amino acid cesium salt (1.0 equivalent based on the chlorine substitution of the resin) to the swollen resin. |
| 4. Heating and Agitation | Shake the mixture at 50°C for 24 hours. |
| 5. Washing | Filter the resin and wash thoroughly with DMF, then 50% (v/v) aqueous DMF, then 50% (v/v) aqueous methanol, and finally methanol. |
| 6. Drying | Dry the resin in vacuo to a constant weight. |
Conclusion
The synthesis of this compound through the chloromethylation of polystyrene is a mature yet continually relevant technology in the fields of chemical synthesis and drug discovery. A thorough understanding of the underlying chemistry, reaction parameters, and characterization methods is paramount for producing a high-quality solid support with the desired loading capacity and reactivity. The detailed protocols and data presented in this guide offer a solid foundation for researchers to successfully prepare and utilize this compound in their synthetic endeavors, particularly in the ever-advancing field of peptide and protein synthesis.
References
- 1. peptide.com [peptide.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]
- 5. peptide.com [peptide.com]
- 6. web.itu.edu.tr [web.itu.edu.tr]
- 7. homework.study.com [homework.study.com]
- 8. sciencemadness.org [sciencemadness.org]
- 9. Synthesis and Thermal Property of Linear Chloromethylated Polystyrene | Scientific.Net [scientific.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Merrifield Resin: A Technical Guide to its Core Properties in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Merrifield resin, a chloromethylated polystyrene cross-linked with divinylbenzene (DVB), remains a cornerstone of solid-phase peptide synthesis (SPPS) since its development by Nobel laureate R. Bruce Merrifield. Its robustness, versatility, and cost-effectiveness have solidified its role in the routine synthesis of peptides and small proteins for research and pharmaceutical applications. This technical guide provides an in-depth analysis of the key properties of this compound that are critical for its successful application in peptide synthesis.
Physicochemical Properties
The fundamental structure of this compound is a polystyrene backbone, providing a chemically inert and mechanically stable support for peptide chain elongation. The key functional group is the chloromethyl group, which serves as the anchor point for the first amino acid. The degree of cross-linking with DVB is a critical parameter that dictates the resin's physical properties.
| Property | Description | Typical Values | Impact on Synthesis |
| Matrix Composition | Polystyrene cross-linked with divinylbenzene (DVB) | 1-2% DVB | Higher cross-linking increases mechanical stability but can reduce swelling and reagent accessibility. |
| Functional Group | Chloromethyl (-CH₂Cl) | - | Provides the reactive site for attaching the first amino acid via nucleophilic substitution. |
| Appearance | Off-white to beige spherical beads | - | Uniform bead size is crucial for consistent reaction kinetics and solvent flow. |
| Chemical Stability | Stable to the repetitive acidic and basic conditions of SPPS | - | The benzyl ester linkage formed is stable during peptide chain elongation but can be cleaved under strong acidic conditions (e.g., HF, TFMSA) to release the final peptide.[1] |
Loading Capacity and Substitution
Loading capacity, or substitution level, refers to the number of reactive sites (chloromethyl groups) per gram of resin, expressed in millimoles per gram (mmol/g). This parameter is crucial as it determines the theoretical maximum yield of the synthesized peptide.
| Parameter | Description | Typical Range | Factors Influencing Loading |
| Loading Capacity | Moles of reactive sites per gram of resin | 0.5 - 2.0 mmol/g | The initial degree of chloromethylation of the polystyrene. Can be influenced by the attachment method of the first amino acid. |
| Substitution | The actual amount of the first amino acid successfully attached to the resin | Varies depending on the amino acid and loading conditions | Steric hindrance of the amino acid side chain and the efficiency of the coupling reaction. |
Table 1: Common Loading Capacities and Mesh Sizes of Commercial Merrifield Resins
| Loading Capacity (mmol/g) | Mesh Size (dry) | Particle Size (µm) |
| 0.5 - 1.0 | 100-200 | 75 - 150 |
| 0.6 - 2.0 | 70-90 | 160 - 210 |
| 0.4 - 2.0 | 100-200 | 75 - 150 |
| 0.4 - 2.0 | 200-400 | 38 - 75 |
| 2.0 - 4.5 | 100-200 | 75 - 150 |
| 2.0 - 4.5 | 200-400 | 38 - 75 |
Swelling Properties
The ability of the resin beads to swell in various organic solvents is paramount for successful SPPS. Swelling creates a porous, gel-like environment within the bead, allowing for the efficient diffusion of reagents and removal of by-products. The degree of swelling is influenced by the solvent, the degree of cross-linking, and the growing peptide chain.
A solvent that induces a high degree of swelling is generally considered optimal for peptide synthesis on that resin.
Table 2: Swelling Volume of 1% DVB this compound in Various Solvents
| Solvent | Swelling Volume (mL/g) |
| Dichloromethane (DCM) | ~5.0 - 8.3 |
| N,N-Dimethylformamide (DMF) | ~4.0 - 5.6 |
| Toluene | ~8.5 |
| Tetrahydrofuran (THF) | ~8.8 |
| Dioxane | ~7.8 |
| Ethyl Acetate | ~3.8 |
| Methanol (MeOH) | ~1.6 |
| Water | Poor |
Note: Swelling volumes can vary between different batches and manufacturers of this compound.
Bead and Mesh Size
The physical size of the resin beads is another important characteristic that affects reaction kinetics and handling properties. Bead size is often expressed as mesh size, which is an inverse measure of the particle diameter.
| Mesh Size | Approximate Particle Diameter (µm) | Impact on Synthesis |
| 100-200 | 75-150 | Good balance of reaction kinetics and ease of handling. Commonly used for general peptide synthesis. |
| 200-400 | 38-75 | Smaller beads offer a higher surface area-to-volume ratio, leading to faster reaction kinetics. However, they can lead to slower filtration times. |
Experimental Protocols
A. Determination of Resin Loading Capacity (Fmoc-Amino Acid)
This protocol describes the spectrophotometric determination of the loading of the first Fmoc-protected amino acid.
Methodology:
-
Accurately weigh approximately 5-10 mg of the dry Fmoc-amino acid-loaded this compound into a small, capped vial.
-
Add a known volume (e.g., 1 mL) of a 20% solution of piperidine in DMF to the vial.
-
Agitate the mixture at room temperature for 1-2 hours to ensure complete cleavage of the Fmoc group.
-
Allow the resin to settle.
-
Carefully take a known aliquot of the supernatant and dilute it with a known volume of DMF.
-
Measure the absorbance of the diluted solution at 301 nm using a UV spectrophotometer, with a 20% piperidine in DMF solution as a blank.
-
Calculate the loading using the following formula: Loading (mmol/g) = (Absorbance × Dilution Factor) / (7800 × mass of resin in g) Where 7800 is the molar extinction coefficient of the dibenzylfulvene-piperidine adduct in DMF.
B. Measurement of Resin Swelling Volume (Syringe Method)
This protocol provides a common method for determining the swelling volume of the resin in a specific solvent.
Methodology:
-
Place a known weight (e.g., 100 mg) of dry this compound into a 2 mL or 5 mL disposable syringe fitted with a frit at the bottom.
-
Record the initial dry volume of the resin.
-
Add the desired solvent (e.g., 2 mL of DCM) to the syringe.
-
Seal the syringe and gently agitate it for a defined period (e.g., 30 minutes) to allow the resin to swell completely.
-
Expel the excess solvent by gently pushing the plunger.
-
Record the final swollen volume of the resin bed.
-
Calculate the swelling volume using the formula: Swelling Volume (mL/g) = (Swollen Volume (mL) - Dry Volume (mL)) / Mass of Resin (g)
Visualizing Key Relationships and Workflows
Solid-Phase Peptide Synthesis Workflow on this compound
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis on this compound.
Caption: General workflow of solid-phase peptide synthesis on this compound.
Interrelationship of Key this compound Properties
This diagram illustrates how the core properties of this compound are interconnected and influence the overall success of peptide synthesis.
Caption: Interdependencies of this compound properties and their impact on synthesis outcomes.
References
An In-Depth Technical Guide to the Attachment of Peptides to Merrifield Resin
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction to Merrifield Resin in Solid-Phase Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique pioneered by R. Bruce Merrifield, who was awarded the 1984 Nobel Prize in Chemistry, transformed the landscape of peptide and protein synthesis.[1][2][3] The core principle of SPPS involves covalently bonding a growing peptide chain to an insoluble polymer support, which simplifies the purification process by allowing excess reagents and by-products to be washed away after each reaction step.[1][4]
The archetypal solid support for this method is the this compound.[5] It is a robust and versatile polymer matrix consisting of polystyrene beads cross-linked with 1-2% divinylbenzene (DVB), functionalized with chloromethyl (-CH₂Cl) groups.[5][6] The attachment of the first N-protected amino acid to this resin is a critical initiation step that dictates the success of the entire synthesis. This attachment occurs through the formation of a stable benzyl ester bond between the C-terminal carboxyl group of the amino acid and the benzylic chloride of the resin.[1][7]
The Core Mechanism: SN2 Nucleophilic Substitution
The foundational chemical principle governing the attachment of the first amino acid to the this compound is the bimolecular nucleophilic substitution (SN2) reaction.[1][2][8] In this reaction, the carboxylate anion of an N-terminally protected amino acid acts as the nucleophile. It attacks the electrophilic benzylic carbon of the resin's chloromethyl group, displacing the chloride ion, which serves as the leaving group.
The key steps of the mechanism are:
-
Nucleophile Formation : The carboxylic acid of the N-protected amino acid is deprotonated by a base to form a more potent carboxylate nucleophile.
-
Nucleophilic Attack : The resin is swollen in a suitable aprotic polar solvent, such as N,N-Dimethylformamide (DMF), to expose the chloromethyl groups.[5][6] The carboxylate anion then performs a backside attack on the chloromethyl group.
-
Bond Formation : A new ester bond is formed, covalently linking the amino acid to the solid support, while the chloride ion is released.[1][9]
Figure 1: SN2 reaction mechanism for amino acid attachment.
Methodologies for First Amino Acid Attachment
To facilitate the SN2 reaction and achieve efficient loading, specific protocols have been developed. The choice of base and reaction conditions is crucial for deprotonating the amino acid's carboxylic acid without causing unwanted side reactions.
The Cesium Salt Method
This is a widely adopted and highly effective method for attaching the first amino acid, particularly when using Boc-protection chemistry.[5] The procedure involves pre-forming the cesium salt of the N-Boc-amino acid by titrating it with cesium carbonate (Cs₂CO₃) or cesium bicarbonate.[5][9] The resulting Boc-amino acid cesium salt is significantly more soluble in DMF and a more potent nucleophile than its corresponding sodium or potassium salts, leading to faster and more complete reactions.[9] The use of cesium salts generally provides satisfactory loading, although some basic amino acids may exhibit lower substitution yields.[5]
The Potassium Fluoride (KF) Method
An alternative protocol utilizes anhydrous potassium fluoride (KF) in DMF.[5] In this method, KF acts as the base to generate the carboxylate nucleophile in situ. While effective, it is generally considered less efficient than the cesium salt method.
The workflow for the preferred cesium salt method involves several distinct stages, from salt preparation to the final washing of the loaded resin.
Figure 2: Experimental workflow for the Cesium Salt Method.
Quantitative Data Summary
The efficiency of the attachment reaction is dependent on precise stoichiometry and optimized reaction conditions. The following tables summarize the key quantitative parameters for the two primary methods.
| Table 1: Reaction Conditions for First Amino Acid Attachment | |||
| Method | Reagent Equivalents (relative to resin Cl⁻) | Temperature | Time |
| Cesium Salt Method | Boc-AA Cesium Salt: 1.0 eq. | 50°C | 24 hours[5] |
| Potassium Fluoride Method | Boc-Amino Acid: 1.5 eq. | 50°C | 24 hours[5] |
| Anhydrous KF: 3.0 eq. |
| Table 2: Typical Reagent and Solvent Volumes (Cesium Salt Method) | |
| Component | Volume / Amount |
| Boc-Amino Acid | 1.0 mmol |
| Methanol (for salt prep) | 5 mL / mmol of AA[5] |
| Water (for salt prep) | 0.5 mL / mmol of AA[5] |
| 20% aq. Cesium Carbonate | Titrate to pH 7.0[5] |
| DMF (for co-evaporation) | 2.5 mL / mmol of AA (x2)[5] |
| DMF (for resin swelling) | 6-8 mL / gram of resin[5] |
Detailed Experimental Protocols
The following protocols are adapted from established procedures for loading the first amino acid onto this compound.[5]
Protocol: Cesium Salt Method
-
Salt Preparation : Dissolve the Boc-amino acid (1.0 equivalent based on resin chlorine substitution) in methanol (5 mL/mmol) and add a small amount of water (0.5 mL/mmol). Titrate this solution to a neutral pH of 7.0 using a 20% aqueous solution of cesium carbonate.
-
Drying the Salt : Evaporate the neutralized mixture to complete dryness using a rotary evaporator. To ensure the salt is anhydrous, add DMF (2.5 mL/mmol), evaporate to dryness at 45°C, and repeat this DMF addition and evaporation step one more time. The complete dryness of the cesium salt is critical for obtaining satisfactory results.[5]
-
Resin Swelling : In a separate reaction flask equipped for heating and agitation, swell the this compound in fresh DMF (6-8 mL per gram of resin).
-
Reaction : Add the completely dry Boc-amino acid cesium salt to the swollen resin.
-
Incubation : Agitate the mixture at 50°C for 24 hours.
-
Washing : After the reaction is complete, filter the resin. Wash it thoroughly in sequence with DMF, 50% (v/v) aqueous DMF, 50% (v/v) aqueous methanol, and finally pure methanol.
-
Final Drying : Dry the resulting amino acid-loaded resin in vacuo to a constant weight.
Protocol: Potassium Fluoride Method
-
Reaction Setup : In a flask equipped for heating and agitation, dissolve the Boc-amino acid (1.5 equivalents based on resin chlorine substitution) in DMF (6 mL per gram of resin).
-
Combining Reagents : Add the this compound (1.0 equivalent) and anhydrous potassium fluoride (3.0 equivalents) to the amino acid solution.
-
Incubation : Agitate the mixture at 50°C for 24 hours.
-
Washing and Drying : Upon completion, filter and wash the resin as described in step 6 of the Cesium Salt Method. Dry the final product in vacuo to a constant weight.[5]
Determination of Resin Loading
After the attachment procedure, it is essential to quantify the loading efficiency, i.e., the amount of amino acid successfully attached to the resin (typically in mmol/g). Several analytical techniques can be employed for this purpose:
-
Elemental Analysis : Quantifying the nitrogen content of the dried resin allows for the calculation of amino acid loading, provided the initial resin had no nitrogen content.[10]
-
Spectrophotometric Methods (Fmoc-SPPS) : For Fmoc-protected amino acids, the Fmoc group can be cleaved with piperidine, and the absorbance of the resulting dibenzylfulvene-piperidine adduct can be measured to accurately determine loading.[10]
-
Titration Methods : The Gisin method involves treating the resin with picric acid, which forms a salt with unreacted sites. The subsequent release and quantification of the picrate ion can be used to determine loading.[10]
-
NMR Spectroscopy : Quantitative ¹³C Magic Angle Spinning (MAS) NMR can be used to determine the loading of functionalized resins by comparing the signal of the attached molecule to an internal standard or the polymer backbone.[11]
References
- 1. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. osti.gov [osti.gov]
- 4. fiveable.me [fiveable.me]
- 5. peptide.com [peptide.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. nobelprize.org [nobelprize.org]
- 8. Merrifield Solid-Phase Peptide Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 11. researchgate.net [researchgate.net]
The Crucial Role of Divinylbenzene Cross-Linking in Merrifield Resin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Merrifield resins, the cornerstone of solid-phase peptide synthesis (SPPS), are polystyrene-based polymers cross-linked with divinylbenzene (DVB). The degree of DVB cross-linking is a critical parameter that dictates the resin's physicochemical properties and, consequently, its performance in synthesizing peptides and other organic molecules. This technical guide provides a comprehensive overview of the role of DVB cross-linking, detailing its impact on resin characteristics, experimental protocols for resin synthesis and characterization, and troubleshooting workflows for SPPS.
The Balancing Act: Mechanical Stability vs. Reaction Kinetics
The incorporation of DVB as a cross-linking agent imparts mechanical rigidity to the polystyrene matrix, preventing the resin beads from dissolving in the organic solvents used during synthesis. However, the degree of cross-linking introduces a fundamental trade-off between mechanical stability and the efficiency of chemical reactions occurring within the resin beads.
-
Low Cross-linking (<1% DVB): Resins with a low DVB content exhibit greater swelling in organic solvents. This increased solvation allows for better diffusion of reagents to the reactive sites within the polymer matrix, leading to faster reaction kinetics. However, these resins are mechanically weaker and more susceptible to physical damage (osmotic shock) from repeated swelling and shrinking cycles during the washing steps of SPPS.[1]
-
High Cross-linking (>2% DVB): Conversely, a higher percentage of DVB results in a more rigid and mechanically stable resin. These resins swell less, which can hinder the diffusion of reagents to the reactive sites, thereby slowing down reaction rates. In some cases, highly cross-linked resins may not swell sufficiently in "good swelling solvents," limiting their utility in SPPS.[1]
The optimal degree of cross-linking, therefore, represents a balance between ensuring the mechanical integrity of the resin and facilitating efficient reaction kinetics. For most standard SPPS applications, Merrifield resins with 1-2% DVB are commonly used.
Quantitative Impact of DVB Cross-Linking
The percentage of DVB directly influences key parameters of the Merrifield resin, including its swelling capacity, and by extension, its loading capacity and the kinetics of reactions performed on the solid support.
Resin Swelling
The swelling behavior of this compound is a direct consequence of the extent of DVB cross-linking. The following table summarizes the typical swelling volumes for polystyrene-DVB resins with varying cross-linking percentages in different solvents.
| DVB Cross-linking (%) | Swelling in Dichloromethane (DCM) (mL/g) | Swelling in Chloroform (CHCl3) (mL/g) | Swelling in Toluene (mL/g) | Swelling in Methanol (mL/g) |
| 0.3 | ~8.0-9.0 | ~9.0 | - | - |
| 1.0 | 4.0 - 6.0 | - | ~5.0 | ~1.5 |
| 2.0 | 2.0 - 4.0 | - | ~4.0 | ~1.2 |
| 4.0 | ~1.5 | - | ~3.0 | ~1.0 |
| 8.0 | ~1.2 | - | ~2.0 | ~1.0 |
Data compiled from multiple sources. Note that swelling can be influenced by the specific batch of resin and the method of measurement.
Reaction Kinetics
The rate of chemical reactions in SPPS is diffusion-controlled, meaning it is highly dependent on the ability of reagents to penetrate the swollen resin matrix.
A study on the kinetics of cleavage of the dye Methyl Red from Rink-linked resins with varying DVB content demonstrated a significant rate enhancement with lower cross-linking. The rate of cleavage was up to 500% faster on a 0.3% cross-linked resin compared to a 6.0% cross-linked resin.[2] Similarly, a Suzuki reaction showed an 11-fold increase in the reaction half-life when the cross-linking was increased from 0.3% to 2.7%.[2]
Interestingly, in the total synthesis of Kawaguchipeptin B, the purity of the final cyclic peptide product doubled as the resin cross-linking increased from 0.3% to 6.0%, suggesting that for certain complex syntheses, a more rigid support may offer advantages.[2]
Experimental Protocols
Synthesis of Merrifield-type Resin (Styrene-DVB Copolymer Beads) by Suspension Polymerization
This protocol describes the laboratory-scale synthesis of cross-linked polystyrene beads with a controlled percentage of DVB.
Materials:
-
Styrene (inhibitor removed)
-
Divinylbenzene (DVB) (inhibitor removed)
-
Benzoyl peroxide (BPO) (initiator)
-
Poly(vinyl alcohol) (PVA) (suspending agent)
-
Deionized water
-
Methanol
Procedure:
-
Aqueous Phase Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve poly(vinyl alcohol) in deionized water (e.g., 1 g PVA in 200 mL water) by heating and stirring to create the suspension medium.
-
Organic Phase Preparation: In a separate beaker, prepare the monomer mixture. For a 1% cross-linked resin, a typical ratio would be 99 mL of styrene to 1 mL of DVB. Dissolve benzoyl peroxide (typically 1 wt% of the total monomer weight) in the monomer mixture.
-
Suspension and Polymerization:
-
Heat the aqueous phase to the reaction temperature (typically 80-90°C) with vigorous stirring to create a vortex.
-
Slowly add the organic phase to the heated and stirred aqueous phase. The stirring speed will influence the bead size.
-
Maintain the reaction temperature and stirring under a nitrogen atmosphere for 6-8 hours.
-
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Filter the polymer beads and wash them extensively with hot water to remove the suspending agent.
-
Wash the beads with methanol to remove any unreacted monomers.
-
Dry the beads in a vacuum oven at 60°C to a constant weight.
-
Measurement of Resin Swelling
This protocol outlines a standard method for determining the swelling volume of a resin.
Materials:
-
Dry resin (1 g)
-
Graduated cylinder (10 mL)
-
Solvent of interest (e.g., DCM, DMF, Toluene)
Procedure:
-
Accurately weigh 1.0 g of dry resin and place it into a 10 mL graduated cylinder.
-
Add the desired solvent to the cylinder, ensuring the resin is fully submerged (e.g., up to the 5 mL mark).
-
Seal the cylinder and gently agitate to ensure all beads are wetted and to dislodge any trapped air bubbles.
-
Allow the resin to swell for a defined period (e.g., 2 hours), with occasional gentle agitation.
-
Let the resin settle completely.
-
Record the final volume of the swollen resin bed. The swelling is typically reported as mL/g of dry resin.
Visualizing Key Relationships and Workflows
Relationship between DVB Cross-linking and Resin Properties
Caption: The inverse relationship between DVB concentration, swelling, and mechanical stability, and its impact on reaction kinetics.
Experimental Workflow for this compound Synthesis and Characterization
Caption: A typical workflow for the synthesis and subsequent characterization of this compound.
Troubleshooting Workflow for SPPS Issues Related to Resin
References
Navigating Solid-Phase Peptide Synthesis: An In-depth Guide to Merrifield Resin Loading and Substitution
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), a thorough understanding of the solid support's characteristics is paramount to achieving high-purity, high-yield synthetic outcomes. The Merrifield resin, a foundational tool in SPPS, requires precise characterization of its loading capacity and the efficiency of first amino acid substitution. This technical guide provides a comprehensive overview of these critical parameters, detailing experimental protocols for their determination and discussing the implications of varying loading levels.
The Core of Solid-Phase Synthesis: Understanding this compound
This compound is a chloromethylated polystyrene-divinylbenzene (DVB) copolymer, typically supplied as spherical beads. The degree of cross-linking with DVB, commonly 1% or 2%, dictates the resin's swelling properties and mechanical stability. The chloromethyl groups serve as the reactive sites for the covalent attachment of the first protected amino acid, initiating the step-wise elongation of the peptide chain.
The loading capacity , or substitution level, is a quantitative measure of the number of reactive sites per gram of resin, expressed in millimoles per gram (mmol/g). Accurate determination of this value is crucial for calculating the precise stoichiometry of reagents required in subsequent synthesis steps, thereby ensuring efficient and cost-effective peptide production.
Determining this compound Loading Capacity: A Comparative Overview of Methodologies
Several methods are employed to determine the loading capacity of this compound. The choice of method depends on whether the initial loading of the unfunctionalized resin or the loading after the attachment of the first amino acid is being assessed.
| Method | Principle | Application | Advantages | Disadvantages |
| Volhard Titration | Back titration to quantify chloride ions. | Initial loading of chloromethylated resin. | High accuracy and precision. | Involves multiple reagents and steps. |
| Gravimetric Method | Measurement of weight gain after amino acid attachment. | Loading after first amino acid substitution. | Simple and direct. | Requires highly accurate weighing and complete drying. |
| Fmoc-UV Spectrophotometry | Spectrophotometric quantification of the Fmoc-deblocking adduct. | Loading of Fmoc-protected amino acids. | High sensitivity and widely used. | Requires a UV spectrophotometer; indirect measurement. |
| Picric Acid Titration | Titration of free amine groups with picric acid. | Loading of amino-functionalized resins. | Relatively simple titration. | Picric acid is explosive and requires careful handling. |
| ¹³C Magic Angle Spinning (MAS) NMR | Quantitative NMR analysis of the resin-bound species. | Can determine loading of various functional groups. | Provides direct structural information. | Requires specialized NMR equipment and expertise. |
Experimental Protocols for Determining Resin Loading
Protocol 1: Volhard Titration for Initial Chloride Content
This method determines the initial loading of chloromethyl groups on the this compound.
Materials:
-
This compound
-
Pyridine
-
Nitric acid (HNO₃), concentrated
-
Silver nitrate (AgNO₃) solution, standardized (e.g., 0.1 M)
-
Potassium thiocyanate (KSCN) solution, standardized (e.g., 0.1 M)
-
Ferric ammonium sulfate indicator solution
-
Nitrobenzene
-
Reflux apparatus
-
Titration equipment
Procedure:
-
Accurately weigh approximately 0.2-0.3 g of dry this compound into a round-bottom flask.
-
Add 5 mL of pyridine and reflux the mixture for 1 hour.
-
Cool the mixture to room temperature and add 15 mL of concentrated nitric acid.
-
Add a known excess of standardized silver nitrate solution (e.g., 25.00 mL of 0.1 M AgNO₃) to the flask.
-
Add 2 mL of nitrobenzene and 1 mL of ferric ammonium sulfate indicator.
-
Titrate the excess silver nitrate with the standardized potassium thiocyanate solution until a permanent faint reddish-brown endpoint is reached.
-
Perform a blank titration without the resin.
Calculation: Loading (mmol/g) = [((Vblank - Vsample) × MKSCN) × 1000] / Wresin
Where:
-
Vblank = Volume of KSCN used for the blank titration (mL)
-
Vsample = Volume of KSCN used for the sample titration (mL)
-
MKSCN = Molarity of the KSCN solution (mol/L)
-
Wresin = Weight of the resin (mg)
Protocol 2: Gravimetric Determination of First Amino Acid Loading
This method is a straightforward approach to determine the loading after the first amino acid has been attached.
Materials:
-
This compound with the first amino acid attached
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Sintered glass funnel
-
Vacuum oven
Procedure:
-
Accurately weigh a known amount of the initial, unfunctionalized this compound (Winitial).
-
Perform the coupling reaction to attach the first protected amino acid to the resin.
-
After the reaction, thoroughly wash the resin with DCM and MeOH to remove any unreacted reagents.
-
Dry the resin to a constant weight in a vacuum oven.
-
Accurately weigh the final, amino acid-loaded resin (Wfinal).
Calculation: Loading (mmol/g) = [(Wfinal - Winitial) / (MWAA - MWleaving_group)] / Winitial
Where:
-
Winitial = Initial weight of the resin (g)
-
Wfinal = Final weight of the resin (g)
-
MWAA = Molecular weight of the protected amino acid ( g/mol )
-
MWleaving_group = Molecular weight of the leaving group (e.g., Cl, which is 35.45 g/mol )
Protocol 3: Fmoc-UV Spectrophotometric Determination of Loading
This is a widely used method for resins loaded with an Fmoc-protected amino acid.
Materials:
-
Fmoc-amino acid loaded resin
-
20% piperidine in dimethylformamide (DMF)
-
DMF
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks
Procedure:
-
Accurately weigh a small amount of the dry Fmoc-amino acid loaded resin (approximately 5-10 mg) into a small vial.
-
Add a known volume of 20% piperidine in DMF (e.g., 1.0 mL) to the vial.
-
Agitate the mixture at room temperature for 30-60 minutes to ensure complete cleavage of the Fmoc group.
-
Allow the resin to settle and take a known aliquot of the supernatant (e.g., 100 µL).
-
Dilute the aliquot with a known volume of DMF in a volumetric flask (e.g., dilute to 10 mL).
-
Measure the absorbance of the diluted solution at 301 nm against a blank of the same dilution of 20% piperidine in DMF.
Calculation: Loading (mmol/g) = (A × Vdilution) / (ε × l × Wresin)
Where:
-
A = Absorbance at 301 nm
-
Vdilution = Total volume of the diluted sample (L)
-
ε = Molar extinction coefficient of the dibenzofulvene-piperidine adduct (typically 7800 L mol⁻¹ cm⁻¹)
-
l = Path length of the cuvette (cm)
-
Wresin = Weight of the resin (g)
Attaching the First Amino Acid: The Cesium Salt Method
The first step in SPPS is the covalent attachment of the C-terminal amino acid to the this compound. The cesium salt method is a robust and widely used protocol for this purpose.[1]
Experimental Protocol: Cesium Salt Method
Materials:
-
This compound
-
Boc- or Fmoc-protected amino acid
-
Cesium carbonate (Cs₂CO₃)
-
Methanol (MeOH)
-
Dimethylformamide (DMF)
-
Water
-
Rotary evaporator
Procedure:
-
Dissolve the protected amino acid in methanol (e.g., 5 mL per mmol of amino acid).
-
Add a small amount of water (e.g., 0.5 mL per mmol of amino acid).
-
Titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate.
-
Evaporate the solution to dryness using a rotary evaporator.
-
Co-evaporate the residue with DMF twice to ensure the cesium salt is anhydrous.
-
Swell the this compound in DMF (e.g., 6-8 mL per gram of resin) in a reaction vessel.
-
Add the dry amino acid cesium salt (typically 1.0-1.5 equivalents relative to the resin's initial loading) to the swollen resin.
-
Heat the reaction mixture at 50°C with agitation for 12-24 hours.
-
After the reaction is complete, filter the resin and wash it sequentially with DMF, DMF/water (1:1), DMF, and finally methanol.
-
Dry the resin in a vacuum oven to a constant weight.
The reaction proceeds via an SN2 mechanism where the carboxylate of the amino acid cesium salt acts as a nucleophile, displacing the chloride from the benzylic carbon of the this compound. The cesium cation is believed to play a crucial role by coordinating with the carboxylate oxygen atoms, thereby increasing the nucleophilicity of the carboxylate and facilitating the reaction.
// Reactants Resin [label=<
PolystyreneCH₂-Cl
];
AACs [label=<
R-COO-Cs+
];
// Transition State TS [label=<
Polystyrene CH₂ Cl δ-
OOC-R
δ-
];
// Products LoadedResin [label=<
PolystyreneCH₂-OOC-R
];
CsCl [label="Cs⁺Cl⁻"];
// Edges {rank=same; Resin; AACs;} {rank=same; LoadedResin; CsCl;}
Resin -> TS [label="Sɴ2 Attack"]; AACs -> TS; TS -> LoadedResin; TS -> CsCl; } dot SN2 Mechanism of the Cesium Salt Method.
Impact of Resin Loading on Synthesis Outcomes
The choice of resin loading level has significant consequences for the efficiency and success of SPPS. Both high and low loading resins have their specific applications, advantages, and disadvantages.
| Loading Level | Typical Range (mmol/g) | Advantages | Disadvantages | Best Suited For |
| Low | 0.1 - 0.5 | - Reduced peptide aggregation- Improved solvation of peptide chains- Higher purity of crude product | - Lower overall yield per gram of resin- May require larger reaction volumes | - Long or difficult peptide sequences- Peptides prone to aggregation |
| High | > 0.8 | - Higher yield of peptide per gram of resin- More cost-effective for large-scale synthesis- Smaller reaction volumes | - Increased risk of peptide aggregation- Potential for incomplete coupling due to steric hindrance- Lower purity of crude product | - Short and simple peptide sequences- Large-scale production where yield per batch is critical |
High loading can lead to inter-chain interactions and aggregation, especially for hydrophobic or long peptide sequences, which can hinder reagent access and lead to incomplete reactions.[2] Conversely, low loading resins provide greater separation between growing peptide chains, minimizing aggregation and improving reaction kinetics.[2]
Typical Loading Capacities of Commercial Merrifield Resins
The loading capacity of commercially available Merrifield resins can vary. It is essential to consult the manufacturer's certificate of analysis for the specific lot being used.
| Resin Type | Typical Loading Range (mmol/g) |
| This compound, 1% DVB | 0.5 - 2.0 |
| This compound, 2% DVB | 1.0 - 4.5 |
| Pre-loaded Merrifield Resins | 0.3 - 1.2 |
Conclusion
A comprehensive understanding and accurate determination of this compound loading capacity are fundamental to the successful execution of solid-phase peptide synthesis. The choice of analytical method for determining substitution depends on the specific stage of the synthesis and the nature of the attached molecules. Furthermore, the selection of an appropriate resin loading level is a critical parameter that must be optimized based on the sequence and length of the target peptide to mitigate issues such as aggregation and steric hindrance, ultimately leading to higher purity and yield of the final product. This guide provides the foundational knowledge and practical protocols to empower researchers in making informed decisions for their SPPS endeavors.
References
The Swelling Behavior of Merrifield Resin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the swelling behavior of Merrifiled resin in a variety of organic solvents. An understanding of this phenomenon is critical for optimizing solid-phase synthesis, particularly in peptide and oligonucleotide chemistry, as resin swelling directly impacts reaction kinetics, reagent accessibility, and overall synthesis efficiency. This document presents quantitative data, detailed experimental protocols, and a logical framework for understanding the interplay of factors governing resin swelling.
The Critical Role of Resin Swelling in Solid-Phase Synthesis
Merrifield resin, a chloromethylated polystyrene-divinylbenzene (PS-DVB) copolymer, is a cornerstone of solid-phase synthesis. The cross-linked, insoluble polymer beads function as a solid support onto which molecules are assembled. For chemical reactions to proceed efficiently, reagents in the liquid phase must be able to diffuse freely into the polymer matrix to reach the reactive sites. This is only possible when the resin is sufficiently swollen by the solvent.
In a swollen state, the polymer chains are extended, creating pores and channels that allow for the penetration of solvents and dissolved reagents. In contrast, a poorly swollen or collapsed resin presents a significant barrier to mass transport, leading to incomplete reactions, lower yields, and the formation of deletion or truncated sequences. Therefore, the appropriate choice of solvent to maximize resin swelling is a paramount consideration in the design of any solid-phase synthesis protocol.
Quantitative Swelling Behavior of this compound
The extent of swelling is typically quantified as the swelling volume or swelling ratio, expressed in milliliters per gram of dry resin (mL/g). The following table summarizes the swelling behavior of 1% cross-linked this compound in a range of common solvents.
| Solvent | Swelling Volume (mL/g) | Solvent Classification |
| Dichloromethane (DCM) | ~5.2 - 8.3 | Good |
| Toluene | ~5.3 - 8.5 | Good |
| Tetrahydrofuran (THF) | ~5.5 - 8.8 | Good |
| Dioxane | ~4.9 - 7.8 | Good |
| N,N-Dimethylformamide (DMF) | ~4.5 - 5.6 | Good |
| Cyclopentanone | > 4.0 | Good |
| 2-Methyltetrahydrofuran (2-MeTHF) | > 4.0 | Good |
| Anisole | > 4.0 | Good |
| Dimethyl Isosorbide | > 4.0 | Good |
| Cyclopentyl Methyl Ether | > 4.0 | Good |
| N-Methyl-2-pyrrolidone (NMP) | Good (comparable to DMF) | Good |
| Acetonitrile (MeCN) | ~3.2 - 3.5 | Moderate |
| Ethyl Acetate (EtOAc) | Moderate | Moderate |
| Butan-2-one | > 4.0 | Good |
| Isopropyl Acetate | ~3.8 | Moderate |
| Ethanol (EtOH) | ~1.7 - 2.0 | Poor |
| Methanol (MeOH) | ~1.6 - 1.8 | Poor |
| Water | ~1.0 (no significant swelling) | Poor |
| Isopropanol | < 2.0 | Poor |
Note: The swelling values are approximate and can vary depending on the specific characteristics of the resin batch, such as the exact degree of cross-linking and bead size. A solvent is generally considered "good" if it swells the resin to at least 4.0 mL/g, "moderate" for swelling between 2.0 and 4.0 mL/g, and "poor" for swelling less than 2.0 mL/g.[1][2]
Experimental Protocols for Measuring Resin Swelling
Accurate and reproducible measurement of resin swelling is essential for comparing different solvents and optimizing reaction conditions. Two common protocols are detailed below.
Graduated Cylinder Method
This method provides a direct measurement of the swollen resin volume.
Materials:
-
Dry this compound
-
Solvent of interest
-
10 mL or 15 mL graduated glass cylinder with a stopper
-
Spatula
-
Vortex mixer or shaker
Procedure:
-
Accurately weigh 1.0 g of dry resin and carefully transfer it into the graduated cylinder.
-
Gently tap the cylinder to level the resin bed and record the initial dry volume.
-
Add 8-10 mL of the chosen solvent to the cylinder.
-
Seal the cylinder and mix thoroughly using a vortex mixer or shaker to ensure all resin beads are fully wetted.
-
Allow the resin to swell for a minimum of 1 hour at room temperature. For complete swelling, a period of up to 24 hours is recommended.[3]
-
After the swelling period, gently agitate the resin slurry to dislodge any trapped air bubbles and allow the resin to settle completely into a stable, level bed.[3]
-
Record the final swollen volume of the resin bed in mL.
-
The swelling volume is reported as mL per gram of dry resin (mL/g).
Syringe Method
This method is suitable for smaller quantities of resin and is often used for rapid screening of solvents.
Materials:
-
Dry this compound
-
Solvent of interest
-
2 mL or 5 mL syringe with a frit at the bottom
-
Syringe cap
Procedure:
-
Weigh approximately 0.1 g of dry resin and place it into the syringe fitted with a frit.
-
Wash the resin three times with the chosen solvent to remove any impurities and to pre-wet the beads.
-
Add 2 mL of the solvent to the syringe, ensuring the resin is fully submerged.
-
Seal the syringe with a cap and place it on a roller or shaker to allow for gentle and continuous mixing.
-
Allow the resin to swell for a designated period (e.g., 1 hour).
-
After swelling, hold the syringe vertically and allow the resin to settle.
-
Read the volume of the swollen resin bed directly from the syringe graduations.
-
Calculate the swelling volume in mL/g by dividing the measured volume by the initial mass of the dry resin.
Factors Influencing Resin Swelling
The swelling behavior of this compound is a complex interplay of several factors related to the polymer, the solvent, and the experimental conditions.
Caption: Logical relationship between resin, solvent, and experimental factors affecting swelling.
4.1. Resin Properties
-
Degree of Cross-linking: The amount of divinylbenzene (DVB) used during polymerization determines the degree of cross-linking. This is one of the most critical factors influencing swelling. A higher degree of cross-linking (e.g., 2% DVB) results in a more rigid polymer network, which restricts the uptake of solvent and leads to lower swelling volumes. Conversely, a lower degree of cross-linking (e.g., 1% DVB) allows for greater flexibility of the polymer chains and, consequently, higher swelling.[2][4][5]
-
Functionalization: The nature of the chemical groups attached to the polystyrene backbone, including linkers and the growing peptide or organic molecule, can influence swelling. Highly polar peptide chains can cause the resin to swell differently in polar solvents compared to the unfunctionalized resin.
-
Bead Size: While bead size can affect the kinetics of swelling (smaller beads may swell faster), it generally has a minor influence on the final equilibrium swelling volume compared to the degree of cross-linking.[6]
4.2. Solvent Properties
-
Polarity and "Like Dissolves Like": The principle of "like dissolves like" is a useful guideline. This compound, being based on polystyrene, is inherently non-polar. Therefore, it swells well in non-polar and moderately polar aprotic solvents that can effectively solvate the polystyrene chains. Solvents such as dichloromethane (DCM), toluene, and tetrahydrofuran (THF) are excellent swelling solvents for this reason.[1][5] Highly polar or protic solvents like water, methanol, and ethanol are generally poor swelling solvents for the polystyrene backbone.[1]
-
Hansen Solubility Parameters (HSP): A more sophisticated approach to predicting resin-solvent compatibility involves the use of Hansen Solubility Parameters. These parameters break down the total cohesive energy of a solvent into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). A good swelling solvent for this compound will have HSP values that are similar to those of polystyrene. It has been shown that good solvents for this compound typically have a low hydrogen bonding parameter (δH) and a dispersion parameter (δD) in the range of 16-20 MPa½.[2][7]
4.3. Experimental Conditions
-
Temperature: Increasing the temperature generally increases the rate and extent of swelling, as it provides more kinetic energy for the solvent molecules to penetrate the resin matrix.
-
Time: Resin swelling is not instantaneous. It is a dynamic process that requires time to reach equilibrium. While significant swelling occurs within the first few minutes, allowing for at least 30-60 minutes is recommended to ensure complete and reproducible swelling before commencing a chemical reaction.[3]
Conclusion
The swelling of this compound is a multi-faceted phenomenon that is fundamental to the success of solid-phase synthesis. By understanding the interplay of resin properties, solvent characteristics, and experimental conditions, researchers can make informed decisions to optimize their synthetic protocols. The quantitative data and experimental methodologies provided in this guide serve as a valuable resource for achieving efficient and high-fidelity synthesis on this widely used solid support. The judicious selection of a good swelling solvent, such as dichloromethane, toluene, or tetrahydrofuran, is a critical first step in unlocking the full potential of this compound in chemical and pharmaceutical research.
References
- 1. Greener solvents for solid-phase synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC03147A [pubs.rsc.org]
- 2. Investigation of Parameters that Affect Resin Swelling in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. omizzur.com [omizzur.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
A Technical Guide to Merrifield Resin: Bead Size, Mesh Specifications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Merrifield resin, a foundational tool in solid-phase peptide synthesis (SPPS). We will delve into the critical specifications of bead size and mesh, their implications for experimental design, and provide detailed protocols for key applications.
Core Concepts: Understanding this compound
This compound is a chloromethylated polystyrene cross-linked with divinylbenzene (DVB), a pioneering solid support for peptide synthesis developed by Nobel laureate R. Bruce Merrifield.[1][2] Its robust nature and compatibility with Boc (tert-butyloxycarbonyl) chemistry have made it a staple in laboratories worldwide. The resin beads act as an insoluble support to which the C-terminal amino acid of a peptide is anchored. The peptide chain is then elongated in a stepwise manner through cycles of deprotection and coupling reactions. The solid-phase approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing.
The physical characteristics of the resin beads, particularly their size and porosity, are critical parameters that influence reaction kinetics, reagent diffusion, and overall synthesis efficiency.
This compound Specifications: A Quantitative Overview
The selection of an appropriate this compound is crucial for the success of a synthesis. Key parameters to consider include bead size (often expressed as mesh size), the degree of cross-linking with DVB, and the loading capacity (substitution level).
Bead Size and Mesh Specifications
The bead size of this compound is typically described using a mesh designation, which refers to the number of openings per linear inch of a sieve. A higher mesh number corresponds to smaller bead diameters. The relationship between mesh size and approximate bead diameter is summarized in the table below.
| Mesh Size | Sieve Opening (µm) | Nominal Particle Size (µm) |
| 16-45 | 355 - 1180 | Varies |
| 30-70 | 212 - 595 | Varies |
| 70-90 | 180 - 212 | ~200 |
| 100-200 | 75 - 150 | ~100 |
| 200-400 | 38 - 75 | ~50 |
Data compiled from various sources.
Typical Properties of Commercially Available Merrifield Resins
The following table summarizes the typical specifications for commercially available Merrifield resins, highlighting the interplay between mesh size, cross-linking, and loading capacity.
| Property | Specification Range | Typical Values |
| Appearance | Pale to yellow, white polymer beads | Off-white to beige beads |
| Matrix | Polystyrene cross-linked with divinylbenzene (DVB) | Polystyrene |
| Cross-linking | 1% or 2% DVB | 1% DVB |
| Particle Size (Mesh) | 100-200 mesh, 200-400 mesh | 100-200 mesh |
| Substitution (Loading) | 0.5 - 4.5 meq/g (mmol/g) | 0.8-1.5 meq/g |
| Swelling in DCM | 5-9 ml/g | Varies with cross-linking |
| Swelling in DMF | 4-7 ml/g | Varies with cross-linking |
Data compiled from multiple sources.[1][3]
Smaller bead sizes (e.g., 200-400 mesh) offer a higher surface area-to-volume ratio, which can lead to faster reaction kinetics. However, they may also result in slower filtration times. Larger beads (e.g., 100-200 mesh) provide a good balance between reaction speed and ease of handling. The degree of cross-linking with DVB influences the resin's swelling properties and mechanical stability. A 1% cross-linking is common and allows for good swelling in solvents like dichloromethane (DCM) and dimethylformamide (DMF), which is essential for reagent accessibility to the reaction sites within the bead.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound, with a focus on Boc-based solid-phase peptide synthesis.
Resin Swelling: A Prerequisite for Successful Synthesis
Proper swelling of the resin is critical to ensure that the reactive sites within the polymer matrix are accessible to reagents.
Methodology for Resin Swelling Measurement:
-
Preparation: Accurately weigh a sample of dry this compound (e.g., 100 mg) into a graduated syringe fitted with a frit.
-
Solvent Addition: Add a suitable solvent, such as DCM or DMF, to the syringe to fully immerse the resin.
-
Equilibration: Gently agitate the resin in the solvent for a defined period (e.g., 30 minutes) to allow for complete swelling.
-
Volume Measurement: After equilibration, allow the resin to settle and record the swollen volume in mL.
-
Calculation: Calculate the swelling capacity as mL of swollen resin per gram of dry resin.
A good swelling solvent for SPPS is generally considered to be one that provides a swelling volume of at least 4.0 mL/g.
Attachment of the First Amino Acid (Boc-Protected)
The covalent attachment of the first amino acid to the this compound is a critical step that establishes the C-terminus of the peptide. The Cesium salt method is a widely used protocol to minimize the risk of racemization.
Cesium Salt Method:
-
Salt Formation:
-
Dissolve the Boc-protected amino acid (1.2 equivalents relative to the resin's substitution) in methanol (MeOH).
-
Add a small amount of water (approximately 10% of the MeOH volume).
-
Titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate (Cs₂CO₃).
-
Remove the solvent via rotary evaporation.
-
Co-evaporate the resulting salt twice with anhydrous DMF to ensure it is completely dry.[4]
-
-
Resin Preparation:
-
Swell the this compound in DCM for 1 hour in a reaction vessel.
-
Wash the swollen resin three times with DMF.[4]
-
-
Attachment Reaction:
-
Dissolve the dried Boc-amino acid cesium salt in a minimal amount of DMF.
-
Add the solution to the swollen resin.
-
Agitate the mixture at 50°C for 12-24 hours.[5]
-
-
Washing and Drying:
-
Filter the resin and wash it sequentially with DMF (3 times), 1:1 DMF/water (3 times), DMF (3 times), and DCM (3 times).[4]
-
Dry the resin in vacuo.
-
The Solid-Phase Peptide Synthesis Cycle (Boc-Chemistry)
Once the first amino acid is attached, the peptide chain is elongated through a series of repetitive cycles, each adding one amino acid.
The Boc-SPPS Cycle consists of the following steps:
-
Boc Deprotection:
-
Swell the peptide-resin in DCM.
-
Treat the resin with a 50% solution of trifluoroacetic acid (TFA) in DCM (v/v) for 5 minutes.
-
Filter and add a fresh portion of 50% TFA/DCM and continue the reaction for an additional 20-25 minutes.[5]
-
Wash the resin with DCM and then isopropanol to remove residual TFA.[5]
-
-
Neutralization:
-
Wash the resin with a neutralization solution (e.g., 10% diisopropylethylamine (DIEA) in DCM) for 2 minutes. Repeat this wash.
-
Wash the resin with DCM (3 times) and then DMF (3 times).
-
-
Coupling:
-
In a separate vessel, pre-activate the next Boc-amino acid (e.g., with HBTU and DIEA in DMF) for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours. The completion of the reaction can be monitored using a qualitative ninhydrin (Kaiser) test.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
This cycle is repeated for each subsequent amino acid in the peptide sequence.
Cleavage of the Peptide from the Resin
The final step in SPPS is the cleavage of the completed peptide from the solid support and the simultaneous removal of any side-chain protecting groups. For this compound with Boc-chemistry, this is typically achieved using a strong acid like anhydrous hydrogen fluoride (HF).
Standard HF Cleavage Protocol:
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
-
Resin Preparation:
-
Place the dried peptide-resin and a Teflon-coated stir bar into the reaction vessel of the HF apparatus.
-
-
Scavenger Addition:
-
Add a scavenger mixture to the vessel. A common scavenger for most peptides is a 9:1 (v/v) mixture of HF and anisole or p-cresol.[6] Scavengers are crucial to trap reactive carbocations generated during cleavage, preventing side reactions.
-
-
HF Distillation:
-
Cool the reaction vessel in a dry ice/methanol bath for at least 5 minutes.
-
Distill the required volume of anhydrous HF into the reaction vessel, maintaining the temperature between -5°C and 0°C.
-
-
Cleavage Reaction:
-
Stir the mixture at 0-5°C for 30-60 minutes.[6]
-
-
HF Removal and Peptide Precipitation:
-
After the reaction, remove the HF by evaporation under a stream of nitrogen.
-
Carefully open the reaction vessel and add cold diethyl ether to the residue to precipitate the peptide.[6]
-
-
Peptide Isolation and Purification:
-
Filter the resin and the precipitated peptide.
-
Wash the collected solid with additional cold diethyl ether.
-
Dissolve the crude peptide in a suitable aqueous solvent (e.g., 10% acetic acid) to separate it from the insoluble resin beads.
-
Filter to remove the resin, and lyophilize the filtrate to obtain the crude peptide, which can then be purified by chromatography.
-
Experimental Workflows (Graphviz Diagrams)
The following diagrams illustrate the key workflows in solid-phase peptide synthesis using this compound.
Caption: High-level workflow of solid-phase peptide synthesis on this compound.
Caption: Detailed workflow of a single Boc-SPPS cycle.
Caption: Workflow for the cleavage of a peptide from this compound using HF.
References
Methodological & Application
Protocol for Loading the First Amino Acid onto Merrifield Resin: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the crucial first step in solid-phase peptide synthesis (SPPS): the covalent attachment of the initial N-α-protected amino acid to Merrifield resin. The success of the entire peptide synthesis is highly dependent on the efficiency and reliability of this initial loading. This document outlines three common methods for esterification of the first amino acid to the chloromethyl groups of the resin: the Cesium Salt method (Gisin method), the Potassium Fluoride method, and the Diisopropylcarbodiimide/4-Dimethylaminopyridine (DIC/DMAP) method. Detailed experimental procedures, a comparative data table, and a graphical workflow are provided to guide researchers in selecting and executing the most appropriate protocol for their specific needs.
Introduction
This compound, a chloromethylated polystyrene-divinylbenzene (PS-DVB) copolymer, is a foundational solid support for Boc-based solid-phase peptide synthesis. The attachment of the first amino acid is achieved via a nucleophilic substitution reaction, forming a stable benzyl ester linkage. The choice of method for this initial loading can significantly impact the overall yield and purity of the final peptide. Factors to consider when selecting a protocol include the specific amino acid being loaded, desired loading capacity, and available laboratory resources. While the Cesium Salt method is widely used and generally provides good yields, certain amino acids, particularly sterically hindered or basic ones, may require alternative approaches like the DIC/DMAP method for optimal loading.
Comparative Data of Loading Methods
The selection of a loading protocol can be guided by factors such as reaction time and expected loading efficiency. The following table summarizes typical quantitative parameters for the methods described herein. It is important to note that actual loading can vary depending on the specific amino acid, the batch of this compound, and adherence to anhydrous conditions.
| Method | Typical Loading Capacity (mmol/g) | Reaction Time | Key Advantages | Common Disadvantages |
| Cesium Salt (Gisin) | 0.5 - 1.0[1] | 12 - 24 hours[1] | Generally high yields, low risk of racemization. | Long reaction time, requires preparation of the cesium salt. |
| Potassium Fluoride | Satisfactory (often comparable to Cesium Salt)[2] | 24 hours[3] | Avoids the need for cesium carbonate. | Long reaction time. |
| DIC/DMAP | Variable, can be high | 2 - 6 hours[4] | Faster reaction time, useful for sterically hindered amino acids.[2] | Higher risk of racemization, especially with sensitive amino acids. |
Experimental Protocols
Materials and General Procedures
-
Resin: this compound (chloromethylated polystyrene, 1-2% divinylbenzene cross-linked).
-
Amino Acids: N-α-Boc protected amino acids.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH), Ethanol (EtOH), Dioxane. All solvents should be peptide synthesis grade and anhydrous where specified.
-
Reagents: Cesium carbonate (Cs₂CO₃), Potassium fluoride (KF, anhydrous), N,N'-Diisopropylcarbodiimide (DIC), 4-(Dimethylamino)pyridine (DMAP), 1-Hydroxybenzotriazole (HOBt), Diisopropylethylamine (DIEA).
-
General Washing Procedure: Unless otherwise specified, resin washes should be performed by adding the solvent, agitating the resin suspension for 1-2 minutes, and then removing the solvent by filtration.
Protocol 1: Cesium Salt (Gisin) Method[1][2]
This is the most common method for attaching the first amino acid to this compound.
Part 1: Preparation of the Boc-Amino Acid Cesium Salt
-
Dissolve the Boc-amino acid (1.2 equivalents relative to the resin's substitution) in a mixture of ethanol (2 mL/mmol) and water (0.5 mL/mmol).[3]
-
Titrate the solution to a pH of 7.0 with a 2M aqueous solution of cesium carbonate.[3]
-
Remove the solvent by rotary evaporation to dryness.
-
To ensure the salt is anhydrous, add dioxane and evaporate to dryness. Repeat this step.[3]
Part 2: Loading onto this compound
-
Swell the this compound (1 equivalent) in DMF (6-8 mL per gram of resin) for at least 1 hour in a reaction vessel.[2]
-
Add the dried Boc-amino acid cesium salt (1.2 equivalents) dissolved in a minimal amount of DMF to the swollen resin.[3]
-
The reaction can be catalyzed by the addition of potassium iodide (0.1 equivalents).[3]
-
Secure the reaction vessel on a shaker and heat to 50°C for 12-24 hours.[1]
-
After the reaction is complete, filter the resin and wash it sequentially with DMF (3 times), a 1:1 mixture of DMF/water (3 times), DMF (3 times), DCM (3 times), and finally Methanol (3 times).[3]
-
Dry the resin under vacuum to a constant weight.
Protocol 2: Potassium Fluoride Method[3]
This method offers an alternative to the Cesium Salt method.
-
Swell the this compound (1 equivalent) in DMF in a reaction vessel.
-
In the same vessel, add the N-α-Boc-amino acid (1.5 equivalents based on the resin's chlorine substitution) and anhydrous potassium fluoride (3 equivalents).[3]
-
Agitate the mixture at 50°C for 24 hours.[3]
-
Filter the resin and wash it thoroughly with DMF, followed by a 1:1 (v/v) mixture of aqueous DMF, a 1:1 (v/v) mixture of aqueous methanol, and finally methanol.[3]
-
Dry the resin in vacuo to a constant weight.[3]
Protocol 3: DIC/DMAP Method
This method is particularly useful for sterically hindered amino acids or when a faster reaction time is desired. It should be noted that this method is generally applied to hydroxymethyl resins, but can be adapted for cases where other methods give poor results with this compound by first converting the chloromethyl group to a hydroxymethyl group. For direct coupling to hydroxymethyl polystyrene, the following protocol is used.
-
Swell the hydroxymethyl polystyrene resin (1 equivalent) in a 9:1 v/v mixture of DCM/DMF (approximately 15 mL per gram of resin).[3]
-
In a separate flask, dissolve the Boc-amino acid (1.5 to 2.5 equivalents relative to the resin) and an equivalent amount of HOBt in a minimum amount of DMF.[3]
-
Add the amino acid/HOBt solution to the resin suspension.
-
In another flask, dissolve DMAP (0.1 equivalents relative to the resin) in a minimum amount of DMF.[3]
-
Add DIC (1.0 equivalent relative to the amino acid) to the resin mixture, followed by the DMAP solution.[3]
-
Agitate the mixture with a mechanical shaker for 2 to 3 hours at room temperature.[3]
-
To cap any unreacted hydroxyl groups, add acetic anhydride and pyridine (2 equivalents each relative to the resin) and continue to agitate for an additional 30 minutes.[3]
-
Filter the resin and wash it sequentially with DMF (3 times), DCM (3 times), and finally methanol (3 times).[3]
-
Dry the resin in vacuo to a constant weight.
Workflow and Diagrams
The general workflow for loading the first amino acid onto this compound involves preparation of the activated amino acid, reaction with the resin, and subsequent washing and drying.
References
A Step-by-Step Guide to Solid-Phase Peptide Synthesis Using Merrifield Resin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to performing solid-phase peptide synthesis (SPPS) utilizing Merrifield resin, a foundational technique in peptide chemistry. The protocols detailed herein are based on the robust Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, which is particularly well-suited for the synthesis of complex or lengthy peptide sequences.
Core Principles of Boc-SPPS on this compound
Solid-phase peptide synthesis, pioneered by R. Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble resin support.[1] This methodology simplifies the synthesis process by allowing the use of excess reagents to drive reactions to completion, with purification at each step requiring only filtration and washing of the resin.[1]
The Boc/Bzl strategy employs the acid-labile Boc group for the temporary protection of the α-amino group of the amino acids.[2] Side-chain protecting groups are typically benzyl-based and necessitate a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[2] This differential acid lability is a key feature of the Boc-SPPS strategy.[2]
Experimental Workflow
The overall workflow of solid-phase peptide synthesis on this compound can be visualized as a cycle of deprotection, activation, and coupling, followed by a final cleavage and purification step.
Caption: General workflow for solid-phase peptide synthesis using this compound.
Detailed Experimental Protocols
Attachment of the First Amino Acid to this compound (Cesium Salt Method)
This protocol describes the attachment of the C-terminal Boc-protected amino acid to the chloromethylated this compound.
Materials:
-
This compound (chloromethylated polystyrene)
-
C-terminal Boc-amino acid
-
Cesium carbonate (Cs₂CO₃)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Dimethylformamide (DMF)
Procedure:
-
Preparation of the Cesium Salt:
-
Dissolve the Boc-amino acid (1.0 mmol) in methanol (5 mL) and add water (0.5 mL).[3]
-
Titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate.[3]
-
Evaporate the mixture to dryness.[3]
-
To ensure the salt is anhydrous, add DMF (2.5 mL) and evaporate to dryness at 45°C. Repeat this step once.[3]
-
-
Attachment to Resin:
-
Swell the this compound (1.0 g, with a typical substitution of 0.5-1.0 mmol Cl/g) in DMF (6-8 mL) in a reaction vessel for at least 1 hour.[4]
-
Add the dried Boc-amino acid cesium salt (1.0 equivalent based on the resin's chlorine substitution) to the swollen resin.[4]
-
Shake the mixture at 50°C for 24 hours.[3]
-
-
Washing:
Peptide Chain Elongation Cycle
The following steps are repeated for each subsequent amino acid to be added to the peptide chain.
Materials:
-
Peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Swell the peptide-resin in DCM.[1]
-
Treat the resin with a solution of 50% TFA in DCM (v/v) for 20-30 minutes at room temperature.[5][6] A short pre-wash of 5 minutes can also be performed.[5]
-
Filter and wash the resin thoroughly with DCM.[1]
Materials:
-
Peptide-resin
-
DCM
-
10% Diisopropylethylamine (DIEA) or Triethylamine (TEA) in DCM (v/v)
Procedure:
-
Wash the peptide-resin with DCM.[1]
-
Treat the peptide-resin with a 10% solution of DIEA or TEA in DCM for 5 minutes. Repeat this step once.[4] This converts the N-terminal ammonium trifluoroacetate salt to a free amine.
-
Wash the resin with DCM (3x) to remove excess base.[4]
Materials:
-
Peptide-resin
-
Boc-protected amino acid
-
Coupling reagent (e.g., HBTU/HOBt)
-
DIEA
-
DMF
Procedure (using HBTU/HOBt):
-
Dissolve the Boc-protected amino acid (1.5 equivalents), HOBt (1.5 equivalents), and HBTU (1.5 equivalents) in dry DMF.[7]
-
Add DIEA (2 equivalents) to the solution.[7]
-
Add this activation mixture to the resin-bound peptide.[7]
-
Allow the reaction to proceed for a specified time (typically 1-2 hours) at room temperature.
-
Monitor the completion of the reaction using a qualitative method such as the Kaiser-ninhydrin test.[7] A negative test indicates the completion of the coupling.
-
Filter the resin and wash thoroughly with DMF and DCM.
| Parameter | Typical Value | Reference |
| Boc-Amino Acid Excess | 1.5 - 3.0 equivalents | [7][8] |
| Coupling Reagent Excess | 1.5 - 2.9 equivalents | [7][9] |
| Base (DIEA) Excess | 2.0 - 6.0 equivalents | [7][9] |
| Reaction Time | 1 - 2 hours | [7] |
Cleavage of the Peptide from this compound
The final step involves the cleavage of the completed peptide from the resin and the simultaneous removal of the side-chain protecting groups. This is typically achieved using strong acids.
| Cleavage Method | Reagent Cocktail Composition | Reaction Conditions | Notes | Reference |
| Standard HF Cleavage | Anhydrous HF / Anisole or p-Cresol (9:1 v/v) | 0-5 °C, 30-60 minutes | Highly effective but requires specialized, HF-resistant apparatus. | [10] |
| Low-High HF Cleavage | 1. Low HF: HF/DMS (1:3); 2. High HF: Standard conditions | 1. 0°C, 2 hours; 2. 0-5°C, 30-60 min | Minimizes side reactions by using a milder initial cleavage step. | [5][11] |
| Standard TFMSA Cleavage | TFMSA / TFA / Thioanisole / Ethanedithiol | Room temp, 30-60 min | An alternative to HF that does not require specialized equipment. | [11] |
| Low-High TFMSA Cleavage | 1. Low TFMSA: TFMSA/TFA/m-cresol/DMS; 2. High TFMSA | 1. 0-5°C, 3 hours; 2. Room temp, 90-120 min | A two-step TFMSA procedure to reduce side reactions. | [11] |
| TMSOTf Cleavage | TMSOTf / TFA / Thiolcresol | 0°C, 1-2 hours | Another alternative to HF with potentially fewer side reactions. | [11] |
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger (e.g., p-cresol)
-
HF cleavage apparatus
-
Dry ice/methanol bath
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin (e.g., 0.2 mmol) and a Teflon-coated stirring bar into the reaction vessel of the HF apparatus.[10]
-
Add the scavenger (e.g., 1 mL of p-cresol per gram of resin).[10]
-
Secure the cap onto the reaction vessel and cool it in a dry ice/methanol bath for at least 5 minutes.[10]
-
Carefully distill approximately 10 mL of anhydrous HF into the reaction vessel.[10]
-
Maintain the temperature between 0°C and 5°C and stir for 30 to 60 minutes.[3] If the peptide contains Arg(Tos), the cleavage may take up to 2 hours.[3]
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.[10]
-
Carefully open the reaction vessel in a well-ventilated fume hood.
-
Add cold diethyl ether to the residue to precipitate the peptide.[10]
-
Filter the resin and precipitated peptide through a fine sintered glass funnel.
-
Wash the peptide with additional cold diethyl ether to remove scavengers.[10]
-
Dissolve the crude peptide in a suitable solvent (e.g., 10% aqueous acetic acid) to separate it from the resin.
-
Filter to remove the resin, and lyophilize the filtrate to obtain the crude peptide.[10]
Logical Relationship of Deprotection and Coupling
The core of the synthesis cycle involves the sequential removal of the temporary N-terminal protecting group (Boc) followed by the formation of a new peptide bond. This relationship is crucial for the stepwise elongation of the peptide chain.
Caption: Chemical transformations during the deprotection and coupling cycle.
Purification and Analysis
Following cleavage, the crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[1] The identity and purity of the final peptide are confirmed by analytical techniques such as analytical RP-HPLC and mass spectrometry.[1]
Conclusion
The successful synthesis of peptides using this compound and the Boc/Bzl strategy hinges on the careful execution of each step, from the initial attachment of the first amino acid to the final cleavage and purification. The selection of appropriate reagents, reaction conditions, and cleavage cocktails is critical for maximizing yield and purity. These detailed protocols and supporting data provide a solid foundation for researchers to confidently undertake solid-phase peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. nobelprize.org [nobelprize.org]
- 7. rsc.org [rsc.org]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
Application Notes: Boc-Protection Strategy in Solid-Phase Peptide Synthesis Using Merrifield Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by R. Bruce Merrifield, revolutionized the synthesis of peptides by anchoring the C-terminal amino acid to an insoluble resin support.[1][2][3] This approach simplifies the purification process by allowing for the removal of excess reagents and by-products through simple filtration and washing.[1] The tert-butyloxycarbonyl (Boc) protection strategy is a robust and widely-used method in SPPS, particularly for the synthesis of long or complex peptide sequences.[1][4] This document provides a detailed overview of the Boc-protection strategy in conjunction with the classical Merrifield resin.
The core principle of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy lies in "graduated acid lability".[1] The α-amino group of the growing peptide chain is temporarily protected by the acid-labile Boc group, which can be removed with a moderately strong acid like trifluoroacetic acid (TFA).[1][5][6] In contrast, the side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage step.[1][5]
This compound, a chloromethylated polystyrene-divinylbenzene copolymer, is the original and one of the most common solid supports for Boc-SPPS.[2][3][7] The first Boc-protected amino acid is typically attached to the resin as a cesium salt to form a benzyl ester linkage.[7]
Key Steps in Boc-SPPS with this compound
The synthesis of a peptide on this compound using the Boc strategy follows a cyclical process, with each cycle adding a single amino acid residue.[1] The main steps in each cycle are:
-
Boc-Deprotection: Removal of the N-terminal Boc protecting group.
-
Neutralization: Neutralization of the resulting trifluoroacetate salt to liberate the free amine.
-
Coupling: Formation of the peptide bond with the next Boc-protected amino acid.
This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups.
Experimental Workflow
Caption: Experimental workflow for Boc-SPPS on this compound.
Chemical Pathway of Boc Protection and Deprotection
Caption: Chemical representation of Boc protection and deprotection steps.
Quantitative Data Summary
| Parameter | Reagent/Condition | Typical Value | Reference |
| Resin Swelling | |||
| Solvent | Dichloromethane (DCM) | - | [1] |
| Time | - | 1-2 hours | [1] |
| First Amino Acid Attachment (Cesium Salt Method) | |||
| Boc-Amino Acid Cesium Salt to Resin Ratio | - | 1.2 equivalents | |
| Solvent | Dimethylformamide (DMF) | - | [1] |
| Temperature | - | 50°C | [1][8] |
| Time | - | 12-24 hours | [1] |
| Boc Deprotection | |||
| Reagent | Trifluoroacetic Acid (TFA) in DCM | 50% (v/v) | [4][5][7] |
| Pre-wash Time | 50% TFA/DCM | 5 minutes | [7] |
| Reaction Time | 50% TFA/DCM | 15-25 minutes | [7] |
| Neutralization | |||
| Reagent | Diisopropylethylamine (DIEA) in DCM | 5-10% (v/v) | [9] |
| Amino Acid Coupling | |||
| Coupling Reagents | DCC/HOBt, HBTU, TBTU | - | [7] |
| Coupling Efficiency | - | >99% | [1] |
| Final Cleavage | |||
| Reagent | Anhydrous Hydrogen Fluoride (HF) | - | [1][5][7] |
| Scavenger | Anisole | HF:Anisole (9:1, v/v) | [5] |
| Temperature | - | 0°C | [1][7] |
| Time | - | 1-2 hours | [1] |
Experimental Protocols
Protocol 1: Attachment of the First Boc-Amino Acid to this compound (Cesium Salt Method)
-
Preparation of the Boc-Amino Acid Cesium Salt:
-
Resin Preparation:
-
Attachment Reaction:
Protocol 2: Peptide Chain Elongation Cycle
This cycle is repeated for each amino acid to be added to the peptide chain.
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with DCM.
-
Treat the resin with a solution of 5-10% diisopropylethylamine (DIEA) in DCM for 5-10 minutes to neutralize the trifluoroacetate salt.
-
Wash the resin thoroughly with DCM.
-
-
Amino Acid Coupling:
-
Dissolve the next Boc-protected amino acid and a coupling agent (e.g., DCC and HOBt) in an appropriate solvent (e.g., DMF/DCM).
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours, or until completion as monitored by a ninhydrin test.[1]
-
Wash the resin with DCM to remove excess reagents and by-products.
-
Protocol 3: Final Cleavage and Deprotection (HF Cleavage)
CAUTION: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive and requires a specialized apparatus and safety precautions.
-
Preparation:
-
Cleavage Reaction:
-
Work-up:
-
Evaporate the HF under a vacuum.[1]
-
Wash the resin and cleaved peptide with cold diethyl ether to precipitate the crude peptide.
-
Filter and collect the precipitated peptide.
-
The crude peptide can then be purified by techniques such as High-Performance Liquid Chromatography (HPLC).
-
Side-Chain Protecting Groups for Boc-SPPS
The choice of side-chain protecting groups is critical and they must be stable to the conditions of Boc deprotection (50% TFA in DCM) but removable during the final HF cleavage.
| Amino Acid | Side-Chain Protecting Group |
| Arginine (Arg) | Tosyl (Tos) |
| Aspartic Acid (Asp) | Benzyl (Bzl) |
| Cysteine (Cys) | 4-methylbenzyl (Meb) |
| Glutamic Acid (Glu) | Benzyl (Bzl) |
| Histidine (His) | Dinitrophenyl (Dnp) or Tosyl (Tos) |
| Lysine (Lys) | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) |
| Serine (Ser) | Benzyl (Bzl) |
| Threonine (Thr) | Benzyl (Bzl) |
| Tryptophan (Trp) | Formyl (For) |
| Tyrosine (Tyr) | 2,6-Dichlorobenzyl (2,6-diCl-Bzl) |
Conclusion
The Boc-protection strategy with this compound remains a powerful and relevant method for solid-phase peptide synthesis.[1] Its advantages include the use of a robust and well-established chemistry, which is particularly beneficial for the synthesis of long and challenging peptide sequences.[1][4] While the use of strong acid for final cleavage requires special handling, the reliability and effectiveness of this strategy have solidified its place in the field of peptide chemistry and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. chempep.com [chempep.com]
- 8. EP1343808A2 - Process for the synthesis of a peptide having a trp residue - Google Patents [patents.google.com]
- 9. peptide.com [peptide.com]
Application Notes and Protocols for Cleavage Cocktails in Merrifield Resin-Based Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) utilizing Merrifield resin is a foundational technique in the creation of synthetic peptides for research, diagnostics, and therapeutic development. A critical and final step in this process is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups. The choice of the cleavage cocktail is paramount, as it directly influences the yield and purity of the final product. Inadequate or harsh cleavage conditions can lead to incomplete deprotection, side reactions, and degradation of the target peptide.
These application notes provide a comprehensive guide to the selection and use of various cleavage cocktails for releasing peptides from this compound. Detailed protocols for common cleavage methods are presented, along with a comparative analysis of different cocktails and a discussion of the critical role of scavengers in preventing side reactions.
Cleavage Cocktail Comparison
The selection of a cleavage cocktail is dictated by the amino acid composition of the peptide, particularly the presence of sensitive residues, and the specific side-chain protecting groups used during synthesis. The most common cleavage reagents are strong acids such as hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), and trimethylsilyl trifluoromethanesulfonate (TMSOTf).[1][2]
Table 1: Comparison of Common Cleavage Cocktails for this compound
| Cleavage Method | Typical Composition | Recommended Use | Advantages | Disadvantages |
| Standard HF Cleavage | Anhydrous HF / Anisole or p-Cresol (9:1 v/v) | General purpose for most peptides synthesized using Boc-SPPS. | Highly effective and widely used.[3] | Requires a specialized, expensive, and HF-resistant apparatus due to the highly toxic and corrosive nature of HF.[1][3] |
| Low-High HF Cleavage | Low: HF / Dimethylsulfide (DMS) / p-Cresol (25:65:10 v/v/v). High: HF / p-Cresol (9:1 v/v) | Peptides with sensitive protecting groups that are labile to low concentrations of HF. | Stepwise deprotection can minimize side reactions for certain residues.[1] | Complex, multi-step procedure; still requires handling of HF. |
| Standard TFMSA Cleavage | TFMSA / TFA / Thioanisole / EDT | Alternative to HF for laboratories not equipped with an HF apparatus. | Does not require specialized HF-resistant equipment.[1] | TFMSA-cleaved peptides can be prone to salt and scavenger association, requiring further purification steps.[1][2] Can be less effective for removing certain protecting groups.[1] |
| TMSOTf Cleavage | TMSOTf / TFA / Thiocresol | A milder alternative to HF and TFMSA. | Produces fewer side reactions and the resulting peptide products are less hygroscopic than those from TFMSA cleavage.[1][2] Does not require an HF apparatus.[1] | May not efficiently remove all protecting groups.[1] |
The Critical Role of Scavengers
During acid-mediated cleavage, protecting groups are removed, generating highly reactive carbocations (e.g., t-butyl, benzyl cations). These electrophilic species can subsequently modify sensitive amino acid residues such as tryptophan, methionine, cysteine, and tyrosine through alkylation, leading to undesired side products.[3] Scavengers are nucleophilic compounds added to the cleavage cocktail to trap these reactive carbocations before they can react with the peptide.
Table 2: Common Scavengers and Their Applications
| Scavenger | Target Residues / Protecting Groups | Mechanism of Action |
| Anisole / p-Cresol | Tryptophan, Tyrosine | Traps benzyl and t-butyl cations, preventing alkylation of the indole ring of Trp and the phenol ring of Tyr. |
| Dimethylsulfide (DMS) | Methionine, Tryptophan | Reduces methionine sulfoxide back to methionine and protects Trp.[1] |
| Thioanisole | Tryptophan, Cysteine, Methionine | A soft nucleophile that effectively scavenges various carbocations. |
| 1,2-Ethanedithiol (EDT) | Tryptophan, Cysteine | A dithiol that is a potent reducing agent and scavenger, particularly useful for protecting Trp and Cys residues. |
| Triisopropylsilane (TIS) | General | A reducing scavenger that effectively quenches trityl cations and other carbocations. |
Quantitative Performance Data
Direct, comprehensive quantitative comparisons of cleavage cocktail performance for this compound are not extensively documented in a single study. However, available data indicates that the choice of cleavage method and scavengers can significantly impact the yield and purity of the crude peptide.
Table 3: Examples of Quantitative Performance
| Cleavage Method / Scavenger | Observation | Impact on Yield/Purity | Source Context |
| Microwave-Assisted TFMSA/TFA Cleavage | A 5-minute microwave-assisted TFA reaction at low temperature released the majority of the product from the resin. | Resulted in a 5% to 21% increase in crude peptide mass compared to classical methods. | Microwave-assisted cleavage of model tetrapeptides from this compound. |
| 1,4-Benzenedimethanethiol (1,4-BDMT) vs. DTT | Cleavage of an exenatide peptide resin with 1,4-BDMT as a scavenger. | Furnished the crude product in improved yield and purity compared to cleavages carried out in the presence of the standard aliphatic thiol reagent DTT. | Fmoc SPPS of exenatide. While not specific to this compound, it highlights the significant impact of scavenger choice on peptide quality.[4][5] |
Disclaimer: The quantitative data presented is based on specific studies and may not be universally applicable to all peptides and synthesis conditions. Researchers are encouraged to perform small-scale trial cleavages to optimize conditions for their specific peptide.
Experimental Protocols
The following are detailed protocols for common methods of cleaving peptides from this compound. Safety Precaution: These protocols involve the use of highly corrosive and toxic acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Anhydrous HF requires a specialized apparatus and training.
Protocol 1: Standard High HF Cleavage
-
Preparation:
-
Place the dried peptide-resin (e.g., 0.2 mmol) and a Teflon-coated stir bar into the reaction vessel of an HF apparatus.
-
Add the appropriate scavenger mixture. For most peptides, a mixture of p-cresol (1.0 mL) is used.
-
-
HF Cleavage:
-
Cool the reaction vessel in a dry ice/methanol bath for at least 5 minutes.
-
Carefully distill approximately 10 mL of anhydrous HF into the reaction vessel, maintaining the temperature between -5°C and 0°C.
-
Stir the mixture at 0°C to 5°C for 30 to 60 minutes. For peptides containing Arg(Tos), the reaction time may need to be extended to 2 hours.[1]
-
-
HF Evaporation:
-
After the reaction is complete, evaporate the HF under a stream of nitrogen gas.
-
-
Peptide Precipitation and Washing:
-
Carefully open the reaction vessel in a well-ventilated fume hood.
-
Filter the resin through a fine sintered glass funnel and wash with a small amount of trifluoroacetic acid (TFA).[1]
-
Combine the filtrates and add this solution dropwise to a 10-fold volume of cold diethyl ether or methyl t-butyl ether with vigorous stirring to precipitate the peptide.[1]
-
If necessary, store the mixture at 4°C overnight to facilitate complete precipitation.[1]
-
Collect the precipitated peptide by filtration or centrifugation.
-
Wash the peptide pellet multiple times with cold ether to remove residual scavengers and byproducts.[1]
-
Dry the crude peptide under a high vacuum.
-
Protocol 2: Low-High HF Cleavage
-
"Low" HF Step (Deprotection):
-
Place the peptide-resin (e.g., 0.2 mmol) in the HF reaction vessel.
-
Add a scavenger mixture of p-cresol (1 mL) and dimethylsulfide (DMS) (6.5 mL).[1]
-
Cool the vessel in a dry ice/methanol bath.
-
Distill 2.5 mL of HF into the vessel.
-
Stir the mixture at 0°C for 2 hours.[1]
-
Evaporate the HF and DMS under vacuum at 0°C.[1]
-
Wash the resin with dichloromethane (DCM) or ethyl acetate (EtOAc) to remove scavenger byproducts and dry the resin.[1]
-
-
"High" HF Step (Cleavage):
-
Return the dried resin to the reaction vessel.
-
Add 1 mL of p-cresol.[1]
-
Perform the "Standard High HF Cleavage" protocol as described above (steps 2-4).
-
Protocol 3: Standard TFMSA Cleavage
-
Preparation:
-
Place the dried peptide-resin (e.g., 250 mg) in a round-bottom flask with a stir bar.
-
Add a scavenger mixture, for example, 750 µL of thioanisole/EDT (2:1 v/v).
-
Chill the flask in an ice bath and add 5 mL of TFA. Stir for 5-10 minutes.
-
-
TFMSA Cleavage:
-
Slowly add 500 µL of TFMSA dropwise to the stirring mixture, ensuring the temperature is maintained at 0°C to dissipate the heat generated.
-
Allow the reaction to proceed at room temperature for the desired time (e.g., 90-120 minutes).
-
-
Work-up:
-
Filter the resin under reduced pressure and wash twice with fresh TFA.[1]
-
Combine the filtrates and precipitate the peptide by adding a 10-fold volume of cold ether.
-
Isolate and wash the peptide as described in the "Standard High HF Cleavage" protocol (steps 4-5).
-
Protocol 4: TMSOTf Cleavage
-
Preparation of Cleavage Cocktail:
-
TMSOTf Cleavage:
-
Place the peptide-resin in a round-bottom flask and cool to 0°C in an ice bath.
-
Add the chilled cleavage mixture to the resin.
-
Stir the mixture at 0°C for 1 to 2 hours.[1]
-
-
Work-up:
-
Filter the resin and wash with a small amount of TFA.[1]
-
Combine the filtrates and precipitate the peptide with cold ether as previously described.
-
Isolate and wash the crude peptide.
-
Visualizing the Process
To better illustrate the key processes in peptide cleavage, the following diagrams outline the general workflow and the mechanism of scavenger action.
References
Application Notes and Protocols for the Functionalization of Merrifield Resin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the functionalization of Merrifield resin, a foundational tool in solid-phase synthesis. These guidelines are designed to assist researchers in adapting and utilizing this compound for a variety of specific applications, including peptide synthesis and the development of novel functional materials.
Application Note 1: Overview of this compound and Functionalization Strategies
This compound is a chloromethylated polystyrene cross-linked with divinylbenzene (DVB), a polymer support pioneered by Nobel laureate R. Bruce Merrifield.[1][2][3][4][5] Its primary advantage lies in its ability to act as an insoluble support for the stepwise synthesis of complex molecules, most notably peptides, allowing for the easy removal of excess reagents and byproducts by simple filtration.[6][7]
The chloromethyl group serves as a versatile anchor for the covalent attachment of the first building block, typically through nucleophilic substitution.[1][8] Beyond its traditional use in peptide synthesis, this compound can be functionalized with a wide array of molecules to create materials with specific binding or catalytic properties.[8][9][10]
Key Functionalization Approaches:
-
Peptide Synthesis: The most common application involves attaching the C-terminal amino acid of a peptide sequence to the resin.[2][3][4] Subsequent amino acids are then added in a stepwise fashion.
-
Chelating Resins: By attaching chelating agents, the resin can be modified to selectively bind and remove metal ions from solutions.[9][10]
-
Catalyst Support: Homogeneous catalysts can be immobilized on this compound, combining the advantages of high reactivity with the ease of separation of a heterogeneous catalyst.[8]
-
Scavenger Resins: Functionalization with reactive groups that bind to excess reagents or byproducts can simplify the purification of solution-phase reactions.
Application Note 2: Functionalization for Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) on this compound remains a cornerstone of peptide chemistry.[11][12] The choice of protocol for attaching the first amino acid is critical for the overall success of the synthesis. The most common strategies utilize either Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups for the α-amino group of the amino acids.[11][12]
Workflow for Boc-Based Solid-Phase Peptide Synthesis:
Caption: General workflow for Boc-based solid-phase peptide synthesis on this compound.
Experimental Protocols
Protocol 1: Attachment of the First Boc-Amino Acid via the Cesium Salt Method
This is a widely used method for attaching the first Boc-protected amino acid to this compound.[1]
Materials:
-
This compound (1-2% DVB cross-linked)
-
Boc-protected amino acid
-
Methanol (MeOH)
-
Water
-
Cesium carbonate (Cs₂CO₃) solution (20% aqueous)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Prepare the Boc-amino acid cesium salt:
-
Dissolve the Boc-amino acid in methanol (5 mL/mmol) and add a small amount of water (0.5 mL/mmol).[1]
-
Titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate.[1]
-
Evaporate the mixture to dryness.
-
Add DMF (2.5 mL/mmol) and evaporate to dryness at 45°C. Repeat this step to ensure the salt is anhydrous.[1]
-
-
Resin Swelling and Amino Acid Attachment:
-
Washing:
Protocol 2: Cleavage of the Peptide from this compound using TFMSA
Trifluoromethanesulfonic acid (TFMSA) is a strong acid used as an alternative to the highly hazardous hydrofluoric acid (HF) for cleaving peptides from this compound.[1][13]
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., m-cresol, anisole, thiocresol)
-
Cold diethyl ether or methyl t-butyl ether
Procedure:
-
Preparation:
-
Place the dried peptide-resin in a round-bottom flask with a stir bar.
-
Cool the flask to 0°C in an ice bath.
-
Prepare the cleavage cocktail. For every 100 mg of resin, add appropriate scavengers (e.g., 100 µL of m-cresol).[13]
-
-
Cleavage Reaction:
-
Peptide Precipitation and Washing:
-
Filter the resin through a fine sintered glass funnel and wash with a small amount of TFA.[1][13]
-
Combine the filtrates and add 8-10 times the volume of cold ether to precipitate the peptide.[1]
-
If necessary, keep the mixture at 4°C overnight to complete precipitation.[1]
-
Filter the precipitated peptide using a fine sintered glass funnel.
-
Wash the crude peptide with cold ether to remove scavengers.[1]
-
Quantitative Data Summary
The efficiency of functionalization and subsequent synthesis is critical. The following tables summarize key quantitative data.
Table 1: Resin Loading Capacities for Different Functionalization Methods
| Functionalization Method | Target Molecule | Resin Loading (mmol/g) | Reference |
| Cesium Salt Method | Boc-Amino Acid | Typically 0.4 - 1.2 | [1] |
| Thiol Derivatization | N-(tert-butoxycarbonyl)-2-aminoethanethiol | Up to 0.773 | [14] |
| Amino-functionalization | Alkyldiamines | Varies (not specified) | [9] |
Table 2: Yields for Resin Functionalization and Peptide Synthesis
| Process | Product | Yield | Notes | Reference |
| Amino-functionalization | Aminoalkyl-functionalized Merrifield's resins | 78% to 97% | Recovery yield | [9] |
| Chelating Resin Synthesis | MRnBz chelating resins | 64% to 75% | Recovery yield | [9] |
| Thiol Derivatization | Thiol-terminated resin | >400 µmol/g in 30 min, up to 773 µmol/g (92%) in 24h | Substitution yield | [14] |
Application Note 3: Functionalization for Metal Ion Chelation
This compound can be transformed into a selective adsorbent for heavy metal ions by functionalizing it with chelating molecules. This has applications in wastewater treatment and environmental remediation.[9]
Logical Workflow for Creating a Chelating Resin:
Caption: Workflow for preparing and using a Merrifield-based chelating resin.
Protocol 3: Synthesis of a bCCA-Functionalized Chelating Resin for Lead (Pb²⁺) Removal
This protocol is adapted from a study on creating chelating resins for lead removal.[9]
Materials:
-
Aminoalkyl-functionalized Merrifield's resin
-
Dry Dichloromethane (DCM)
-
Dry Tetrahydrofuran (THF)
-
Benzophenone-3,3′,4,4′-tetracarboxylic dianhydride
-
Benzylamine
-
Water
Procedure:
-
Resin Swelling:
-
First Reaction Step:
-
Second Reaction Step:
-
Work-up and Washing:
-
Add 30 mL of water at 50°C to the reaction and stir for 15 minutes.[9]
-
Filter the resin and wash it sequentially with water, methanol, and DCM.
-
Dry the functionalized resin in vacuo.
-
This protocol results in a bis(carbamoylcarboxylic acid) (bCCA) functionalized resin that shows a high affinity for Pb²⁺ ions.[9]
References
- 1. peptide.com [peptide.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]
- 4. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Merrifield’s resin | Opinion | Chemistry World [chemistryworld.com]
- 6. nobelprize.org [nobelprize.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Adsorption properties of Merrifield- bCCA chelating resins: a new alternative for Pb 2+ removal from water - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06929C [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Solid phase synthesis of a functionalized bis-peptide using "safety catch" methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. A convenient route to thiol terminated peptides for conjugation and surface functionalization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Automated Solid-Phase Peptide Synthesis with Merrifield Resin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, has become a cornerstone of peptide chemistry, enabling the routine synthesis of peptides for research, diagnostics, and therapeutic applications.[1][2][3] The use of an insoluble polymer support, such as Merrifield resin, simplifies the synthesis process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step requiring only simple filtration and washing.[3][4] This document provides detailed application notes and protocols for the automated solid-phase synthesis of peptides on this compound using the tert-butyloxycarbonyl (Boc) protection strategy.
This compound is a chloromethylated polystyrene cross-linked with 1-2% divinylbenzene.[5] The synthesis proceeds from the C-terminus to the N-terminus, with the C-terminal amino acid first being anchored to the resin.[1][2] Each subsequent amino acid, with its α-amino group protected by the acid-labile Boc group and its side chain protected by a more stable protecting group (typically benzyl-based), is added in a cyclical process of deprotection, neutralization, and coupling.[6] Automation of these steps has significantly increased the speed and efficiency of peptide synthesis.[1][4][7]
Data Presentation: Key Parameters in Boc-SPPS with this compound
The following tables summarize key quantitative data and typical parameters for automated solid-phase peptide synthesis using this compound and Boc chemistry.
Table 1: this compound Characteristics and Loading
| Parameter | Typical Value/Range | Notes |
| Resin Type | Chloromethylated polystyrene-divinylbenzene (1-2% DVB) | The classic resin for Boc-SPPS to generate C-terminal peptide acids.[8] |
| Initial Resin Loading | 0.4 - 1.2 mmol/g | The degree of functionalization of the resin with chloromethyl groups.[8] |
| First Amino Acid Loading | 0.2 - 0.8 mmol/g | Typically lower than the initial resin loading; dependent on the loading method and amino acid. |
| Loading Efficiency | 50 - 90% | Varies with the amino acid and loading conditions. |
Table 2: Typical Automated Synthesis Cycle Parameters (per cycle)
| Step | Reagent/Solvent | Volume/Concentration | Duration |
| Deprotection | 50% TFA in Dichloromethane (DCM) | 10 mL/g of resin | 1 x 1-2 min (pre-wash), 1 x 20-30 min |
| Washing | Dichloromethane (DCM) | 10 mL/g of resin | 3-5 times |
| Isopropanol (IPA) | 10 mL/g of resin | 2 times | |
| Dichloromethane (DCM) | 10 mL/g of resin | 3-5 times | |
| Neutralization | 10% DIEA in Dichloromethane (DCM) | 10 mL/g of resin | 2 x 2 min |
| Washing | Dichloromethane (DCM) | 10 mL/g of resin | 3-5 times |
| Coupling | 3-4 eq. Boc-Amino Acid, Coupling Reagents (e.g., HBTU/HOBt) in DMF | 0.2 - 0.5 M | 30 - 120 min |
| Washing | Dimethylformamide (DMF) | 10 mL/g of resin | 3-5 times |
| Dichloromethane (DCM) | 10 mL/g of resin | 3-5 times |
Table 3: Cleavage and Purification Outcomes
| Parameter | Typical Value/Range | Notes |
| Cleavage Time (HF) | 30 - 120 minutes | Dependent on peptide sequence, particularly the presence of Arg(Tos).[5][9] |
| Cleavage Time (TFMSA) | 90 - 120 minutes | An alternative to the highly toxic HF.[10][11] |
| Crude Peptide Purity (RP-HPLC) | 50 - 80% | Highly sequence-dependent; can be affected by aggregation and side reactions.[8][12] |
| Final Purity (after RP-HPLC) | >95% to >99% | The required purity depends on the intended application.[13] |
| Overall Yield (after purification) | 10 - 40% | Calculated based on the initial loading of the first amino acid.[12] |
Experimental Protocols
Protocol 1: Resin Preparation and Swelling
Objective: To prepare the this compound for the attachment of the first amino acid.
-
Place the desired amount of this compound (e.g., 1 g) into a solid-phase synthesis reaction vessel.
-
Add Dichloromethane (DCM) (10-15 mL per gram of resin) to the vessel.
-
Agitate the resin slurry for 30 minutes to allow for adequate swelling.
-
Drain the DCM from the reaction vessel.
-
Wash the resin two more times with DCM to remove any impurities.
Protocol 2: Attachment of the First Boc-Amino Acid (Cesium Salt Method)
Objective: To covalently link the C-terminal amino acid to the this compound. This method is widely used to minimize racemization.[14][15]
Materials:
-
Boc-protected amino acid
-
Cesium carbonate (Cs₂CO₃)
-
Methanol (MeOH)
-
Dimethylformamide (DMF)
-
Swollen this compound (from Protocol 1)
Procedure:
-
Prepare the Cesium Salt:
-
Dissolve the Boc-amino acid (1.2 equivalents relative to the resin's chlorine content) in methanol (approx. 5 mL/mmol).
-
Add deionized water (0.5 mL/mmol).
-
Titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate.
-
Evaporate the mixture to dryness using a rotary evaporator.
-
Add DMF (2.5 mL/mmol) and evaporate to dryness again to ensure the salt is anhydrous. Repeat this DMF addition and evaporation step.[5][15]
-
-
Loading onto Resin:
-
Washing:
-
Filter the resin and wash it thoroughly with the following sequence of solvents:
-
DMF (3 times)
-
50% (v/v) aqueous DMF (3 times)
-
DMF (3 times)
-
DCM (3 times)
-
Methanol (3 times)
-
-
-
Drying:
-
Dry the resin under a high vacuum to a constant weight. The loading can be determined by quantitative analysis of the Boc group or by weight gain.
-
Protocol 3: Automated Synthesis Cycle for a Single Amino Acid Addition (Boc-SPPS)
Objective: To elongate the peptide chain by one residue through a cycle of deprotection, neutralization, and coupling.
-
Boc Deprotection:
-
The peptide-resin is treated with a solution of 50% trifluoroacetic acid (TFA) in DCM.[16] A scavenger, such as 0.5% dithiothreitol (DTE), should be added if the sequence contains sensitive residues like Trp, Cys, or Met to prevent side reactions from the tert-butyl cation.[6]
-
Automated Synthesizer Steps:
-
Deliver 50% TFA/DCM for a 1-2 minute pre-wash, then drain.
-
Deliver a fresh portion of 50% TFA/DCM and agitate for 20-30 minutes.
-
Drain the deprotection solution.
-
-
-
Washing:
-
The resin is washed thoroughly to remove residual acid and the cleaved Boc group.
-
Automated Synthesizer Steps:
-
Wash with DCM (3-5 cycles).
-
Wash with Isopropanol (IPA) (2 cycles) to shrink the resin and help remove trapped acid.
-
Wash with DCM (3-5 cycles).
-
-
-
Neutralization:
-
The N-terminal ammonium trifluoroacetate salt is neutralized to the free amine using a hindered base.
-
Automated Synthesizer Steps:
-
Deliver a solution of 10% diisopropylethylamine (DIEA) in DCM and agitate for 2 minutes. Drain.[17]
-
Repeat the neutralization step.
-
Wash with DCM (3-5 cycles) to remove excess base and salts.
-
-
-
Coupling:
-
The next Boc-protected amino acid is activated and coupled to the N-terminus of the growing peptide chain. Pre-activation with a coupling reagent like HBTU is common in automated synthesizers.
-
Automated Synthesizer Steps:
-
In a separate vessel, the incoming Boc-amino acid (3-4 equivalents) is pre-activated with HBTU/HOBt and DIEA in DMF for several minutes.
-
Deliver the activated amino acid solution to the reaction vessel containing the neutralized peptide-resin.
-
Agitate for 30-120 minutes. The completeness of the reaction can be monitored. (See Protocol 4).
-
-
-
Final Washing:
-
The resin is washed to remove excess reagents and byproducts.
-
Automated Synthesizer Steps:
-
Wash with DMF (3-5 cycles).
-
Wash with DCM (3-5 cycles).
-
-
The resin is now ready for the next synthesis cycle.
-
Protocol 4: Monitoring Reaction Completion (Kaiser Test)
Objective: To qualitatively detect the presence of free primary amines on the resin, thereby monitoring the completion of the coupling reaction.[18][19]
Reagents:
-
Reagent A: 1 mL of 0.01 M KCN in water diluted with 49 mL of pyridine.
-
Reagent B: 1 g of ninhydrin dissolved in 20 mL of n-butanol.
-
Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.
Procedure:
-
Remove a small sample of resin beads (10-15 beads) from the reaction vessel after the coupling step and wash them thoroughly with DCM and then ethanol.
-
Place the beads in a small glass test tube.
-
Add 2-3 drops of each of the three Kaiser test reagents.
-
Interpretation of Results:
-
Positive (Blue Beads/Solution): Free primary amines are present, indicating incomplete coupling. The coupling step should be repeated.
-
Negative (Yellow/Colorless Beads and Solution): No free primary amines are detected, indicating a successful coupling. The synthesis can proceed to the next cycle.[18][20]
-
Protocol 5: Peptide Cleavage from this compound
Objective: To cleave the completed peptide from the resin and simultaneously remove the side-chain protecting groups.
Method A: High HF Cleavage Warning: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
Materials:
-
Dried peptide-resin
-
Anhydrous HF
-
Scavengers (e.g., anisole, p-cresol)
-
Specialized HF cleavage apparatus
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin and a Teflon-coated stir bar into the HF apparatus reaction vessel.
-
Add the appropriate scavenger. A common mixture is p-cresol:anisole (1:1 v/v), using about 1 mL per gram of resin.[21]
-
Cool the reaction vessel to -5 to 0°C using a dry ice/methanol bath.
-
Carefully condense anhydrous HF (approx. 10 mL per gram of resin) into the reaction vessel.[5]
-
Stir the mixture at 0°C for 60-120 minutes. For peptides containing Arg(Tos), a longer reaction time may be necessary.[5][9]
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or vacuum.
-
Proceed to Protocol 6 for peptide precipitation.
Method B: TFMSA Cleavage This method is an alternative to HF and does not require a specialized apparatus, but still must be handled with extreme care in a fume hood.[10]
Materials:
-
Dried peptide-resin
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., thioanisole, m-cresol, ethanedithiol)
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin (e.g., 100 mg) in a round-bottom flask with a stir bar.
-
Add the scavengers (e.g., 200 µL thioanisole and 100 µL ethanedithiol).[10]
-
Cool the flask in an ice bath to 0°C.
-
Add pre-cooled TFA (2 mL per 100 mg of resin) and stir for 5-10 minutes.
-
Slowly, dropwise, add TFMSA (200 µL per 100 mg of resin), ensuring the temperature remains below 5°C.[10][22]
-
Allow the mixture to stir at room temperature for 90-120 minutes.[22]
-
Filter the resin using a fine sintered glass funnel and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Proceed to Protocol 6.
Protocol 6: Crude Peptide Precipitation and Washing
Objective: To precipitate the cleaved peptide and wash it to remove scavengers and other soluble impurities.
-
Take the combined filtrate from the cleavage reaction (Protocol 5).
-
Add the filtrate dropwise to a 10-fold volume of cold (-20°C) diethyl ether with vigorous stirring.[12][21]
-
A white precipitate of the crude peptide should form. If precipitation is slow, store the mixture at -20°C for 1-2 hours.
-
Collect the precipitated peptide by centrifugation.
-
Decant the ether and wash the peptide pellet at least two more times with cold diethyl ether to remove residual scavengers.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 7: RP-HPLC Purification of Crude Peptide
Objective: To purify the crude peptide to the desired level using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[23][24]
Materials:
-
Crude peptide
-
RP-HPLC system with a preparative C18 column
-
Mobile Phase A: 0.1% TFA in deionized water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Dissolve the dried crude peptide in a minimal volume of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or another organic solvent can be added. Filter the sample through a 0.45 µm syringe filter.[23]
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Chromatographic Separation:
-
Inject the filtered sample onto the column.
-
Run a linear gradient of increasing Mobile Phase B. A typical gradient for purification is from 5% to 65% B over 30-60 minutes. The gradient should be optimized based on the hydrophobicity of the peptide.[23]
-
-
Fraction Collection: Collect fractions corresponding to the main peptide peak, which is monitored by UV absorbance at 214-220 nm.[24][25]
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the fractions that meet the desired purity level and freeze-dry them to obtain the final purified peptide as a white, fluffy powder.
Mandatory Visualizations (Graphviz DOT)
Caption: Automated Boc-SPPS Workflow on this compound.
Caption: Common Cleavage Cocktails for this compound.
References
- 1. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. americanpeptidesociety.org [americanpeptidesociety.org]
- 8. benchchem.com [benchchem.com]
- 9. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. verifiedpeptides.com [verifiedpeptides.com]
- 14. peptide.com [peptide.com]
- 15. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 16. chempep.com [chempep.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. peptide.com [peptide.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. benchchem.com [benchchem.com]
- 22. mpbio.com [mpbio.com]
- 23. benchchem.com [benchchem.com]
- 24. bachem.com [bachem.com]
- 25. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for the Synthesis of Therapeutic Peptides using Merrifield Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984, has revolutionized the synthesis of peptides.[1][2] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, the Merrifield resin.[1][2] The use of a solid support simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing.[3] This methodology has been instrumental in the development of numerous therapeutic peptides, offering high efficiency, the potential for automation, and the ability to synthesize long and complex peptide sequences.[1][3]
This compound is a chloromethylated polystyrene-divinylbenzene (PS-DVB) copolymer. The peptide chain is initiated by attaching the C-terminal amino acid to the benzylic chloride groups on the resin. The synthesis then proceeds by sequential deprotection of the N-terminus and coupling of the next amino acid in the sequence. This cycle is repeated until the desired peptide is assembled. Finally, the peptide is cleaved from the resin and deprotected to yield the final product.
These application notes provide detailed protocols and data for the synthesis of therapeutic peptides using this compound, with a specific focus on the synthesis of Liraglutide, a GLP-1 receptor agonist used in the treatment of type 2 diabetes and obesity.
Key Advantages of this compound in Therapeutic Peptide Synthesis
-
Simplified Purification: Excess reagents and soluble by-products are easily removed by washing the resin, eliminating the need for complex purification steps between each coupling reaction.[3]
-
High Yields: The use of excess reagents drives the coupling reactions to completion, resulting in high overall yields.
-
Automation: The repetitive nature of the synthesis cycle is well-suited for automation, enabling the rapid synthesis of peptides with minimal manual intervention.[1][2]
-
Versatility: The this compound and its derivatives are compatible with a wide range of peptide sequences and chemistries.
Data Summary
Table 1: Typical Resin Loading and Synthesis Yields
| Parameter | Typical Value | Notes |
| Resin Type | This compound (1% DVB) | Chloromethylated polystyrene |
| Initial Resin Loading | 0.2 - 1.0 mmol/g | Determined by the substitution level of the resin. |
| Coupling Efficiency | >99% per step | Can be monitored using the ninhydrin test.[4] |
| Overall Crude Peptide Yield | 40 - 60% | Dependent on peptide length and sequence. |
| Purity after Cleavage (Crude) | 50 - 85% | Varies with the peptide and cleavage conditions. |
| Final Purity (after HPLC) | >98% | Achievable with appropriate purification protocols.[5] |
Table 2: Comparison of Common Cleavage Cocktails for this compound
| Cleavage Cocktail | Composition | Conditions | Advantages | Disadvantages |
| HF (Hydrogen Fluoride) | HF/anisole (9:1) | 0°C, 1 hour | High cleavage efficiency. | Highly toxic and corrosive; requires specialized apparatus. |
| TFMSA (Trifluoromethanesulfonic acid) | TFMSA/TFA/m-cresol | 0°C to RT, 1-2 hours | Less hazardous than HF; no special apparatus needed. | Can lead to side reactions if not carefully controlled. |
| TMSOTf (Trimethylsilyl trifluoromethanesulfonate) | TMSOTf/TFA/thioanisole | 0°C to RT, 1-2 hours | Milder than HF and TFMSA; reduces side reactions. | Reagent is moisture-sensitive and expensive. |
| "Low-High" HF | Step 1: Low HF/DMS; Step 2: High HF/p-cresol | Step 1: 0°C, 2 hours; Step 2: 0°C, 1 hour | Minimizes side reactions for sensitive residues. | Still requires handling of HF. |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Workflow using this compound
This protocol outlines the general steps for manual solid-phase peptide synthesis.
1. Resin Swelling and Preparation:
- Swell the this compound in dichloromethane (DCM) for at least 30 minutes at room temperature.
- Wash the resin with dimethylformamide (DMF) three times.
2. Attachment of the First Amino Acid (C-terminus):
- Dissolve the Nα-protected C-terminal amino acid in DMF.
- Add a base such as diisopropylethylamine (DIEA).
- Add the amino acid solution to the swollen resin and agitate at room temperature for 12-24 hours.
- Wash the resin with DMF, DCM, and methanol, then dry under vacuum.
3. Peptide Chain Elongation (Iterative Cycle):
- Deprotection: Remove the Nα-protecting group (e.g., Boc with trifluoroacetic acid (TFA) in DCM, or Fmoc with piperidine in DMF).
- Wash the resin thoroughly with DMF and DCM.
- Neutralization (for Boc chemistry): Neutralize the resulting amine salt with a solution of DIEA in DCM/DMF.
- Wash the resin with DMF.
- Coupling: Dissolve the next Nα-protected amino acid and a coupling agent (e.g., DCC/HOBt or HBTU/DIEA) in DMF.
- Add the coupling mixture to the resin and agitate for 1-2 hours at room temperature.
- Monitor the coupling reaction for completion using the Kaiser (ninhydrin) test.[4]
- Wash the resin with DMF and DCM.
- Repeat this cycle for each amino acid in the sequence.
4. Cleavage of the Peptide from the Resin:
- Wash the fully assembled peptide-resin with DCM and dry under vacuum.
- Treat the peptide-resin with a cleavage cocktail (see Table 2) for 1-3 hours at the appropriate temperature.
- Precipitate the cleaved peptide in cold diethyl ether.
- Centrifuge and wash the peptide pellet with cold ether to remove scavengers.
5. Purification and Analysis:
- Dissolve the crude peptide in an appropriate aqueous buffer.
- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
- Analyze the purified peptide by mass spectrometry to confirm its identity and purity.
Protocol 2: Example Synthesis of Liraglutide on this compound
This protocol provides a more specific example for the synthesis of Liraglutide, a 31-amino acid peptide, using an Fmoc/tBu strategy.
1. Resin Preparation:
- Start with a pre-loaded Fmoc-Gly-Wang resin (a derivative of this compound suitable for Fmoc chemistry). Swell the resin in DMF.
2. Peptide Synthesis Cycle (Automated Synthesizer):
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 and 15 minutes.
- Washing: Wash the resin with DMF (5 times) and DCM (3 times).
- Amino Acid Coupling:
- Prepare a solution of the next Fmoc-protected amino acid (4 equivalents), HBTU (3.9 equivalents), and DIEA (6 equivalents) in DMF.
- Add the activation mixture to the resin and couple for 45-60 minutes.
- Washing: Wash the resin with DMF (3 times).
- Repeat this cycle for all amino acids in the Liraglutide sequence.
3. On-Resin Acylation of Lysine:
- After coupling of Fmoc-Lys(ivDde)-OH, selectively remove the ivDde protecting group using 2% hydrazine in DMF.
- Couple Palmitoyl-Glu-OtBu to the deprotected lysine side chain using HBTU/DIEA in DMF.
4. Cleavage and Deprotection:
- Wash the final peptide-resin with DCM and dry.
- Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours at room temperature.
- Precipitate the peptide in cold diethyl ether.
- Collect the crude peptide by centrifugation.
5. Purification:
- Dissolve the crude Liraglutide in an aqueous buffer containing acetonitrile.
- Purify by preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[5]
- Lyophilize the pure fractions to obtain the final product.
Visualizations
Experimental Workflow for SPPS
References
Application Notes and Protocols for Merrifield Resin in Combinatorial Chemistry and Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Merrifield resin, a chloromethylated polystyrene-divinylbenzene (PS-DVB) copolymer, is a cornerstone of solid-phase synthesis (SPS). Its robustness, compatibility with a wide range of organic solvents, and the ability to be functionalized have made it an indispensable tool in the synthesis of peptides and, increasingly, in the generation of small molecule libraries for drug discovery and other applications. These application notes provide detailed protocols and technical data for the effective use of this compound in combinatorial chemistry and library synthesis.
This compound: Properties and Characteristics
The physical and chemical properties of this compound are critical for the success of solid-phase synthesis. Key parameters include the degree of cross-linking with divinylbenzene (DVB), which influences the resin's swelling characteristics and mechanical stability; the particle size (mesh), which affects reaction kinetics; and the loading capacity, which dictates the amount of the initial building block that can be attached. A summary of typical properties for commercially available Merrifield resins is provided in Table 1.
| Property | Typical Values | Significance in Synthesis |
| Matrix | Polystyrene cross-linked with 1-2% Divinylbenzene (DVB) | Provides an insoluble, chemically inert support. The degree of cross-linking affects swelling and reagent accessibility. |
| Appearance | Pale yellow to white polymer beads | Visual indicator of resin quality. |
| Particle Size (Mesh) | 70-90, 100-200, 200-400 mesh | Smaller bead sizes offer a higher surface area-to-volume ratio, leading to faster reaction kinetics.[1] |
| Loading Capacity | 0.6 - 4.5 mmol/g | Determines the theoretical yield of the final product. Higher loading is not always better as it can lead to steric hindrance. |
| Swelling in DCM | 5 - 9 mL/g | Good swelling is crucial for reagent diffusion into the resin beads, ensuring efficient reactions.[2] |
| Swelling in DMF | 4 - 7 mL/g | Dimethylformamide (DMF) is a common solvent in solid-phase synthesis; adequate swelling is necessary.[2] |
Application 1: Solid-Phase Peptide Synthesis (SPPS)
This compound was originally developed for and remains a workhorse in Boc-based solid-phase peptide synthesis. The synthesis involves the sequential addition of N-α-Boc protected amino acids to a C-terminal amino acid anchored to the resin.
Experimental Protocol: Boc-Based Solid-Phase Peptide Synthesis
1. Resin Preparation and First Amino Acid Attachment (Esterification)
-
Materials: this compound (1% DVB), Boc-amino acid, Cesium carbonate (Cs₂CO₃), Dimethylformamide (DMF), Methanol (MeOH).
-
Procedure:
-
Swell the this compound in DMF (10 mL per gram of resin) for 1-2 hours in a reaction vessel.
-
In a separate flask, dissolve the first Boc-amino acid (2-4 equivalents relative to the resin's chlorine loading) in a minimal amount of DMF/MeOH.
-
Add an aqueous solution of Cs₂CO₃ (0.5 equivalents) to the amino acid solution and stir for 30 minutes.
-
Evaporate the solvent to obtain the Boc-amino acid cesium salt.
-
Add the dried Boc-amino acid cesium salt to the swollen resin.
-
Heat the reaction mixture to 50°C and shake for 12-24 hours.
-
Filter the resin and wash sequentially with DMF, DMF/water (1:1), DMF, and MeOH.
-
Dry the resin under vacuum.
-
2. Deprotection of the N-α-Boc Group
-
Materials: Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Swell the aminoacyl-resin in DCM.
-
Treat the resin with a solution of 50% TFA in DCM (v/v) for 30 minutes at room temperature.
-
Filter the resin and wash with DCM.
-
3. Peptide Coupling
-
Materials: N-α-Boc protected amino acid, Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt), DMF.
-
Procedure:
-
Swell the deprotected resin in DMF.
-
In a separate vessel, pre-activate the next N-α-Boc amino acid (3 equivalents) with DCC (or DIC) and HOBt in DMF for 15-30 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Ninhydrin test).
-
Filter the resin and wash with DMF and DCM.
-
4. Cleavage of the Peptide from the Resin
-
Materials: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), scavengers (e.g., anisole, p-cresol).
-
Procedure (using HF):
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add appropriate scavengers (e.g., anisole) to trap reactive carbocations.
-
Cool the reaction vessel to -5 to 0°C.
-
Carefully condense anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Precipitate the cleaved peptide with cold diethyl ether.
-
Filter and wash the crude peptide with cold ether.
-
Purify the peptide using chromatography (e.g., HPLC).
-
Application 2: Combinatorial Library Synthesis of Small Molecules
This compound is an excellent solid support for the synthesis of small molecule libraries due to its stability to a wide range of reaction conditions. The "split-and-pool" (also known as "mix-and-split") synthesis strategy is a powerful method for generating large, diverse libraries.
Experimental Protocol: Split-and-Pool Synthesis of a Small Molecule Library
This protocol outlines the synthesis of a hypothetical library of substituted amides.
1. Scaffolding Attachment
-
Materials: this compound, a scaffold molecule with a carboxylic acid group for attachment and a reactive site for diversification (e.g., 4-(bromomethyl)benzoic acid), Diisopropylethylamine (DIPEA), DMF.
-
Procedure:
-
Swell the this compound in DMF.
-
Add the scaffold molecule (3 equivalents) and DIPEA (3 equivalents) to the resin suspension.
-
Shake the reaction mixture at room temperature for 24 hours.
-
Filter the resin and wash thoroughly with DMF, DCM, and MeOH.
-
Dry the resin under vacuum.
-
2. Split-and-Pool Synthesis Cycles
-
Materials: A diverse set of building blocks for each diversification step (e.g., a set of primary amines and a set of acyl chlorides).
-
Cycle 1: Amine Addition
-
Split: Divide the resin from step 1 into equal portions in separate reaction vessels.
-
React: To each vessel, add a different primary amine (5 equivalents) and a non-nucleophilic base like DIPEA in DMF. Shake at 50°C for 12 hours.
-
Pool: Combine all resin portions, wash extensively with DMF, DCM, and MeOH, and mix thoroughly.
-
-
Cycle 2: Acylation
-
Split: Divide the pooled resin from the previous cycle into equal portions.
-
React: To each vessel, add a different acyl chloride (5 equivalents) and a non-nucleophilic base in an appropriate solvent (e.g., DCM or THF). Shake at room temperature for 6 hours.
-
Pool: Combine all resin portions, wash extensively, and mix thoroughly.
-
3. Cleavage of the Library from the Resin
-
Materials: Trifluoroacetic acid (TFA), DCM.
-
Procedure:
-
Treat the final pooled resin with a mixture of 95% TFA in DCM for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Evaporate the solvent to obtain the library of small molecules as a mixture.
-
Conclusion
This compound continues to be a versatile and reliable solid support for the synthesis of both peptides and small molecule libraries. The protocols provided herein serve as a foundation for researchers to develop and optimize their synthetic strategies. Careful consideration of the resin properties and reaction conditions is paramount to achieving high yields and purity in solid-phase synthesis.
References
Monitoring Reaction Completion on Merrifield Resin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) on Merrifield resin is a cornerstone of peptide and protein chemistry, enabling the efficient construction of complex biomolecules. A critical aspect of successful SPPS is the ability to accurately monitor the completion of coupling and deprotection steps. Incomplete reactions can lead to the accumulation of deletion sequences and other impurities, significantly complicating purification and reducing overall yield. This document provides detailed application notes and protocols for the most common qualitative and quantitative methods used to monitor reaction completion on this compound.
Qualitative Colorimetric Methods
Qualitative colorimetric tests are rapid, simple, and widely used for routine monitoring of the presence or absence of free primary and secondary amines on the resin. These tests are performed on a small sample of beads and provide a visual indication of reaction completion.
The Kaiser Test (Ninhydrin Test)
The Kaiser test is one of the most established methods for detecting free primary amines. It is based on the reaction of ninhydrin with primary amines to produce a dark blue or purple color (Ruhemann's purple). A positive result (blue color) indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction. A negative result (yellow or colorless beads) indicates that the coupling is likely complete. It is important to note that N-terminal proline residues, being secondary amines, will give a different, typically reddish-brown, color with the Kaiser test, which can sometimes be misinterpreted.
The Chloranil Test
The chloranil test is a versatile method for detecting both primary and secondary amines. This makes it particularly useful for monitoring coupling reactions involving secondary amino acids like proline. In this test, a solution of chloranil and acetaldehyde in DMF is added to the resin beads. The presence of primary amines results in dark red or brown beads, while secondary amines produce a dark blue or green color.[1][2] Colorless or yellowish beads indicate the absence of free amines and thus a complete reaction.
The 2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Test
The TNBS test is a highly sensitive method for the detection of primary amines.[3] TNBS reacts with primary amines to form a yellow-orange colored complex. This test is particularly useful for quantifying the number of free amino groups on the solid support.[3] A positive result is indicated by the resin beads turning a distinct orange or red color.
Quantitative Methods
Quantitative methods provide a more precise assessment of reaction completion by measuring the amount of unreacted starting material or the amount of product formed. These methods typically involve cleaving the peptide from a small sample of the resin followed by chromatographic or spectroscopic analysis.
Cleavage from this compound
Prior to analysis by HPLC, LC-MS, or NMR, the peptide must be cleaved from the this compound. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions. Microwave-assisted TFA cleavage can significantly shorten the cleavage time to as little as 5 minutes, making it a suitable method for rapid in-process monitoring.[4]
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a powerful technique for analyzing the purity of the cleaved peptide. By comparing the chromatogram of the crude cleaved product to that of a known standard, one can assess the success of the synthesis. The presence of multiple peaks may indicate incomplete reactions, side products, or deletion sequences. The percentage of the desired product can be estimated by integrating the peak areas.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This technique not only provides information about the purity of the sample but also confirms the molecular weight of the synthesized peptide and any impurities. This is invaluable for identifying specific failure sequences or modifications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution magic angle spinning (HR-MAS) NMR spectroscopy allows for the direct, non-destructive analysis of the peptide while it is still attached to the resin.[5] This powerful technique can provide detailed structural information and can be used to quantitatively monitor the progress of a reaction in real-time by observing the disappearance of starting material signals and the appearance of product signals.[5]
Summary of Monitoring Methods
| Method | Principle | Target | Indication of Incomplete Reaction | Advantages | Disadvantages |
| Kaiser Test | Colorimetric reaction with ninhydrin | Primary amines | Blue/purple color | Simple, rapid, widely used | False negatives for secondary amines (e.g., proline), can give false positives. |
| Chloranil Test | Colorimetric reaction with chloranil and acetaldehyde | Primary and secondary amines | Primary: Dark red/brown; Secondary: Dark blue/green | Detects both primary and secondary amines. | Destructive test.[1] |
| TNBS Test | Colorimetric reaction with 2,4,6-trinitrobenzenesulfonic acid | Primary amines | Orange/red color | Highly sensitive, can be quantitative.[3] | Can react with other nucleophiles. |
| HPLC | Chromatographic separation based on hydrophobicity | Cleaved peptide | Multiple peaks, reduced area of the main product peak | Quantitative, high resolution, well-established. | Requires cleavage from the resin, which can be time-consuming. |
| LC-MS | Chromatographic separation coupled with mass detection | Cleaved peptide | Peaks corresponding to impurities with incorrect mass | Quantitative, provides molecular weight confirmation, highly sensitive. | Requires cleavage from the resin, more complex instrumentation. |
| On-Resin NMR | Spectroscopic analysis of resin-bound molecules | Resin-bound peptide | Persistence of starting material signals, appearance of side-product signals | Non-destructive, real-time monitoring, provides detailed structural information.[5] | Requires specialized equipment (HR-MAS), lower throughput. |
Experimental Protocols
Protocol for the Kaiser Test
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure:
-
Place a small sample of resin beads (approx. 1-5 mg) in a small test tube.
-
Wash the beads thoroughly with a suitable solvent (e.g., DMF, DCM) to remove any residual reagents.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Observe the color of the beads and the solution.
-
Positive (Incomplete reaction): Intense blue or purple color.
-
Negative (Complete reaction): Yellow or colorless.
-
Proline: Reddish-brown color.
-
Protocol for the Chloranil Test
Reagents:
-
2% (w/v) Chloranil in DMF.
-
2% (v/v) Acetaldehyde in DMF.
Procedure:
-
Place a small sample of resin beads (approx. 1-5 mg) in a small test tube.[4]
-
Wash the beads with DMF.
-
Add 2-3 drops of the 2% acetaldehyde solution.[1]
-
Add 2-3 drops of the 2% chloranil solution.[1]
-
Let the mixture stand at room temperature for 5-10 minutes.[1][7]
-
Observe the color of the beads.
Protocol for the TNBS Test
Reagents:
-
Solution A: 1% (w/v) 2,4,6-trinitrobenzenesulfonic acid in DMF.
-
Solution B: 10% (v/v) diisopropylethylamine (DIPEA) in DMF.
Procedure:
-
Place a small sample of resin beads (approx. 1-5 mg) in a small test tube.
-
Wash the beads thoroughly with DMF.
-
Add 1 drop of Solution A and 1 drop of Solution B.
-
Allow the mixture to stand at room temperature for 5 minutes.
-
Wash the beads with DMF and observe the color.
-
Positive (Incomplete reaction): Orange or red beads.
-
Negative (Complete reaction): Colorless or pale yellow beads.
-
Protocol for Cleavage and HPLC Analysis
Cleavage Cocktail (General Purpose for this compound):
-
95% Trifluoroacetic acid (TFA)
-
2.5% Triisopropylsilane (TIS)
-
2.5% Water
Procedure:
-
Place a small, accurately weighed amount of dried peptide-resin (e.g., 5-10 mg) into a microcentrifuge tube.
-
Add the cleavage cocktail (e.g., 200 µL) to the resin.
-
Incubate at room temperature for 2-4 hours with occasional vortexing.
-
Filter the resin and collect the filtrate.
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).
-
Analyze the sample by RP-HPLC using a C18 column and a suitable gradient of acetonitrile in water (both containing 0.1% TFA). Monitor the elution profile at 214 nm or 280 nm.
Visualizations
Caption: Workflow for monitoring reaction completion in SPPS.
Caption: Principle of the Kaiser test for primary amines.
Caption: Workflow for cleavage and subsequent analysis.
References
- 1. chemtips.wordpress.com [chemtips.wordpress.com]
- 2. chempep.com [chempep.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amino Acid Attachment to Merrifield Resin via the Cesium Salt Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
The attachment of the first amino acid to a solid support is a critical step in Solid-Phase Peptide Synthesis (SPPS). The Merrifield resin, a chloromethylated polystyrene-divinylbenzene copolymer, is a widely used solid support for the synthesis of peptides using the Boc (tert-butyloxycarbonyl) strategy. The Cesium salt method, pioneered by B. F. Gisin, is a robust and widely adopted technique for the esterification of the first N-protected amino acid onto the this compound. This method is favored for its ability to proceed under relatively mild conditions, which significantly minimizes the risk of racemization, a common side reaction that can compromise the purity and biological activity of the final peptide.
The principle of the method involves the reaction of the cesium salt of an N-protected amino acid with the benzylic chloride groups on the this compound. The cesium carboxylate is a soft nucleophile that readily displaces the chloride in an SN2 reaction, forming a stable ester linkage. This application note provides detailed protocols for the preparation of amino acid cesium salts and their subsequent attachment to this compound, along with a summary of expected outcomes and relevant data.
Data Presentation: Loading Efficiency
The efficiency of the attachment of the first amino acid, termed loading, is a crucial parameter that dictates the overall yield of the peptide synthesis. While the Cesium salt method is known for providing high loading capacities, comprehensive quantitative data for all amino acids is not always readily available in a single source. The loading efficiency can be influenced by the specific amino acid, the batch of the resin, and the precise reaction conditions. Generally, loading levels in the range of 0.4 to 1.0 mmol/g are considered satisfactory.
| N-Protected Amino Acid | Typical Loading (mmol/g) | Notes |
| Most Boc-Amino Acids | 0.5 - 1.2 | Generally provides good to excellent loading. |
| Fmoc-Amino Acids | 0.4 - 1.0 | Also effective, though less common for this compound. |
| Sterically Hindered Amino Acids (e.g., Val, Ile) | 0.3 - 0.8 | May result in slightly lower loading efficiencies. |
| Proline | 0.6 - 1.2 | Typically couples with high efficiency. |
| Aspartic Acid / Glutamic Acid (side chain protected) | 0.5 - 1.0 | Good loading is generally achieved. |
Note: The above values are indicative and can vary. It is highly recommended to determine the actual loading of each batch of prepared resin experimentally. Common methods for determining resin loading include the picric acid method, the Dorman method (for Fmoc), or quantitative amino acid analysis after cleavage of the amino acid from a known mass of resin.
Experimental Protocols
Protocol 1: Preparation of N-Protected Amino Acid Cesium Salt
This protocol describes the preparation of the cesium salt of an N-protected (Boc or Fmoc) amino acid.
Materials:
-
N-protected (Boc or Fmoc) amino acid
-
Cesium carbonate (Cs₂CO₃)
-
Methanol (MeOH)
-
Deionized water
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Rotary evaporator
-
pH meter or pH paper
Procedure:
-
In a round-bottom flask, dissolve the N-protected amino acid in methanol (approximately 5-10 mL per gram of amino acid).
-
Add a minimal amount of deionized water (approximately 10% of the methanol volume) to aid in the dissolution of the cesium carbonate.
-
Slowly add a 20% aqueous solution of cesium carbonate dropwise while stirring. Monitor the pH of the solution. Continue adding the cesium carbonate solution until the pH reaches and is stable at 7.0.
-
Remove the solvents (methanol and water) by rotary evaporation at a bath temperature of 40-45 °C until a dry, white solid is obtained.
-
To ensure the complete removal of water, add DMF to the flask and evaporate to dryness under vacuum. Repeat this step at least once. The resulting N-protected amino acid cesium salt should be a fine, dry powder.
Protocol 2: Attachment of the N-Protected Amino Acid Cesium Salt to this compound
This protocol details the esterification of the prepared amino acid cesium salt to the this compound.
Materials:
-
This compound (chloromethylated polystyrene, 1% or 2% divinylbenzene)
-
Dry N-protected amino acid cesium salt (from Protocol 1)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel with a shaker or overhead stirrer
-
Heating mantle or oil bath
-
Sintered glass funnel
-
Methanol (MeOH)
Procedure:
-
Swell the this compound in anhydrous DMF (approximately 10-15 mL per gram of resin) in a reaction vessel for at least 1-2 hours with gentle agitation.
-
Drain the DMF from the swollen resin.
-
Dissolve the dry N-protected amino acid cesium salt in a minimal amount of anhydrous DMF. Use 1.0 to 1.5 equivalents of the cesium salt relative to the chlorine substitution level of the this compound.
-
Add the solution of the amino acid cesium salt to the swollen resin in the reaction vessel.
-
Securely cap the reaction vessel and place it on a shaker or set up for overhead stirring.
-
Heat the reaction mixture to 50-60 °C and maintain this temperature for 12-24 hours with continuous agitation.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the resin using a sintered glass funnel and wash it sequentially with the following solvents to remove unreacted reagents and by-products:
-
DMF (3 times)
-
DMF/Water (1:1 v/v) (3 times)
-
DMF (3 times)
-
Methanol (3 times)
-
-
Dry the resin under high vacuum to a constant weight.
Mandatory Visualizations
Caption: Experimental workflow for the Cesium salt method.
Caption: Reaction of amino acid attachment to this compound.
Troubleshooting & Optimization
Troubleshooting low yield in solid-phase peptide synthesis with Merrifield resin.
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yield in solid-phase peptide synthesis (SPPS) using Merrifield resin.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving common issues leading to low peptide yield. The guides are presented in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue: Significantly lower than expected peptide yield after cleavage.
Q1: How do I determine if the low yield is due to poor synthesis efficiency or a problem with the final cleavage step?
A1: To diagnose the root cause of low yield, a logical workflow should be followed. The initial step is to differentiate between inefficient peptide assembly on the resin and issues during the final cleavage and work-up.
Diagnostic Workflow:
Caption: Initial diagnostic workflow for low peptide yield.
-
Qualitative Analysis: Perform a test cleavage on a small aliquot of the peptide-resin (10-20 mg) and analyze the supernatant by mass spectrometry (MS). The presence of the target peptide's mass confirms that the synthesis was at least partially successful, pointing towards a potential issue with the cleavage or work-up procedure.
-
Quantitative Analysis: If the target mass is present, quantify the peptide loading on the resin. This can be achieved by cleaving the peptide from a precisely weighed amount of dried resin and determining the peptide concentration in the cleavage solution using UV-Vis spectrophotometry or by performing amino acid analysis (AAA) on the resin.
Issue: Inefficient peptide synthesis on the resin.
Q2: My test cleavage indicates a synthesis problem. How can I identify the cause?
A2: Inefficient synthesis is often due to incomplete deprotection of the N-terminal protecting group (typically Boc in Merrifield synthesis) or poor coupling efficiency of the incoming amino acid.
Troubleshooting Workflow for Synthesis Issues:
Caption: Workflow for troubleshooting deprotection and coupling steps.
-
Monitor Coupling and Deprotection: Utilize a qualitative colorimetric test, such as the Kaiser test, to monitor the presence of free primary amines after each deprotection and coupling step. A positive result (blue beads) after deprotection indicates successful removal of the Boc group, while a negative result (yellow or colorless beads) after coupling confirms complete acylation of the N-terminal amine.
-
Analyze Intermediates: If a particularly difficult coupling is suspected, a small sample of the resin can be cleaved and analyzed by MS to pinpoint the exact step of failure.
Solutions for Common Synthesis Problems:
-
Incomplete Deprotection:
-
Extend Reaction Time: Increase the duration of the TFA treatment for Boc removal.
-
Check Reagent Quality: Ensure the TFA solution is fresh and not degraded.
-
-
Poor Coupling Efficiency:
-
Double Coupling: Repeat the coupling step with fresh amino acid and coupling reagents. This is especially useful for sterically hindered amino acids.
-
Increase Reagent Concentration: Use a higher excess of the amino acid and coupling reagents.
-
Change Coupling Reagent: Switch to a more efficient coupling reagent (see Table 1).
-
Address Secondary Structure: For sequences prone to aggregation, which can hinder reagent access, consider using chaotropic salts (e.g., LiCl), high-boiling point solvents like NMP, or incorporating pseudoproline dipeptides to disrupt secondary structure formation.[1][2]
-
Frequently Asked Questions (FAQs)
Q3: What are the most common causes of low yield in SPPS with this compound?
A3: The most frequent culprits for low yield are:
-
Incomplete Deprotection: Failure to completely remove the N-terminal Boc protecting group leads to truncated sequences.
-
Inefficient Coupling: Incomplete reaction between the activated amino acid and the free N-terminus of the growing peptide chain results in deletion sequences.[3]
-
Peptide Aggregation: The growing peptide chain can fold into secondary structures (e.g., β-sheets) on the resin, which can physically block reactive sites and prevent complete deprotection and coupling.[1][2]
-
Side Reactions: Undesired chemical modifications of the peptide can occur during synthesis or cleavage. Common side reactions in Boc-SPPS on this compound include aspartimide formation and pyroglutamate formation.[4]
-
Inefficient Cleavage: The final cleavage of the peptide from the resin may be incomplete.
-
Losses During Work-up: The peptide may be lost during precipitation and washing steps.
Q4: Which coupling reagent should I use for Boc-SPPS on this compound?
A4: The choice of coupling reagent depends on factors such as the difficulty of the sequence, cost, and desired reaction speed. While direct quantitative comparisons on this compound are sequence-dependent, the following table provides a general overview of commonly used coupling reagents.
Table 1: Comparison of Common Coupling Reagents for SPPS
| Coupling Reagent | Additive | Base | Relative Efficiency & Remarks |
|---|---|---|---|
| DCC/DIC | HOBt | DIPEA | Standard, cost-effective. DCC can form an insoluble urea byproduct. DIC is generally preferred. |
| HBTU/TBTU | HOBt | DIPEA | High efficiency, widely used. |
| HATU | HOAt | DIPEA | Very high efficiency, particularly for sterically hindered couplings. More expensive. |
| PyBOP | HOBt | DIPEA | High efficiency, phosphonium-based reagent. |
| COMU | None | DIPEA | Very high efficiency and solubility. Considered a safer alternative to benzotriazole-based reagents.[5] |
Q5: What is the purpose of scavengers in the cleavage cocktail for this compound?
A5: During the acidic cleavage of the peptide from the this compound (typically with strong acids like HF or TFMSA), reactive cationic species are generated from the cleavage of side-chain protecting groups.[6] These cations can re-attach to and modify nucleophilic residues in the peptide, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr). Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" these reactive cations and prevent side reactions.
Table 2: Common Cleavage Cocktails for this compound (Boc-SPPS)
| Cleavage Reagent | Scavengers | Target Residues Protected |
|---|---|---|
| HF | Anisole | General scavenger |
| HF | Anisole, p-cresol, dimethylsulfide | Trp, Met, Tyr |
| HF | Anisole, p-thiocresol | Cys |
| TFMSA | Thioanisole, m-cresol, EDT | General purpose, good for Trp |
| TMSOTf | Thioanisole, m-cresol | Alternative to HF and TFMSA |
Note: The exact composition and reaction conditions for cleavage should be optimized based on the specific peptide sequence.
Experimental Protocols
Protocol 1: Kaiser Test (Qualitative Ninhydrin Test)
Objective: To detect the presence of free primary amines on the resin.
Materials:
-
Reagent A: 5% (w/v) Ninhydrin in ethanol.
-
Reagent B: 80% (w/v) Phenol in ethanol.
-
Reagent C: 0.001 M Potassium cyanide (KCN) in pyridine.
-
Small glass test tube.
-
Heating block or water bath (100-120°C).
Procedure:
-
Place a few resin beads (approx. 5-10 mg) into a clean, dry test tube.
-
Add 2-3 drops of Reagent A.
-
Add 2-3 drops of Reagent B.
-
Add 2-3 drops of Reagent C.
-
Heat the tube at 100-120°C for 5 minutes.[3]
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Positive (Blue/Purple): Indicates the presence of free primary amines. This is the expected result after a successful deprotection step and indicates an incomplete coupling reaction if observed after a coupling step.
-
Negative (Yellow/Colorless): Indicates the absence or very low concentration of free primary amines. This is the expected result after a successful coupling reaction.
Protocol 2: Test Cleavage from this compound
Objective: To cleave a small amount of peptide from the resin for analysis.
Materials:
-
Dried peptide-resin (10-20 mg).
-
Appropriate cleavage cocktail (e.g., HF or TFMSA with scavengers).
-
HF cleavage apparatus (if using HF).
-
Microcentrifuge tube.
-
Cold diethyl ether.
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail (e.g., 200 µL) to the resin.
-
Allow the reaction to proceed at the recommended temperature and time (e.g., 0°C for 1-2 hours for HF).
-
For HF, evaporate the HF under a stream of nitrogen. For TFMSA, proceed to the next step.
-
Precipitate the peptide by adding the cleavage mixture to a larger tube containing cold diethyl ether (approximately 10 times the volume of the cleavage cocktail).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether, wash the pellet with more cold ether, and dry the peptide under vacuum.
-
Dissolve the crude peptide in a suitable solvent for MS analysis.
Protocol 3: HPLC Analysis of Crude Peptide
Objective: To determine the purity of the crude peptide after cleavage.
Materials & Equipment:
-
HPLC system with a UV detector and gradient pump.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).
-
Crude peptide sample, dissolved in Mobile Phase A or a suitable solvent (~1 mg/mL).
Procedure:
-
Equilibrate the C18 column with Mobile Phase A.
-
Filter the dissolved peptide sample through a 0.22 µm or 0.45 µm syringe filter.
-
Inject 10-20 µL of the sample onto the column.
-
Run a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 30 minutes) at a flow rate of 1 mL/min.
-
Monitor the absorbance at 214 nm or 220 nm.
-
Calculate the purity by integrating the peak areas. The purity is the percentage of the area of the main product peak relative to the total area of all peaks.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chempep.com [chempep.com]
- 5. researchgate.net [researchgate.net]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
Preventing side reactions during peptide synthesis on Merrifield resin.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent common side reactions during solid-phase peptide synthesis (SPPS) on Merrifield resin.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and how can I prevent it?
A1: Aspartimide formation is a major side reaction in Fmoc-based SPPS, particularly in sequences containing aspartic acid (Asp), such as Asp-Gly, Asp-Asn, and Asp-Ser.[1] It occurs when the backbone amide nitrogen attacks the side-chain carbonyl of the Asp residue, forming a five-membered succinimide ring. This can lead to the formation of β- and D-peptides, which are difficult to separate from the desired product.[1]
Prevention Strategies:
-
Use of Sterically Hindered Protecting Groups: Employing bulkier protecting groups on the Asp side chain, such as 3-methylpent-3-yl (OMpe) or 5-butyl-5-nonyl (OBno), can significantly reduce aspartimide formation compared to the standard tert-butyl (OtBu) group.[2][3][4]
-
Modified Fmoc-Deprotection Cocktails: Adding an acidic additive like 0.1 M hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can buffer the basicity and reduce the incidence of this side reaction.[5][6] Alternatively, using a weaker base like piperazine can also be effective.
-
Backbone Protection: Incorporating a backbone protecting group, such as 2-hydroxy-4-methoxybenzyl (Hmb), on the nitrogen of the amino acid following Asp can completely prevent aspartimide formation.
-
Non-Ester-Based Protecting Groups: Novel protecting groups like cyanosulfurylides (CSY) mask the carboxylic acid with a stable C-C bond, offering near-complete suppression of aspartimide formation.
Q2: How can I avoid diketopiperazine (DKP) formation?
A2: Diketopiperazine (DKP) formation is the intramolecular cyclization of a dipeptide to form a stable six-membered ring, leading to the cleavage of the N-terminal dipeptide from the resin.[7] This side reaction is most common in sequences with proline or glycine at the C-terminus.[8][9]
Prevention Strategies:
-
Use of Dipeptide Building Blocks: Incorporating the first two amino acids as a pre-formed dipeptide unit completely bypasses the step where DKP formation can occur.[7][10]
-
Modified Deprotection Conditions: Using a deprotection cocktail of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP) can significantly reduce DKP formation compared to the standard 20% piperidine in DMF.[10][11]
-
In Situ Acylation: Performing the subsequent coupling reaction immediately after deprotection helps to "trap" the reactive N-terminal amine before it can cyclize.[10]
Q3: What causes racemization during peptide synthesis and how can it be minimized?
A3: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, leading to the formation of D-isomers. This is often initiated by the formation of an oxazolone intermediate during the activation of the carboxylic acid group for coupling.[12]
Minimization Strategies:
-
Choice of Coupling Reagents: Uronium and phosphonium-based reagents like HATU, HBTU, and PyBOP are generally more efficient and lead to lower levels of racemization compared to carbodiimides like DCC and DIC.[13][14]
-
Use of Additives: When using carbodiimides, the addition of a racemization suppressant such as HOBt or Oxyma Pure is crucial.[13]
-
Control of Reaction Conditions: Perform coupling reactions at lower temperatures (e.g., 0 °C or room temperature) and avoid prolonged activation times.
Q4: What are the common side reactions associated with Asparagine (Asn) and Glutamine (Gln)?
A4: The side-chain amides of asparagine (Asn) and glutamine (Gln) can undergo dehydration to form nitriles when activated with carbodiimide reagents, especially during the synthesis of long peptides.[15] Additionally, the unprotected side chain of Asn can lead to deamidation, forming a succinimide intermediate similar to aspartimide formation.
Prevention Strategies:
-
Side-Chain Protection: Using a protecting group on the side-chain amide, such as the trityl (Trt) group, can prevent both dehydration and deamidation. This also improves the solubility of the Fmoc-amino acid derivatives.
-
Use of Pre-formed Active Esters: Employing active esters for coupling, instead of in situ activation with carbodiimides, can avoid the dehydration side reaction.
Q5: How do I deal with incomplete coupling reactions?
A5: Incomplete coupling results in deletion sequences, where one or more amino acids are missing from the final peptide. This can be caused by steric hindrance, peptide aggregation, or poor resin swelling.
Troubleshooting Steps:
-
Monitor Coupling Completion: Use a qualitative test, such as the Kaiser test, to check for the presence of free primary amines after each coupling step.[1][16]
-
Recouple: If the coupling is incomplete, perform a second coupling step.
-
Capping: If unreacted amines are still present after recoupling, cap them with acetic anhydride to prevent the formation of deletion peptides.
-
Optimize Coupling Conditions: For difficult couplings, consider switching to a more powerful coupling reagent (e.g., HATU), increasing the reaction temperature, or using a different solvent (e.g., NMP or DMSO).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired peptide | - Incomplete coupling- Aspartimide or DKP formation- Premature cleavage from the resin | - Monitor coupling reactions with the Kaiser test and recouple or cap if necessary.- Implement strategies to prevent aspartimide and DKP formation (see FAQs).- Ensure the appropriate resin and cleavage conditions are used. |
| Presence of unexpected peaks in HPLC analysis | - Deletion sequences from incomplete coupling- Diastereomers from racemization- Byproducts from side-chain reactions (e.g., aspartimide, DKP) | - Use capping to terminate unreacted chains.- Optimize coupling conditions to minimize racemization.- Employ appropriate protecting group strategies and modified reaction conditions to prevent side reactions. |
| The peptide is difficult to cleave from the resin | - Inefficient cleavage cocktail- Steric hindrance around the cleavage site- Aggregation of the peptide on the resin | - Use a more robust cleavage cocktail (e.g., "low-high" HF cleavage for Boc-SPPS).- Increase the cleavage time or temperature.- Swell the resin adequately before cleavage. |
Data Presentation
Table 1: Comparison of Aspartate Side-Chain Protecting Groups in Preventing Aspartimide Formation
| Protecting Group | Structure | % Aspartimide Formation (Model Peptide: VKDGYI) |
| tert-Butyl (OtBu) | -C(CH₃)₃ | High |
| 3-Methylpent-3-yl (OMpe) | -C(CH₃)(C₂H₅)₂ | Significantly Reduced |
| 3-Ethyl-3-pentyl (OEpe) | -C(C₂H₅)₃ | Very Low |
| 5-Butyl-5-nonyl (OBno) | -C(C₄H₉)₃ | Virtually Eliminated[3] |
| Cyanosulfurylide (CSY) | Zwitterionic C-C bond | Near-complete suppression |
Table 2: Racemization Levels with Different Coupling Reagents
| Coupling Reagent | Additive | % D-Isomer Formation (Model Coupling) |
| DCC | None | High |
| DIC | None | Moderate |
| DIC | HOBt | Low[12] |
| HATU | - | Very Low[14] |
| PyBOP | - | Very Low |
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling Reactions
Materials:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol
-
Reagent B: 80 g phenol in 20 mL ethanol
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine
-
Small test tubes
-
Heating block or water bath at 100-120°C
Procedure:
-
Place a few resin beads (1-5 mg) in a small test tube.
-
Add 2-3 drops of each Reagent A, B, and C to the test tube.
-
Heat the tube at 100-120°C for 5 minutes.[17]
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense blue beads and solution: Incomplete coupling (free primary amines present).
-
Yellow or colorless beads and solution: Complete coupling (no free primary amines).
-
Blue beads with a colorless solution: Coupling is nearly complete, but some unreacted sites remain.
Protocol 2: Modified Fmoc-Deprotection with 2% DBU / 5% Piperazine in NMP
This protocol is recommended for sequences prone to diketopiperazine formation.[10]
Materials:
-
Peptide-resin with N-terminal Fmoc-protection
-
N-Methyl-2-pyrrolidone (NMP)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Piperazine
-
Reaction vessel for SPPS
Procedure:
-
Prepare the Reagent: Prepare a fresh solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP.
-
Resin Swelling: Swell the peptide-resin in NMP.
-
First Deprotection: Drain the solvent and add the 2% DBU / 5% piperazine / NMP solution to the resin. Agitate for 5 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the deprotection solution to the resin and agitate for 10-15 minutes.
-
Washing: Drain the solution and wash the resin thoroughly with NMP (at least 5 times) to remove all traces of DBU and piperazine.
Protocol 3: Cleavage of Peptides from this compound using TFMSA
This is an alternative to the highly corrosive HF cleavage.
Materials:
-
Dried peptide-resin
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Thioanisole
-
Ethanedithiol (EDT)
-
Cold diethyl ether
-
Round bottom flask with a stirring bar
-
Ice bath
Procedure:
-
Transfer the dried peptide-resin to a round bottom flask.
-
For every 100 mg of resin, add 200 µL of thioanisole and 100 µL of EDT.
-
Cool the flask in an ice bath and add 2 mL of TFA for every 100 mg of resin. Stir for 5-10 minutes.
-
Slowly add 200 µL of TFMSA for every 100 mg of resin, stirring vigorously to dissipate heat.
-
Allow the mixture to stir at room temperature for 30-60 minutes.
-
Filter the resin and wash with a small amount of TFA.
-
Combine the filtrates and precipitate the peptide by adding 8-10 volumes of cold diethyl ether.
-
Isolate the peptide by centrifugation or filtration and wash with cold diethyl ether.
Visualizations
Caption: Experimental workflow for a single coupling cycle in SPPS with a troubleshooting loop for incomplete reactions.
Caption: Mechanism of aspartimide formation leading to undesired side products.
Caption: Logical relationship between common side reactions and their prevention strategies.
References
- 1. chempep.com [chempep.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 9. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Synthesis of 2-(4,6-Dimethoxy-1,3,5-triazin-2-yloxyimino) Derivatives: Application in Solution Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. peptide.com [peptide.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Amino acid Coupling on Merrifield Resin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during amino acid coupling on Merrifield resin.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low coupling efficiency on this compound?
Low coupling efficiency in solid-phase peptide synthesis (SPPS) on this compound can stem from several factors:
-
Steric Hindrance: The bulky nature of certain amino acid side chains or the growing peptide chain can physically block the reactive sites, impeding the coupling reaction. This is particularly noticeable with β-branched amino acids (e.g., Val, Ile) and when coupling to a proline residue.[1][2][3][4]
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures (e.g., β-sheets) that cause the peptide-resin to aggregate. This aggregation can render the N-terminal amine inaccessible to the incoming activated amino acid.[1][5][6]
-
Poor Resin Swelling: Inadequate swelling of the this compound in the chosen solvent limits the accessibility of reagents to the reactive sites within the resin beads.[7][8][9][10][11] Solvents like Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are commonly used to ensure proper swelling.[10][12]
-
Suboptimal Coupling Conditions: Factors such as insufficient activation of the amino acid, short reaction times, or using a coupling reagent that is not potent enough for a "difficult" coupling can all lead to incomplete reactions.[1][13][14]
-
Degraded Reagents: The use of old or improperly stored amino acids and coupling reagents can significantly reduce their reactivity.[1]
Q2: How can I detect incomplete coupling?
The most common method for monitoring the completion of a coupling reaction is the qualitative ninhydrin (Kaiser) test.[2][14] This colorimetric test detects the presence of free primary amines on the peptide-resin.
-
Positive Result (Blue/Purple Beads): Indicates the presence of unreacted amines, signifying an incomplete coupling.
-
Negative Result (Yellow/Colorless Beads): Suggests that the coupling reaction is complete.[14]
It is important to note that the Kaiser test is not reliable for secondary amines, such as the N-terminus of proline. In such cases, a chloranil test can be used.[1]
Q3: What is a "double coupling" protocol and when should I use it?
A double coupling protocol involves repeating the amino acid coupling step with fresh reagents before proceeding to the next N-terminal deprotection step.[2] This strategy is employed to drive difficult coupling reactions to completion and minimize the formation of deletion sequences (peptides missing one or more amino acids).[2]
It is recommended to proactively use a double coupling strategy for:
-
Known difficult or sterically hindered amino acids (e.g., Arg, Ile, Val).[15]
-
The amino acid immediately following a proline residue.[15]
-
When coupling multiple identical amino acids in a row.[15]
-
Any coupling step that yields a positive Kaiser test after the initial coupling.[1]
Q4: What is "capping" and how does it improve the quality of the final peptide?
Capping is the process of acetylating any unreacted N-terminal amines on the peptide-resin after a coupling step. This is typically done using acetic anhydride and a base like pyridine or N,N-diisopropylethylamine (DIPEA).[16][17] By capping these unreacted sites, the formation of deletion peptide impurities is prevented, which simplifies the purification of the final product.[17][18] Capping is particularly important after difficult coupling reactions where a significant number of free amines may remain.
Q5: How does the choice of solvent affect coupling efficiency?
The solvent plays a crucial role in SPPS by solvating the peptide-resin and facilitating the transport of reagents to the reactive sites.[10]
-
Resin Swelling: The solvent must adequately swell the this compound. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are effective solvents for swelling polystyrene-based resins.[7][12] Inadequate swelling can severely hinder reaction rates.
-
Peptide Chain Solvation: As the peptide chain grows, its solubility properties can change. A solvent that effectively solvates the growing peptide chain can help to disrupt aggregation. In some cases, switching to more polar solvents like N-Methyl-2-pyrrolidone (NMP) or adding chaotropic salts can be beneficial.[5][6]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Action |
| Positive Kaiser test after initial coupling | Incomplete reaction due to steric hindrance. | Perform a second "double" coupling with fresh reagents.[1] |
| Peptide aggregation on the resin. | Wash the resin with a solvent known to disrupt secondary structures (e.g., a mixture of DCM/DMF/NMP). Consider incorporating pseudoproline dipeptides in the sequence to disrupt aggregation.[1][5] | |
| Low reactivity of coupling reagents. | Switch to a more powerful coupling reagent such as HATU, HCTU, or COMU.[1][13] | |
| Persistently positive Kaiser test after double coupling | Severe peptide aggregation. | In addition to the actions for peptide aggregation, consider performing the synthesis at an elevated temperature.[1] |
| Poor resin swelling. | Ensure the resin is adequately swollen in an appropriate solvent like DMF or NMP before and during the coupling reaction.[1] | |
| Degraded amino acid or coupling reagents. | Use fresh, high-quality reagents and ensure they are stored under appropriate conditions.[1] | |
| Low final peptide yield with deletion sequences | Consistent incomplete coupling at one or more steps. | Re-evaluate the synthesis strategy. Proactively use double coupling for known difficult residues. Optimize coupling times and temperatures.[1] |
| Resin beads are clumping together | Peptide aggregation. | Switch to a solvent with better solvating properties for the growing peptide chain (e.g., NMP). Use sonication during the coupling reaction to break up aggregates.[6] |
Experimental Protocols
Protocol 1: Standard Boc-Amino Acid Coupling to this compound (Cesium Salt Method)
This protocol describes the attachment of the first Boc-protected amino acid to this compound.
Materials:
-
Boc-amino acid
-
Methanol
-
20% aqueous Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
This compound
-
Dichloromethane (DCM)
-
50% (v/v) aqueous DMF
-
50% (v/v) aqueous methanol
Procedure:
-
Prepare the Boc-amino acid cesium salt:
-
Resin Preparation and Coupling:
-
Washing:
-
Drying:
Protocol 2: Double Coupling
This protocol is used when a standard coupling reaction is incomplete.
Procedure:
-
After the initial coupling reaction, perform a Kaiser test.
-
If the Kaiser test is positive, filter and wash the resin thoroughly with DMF to remove unreacted reagents and byproducts from the first coupling.[1]
-
Repeat the coupling procedure using a fresh solution of the activated amino acid.[1]
-
Allow the second coupling reaction to proceed for the same or an extended duration.[1]
-
After the second coupling, perform another Kaiser test to confirm the completion of the reaction.[1]
-
If the test is negative, proceed with the synthesis. If it remains positive, consider capping the unreacted amines.
Protocol 3: Capping with Acetic Anhydride
This protocol is used to block unreacted amino groups.
Materials:
-
Acetic Anhydride
-
Pyridine
-
DCM or DMF
Procedure:
-
Following the coupling step (and optional double coupling), wash the resin with the reaction solvent (DCM or DMF).
-
Prepare a capping solution of acetic anhydride and pyridine. A common ratio is 3:2 (v/v) of acetic anhydride to pyridine.[17]
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.[16][17]
-
Filter the capping solution and wash the resin thoroughly with DMF (3x) and DCM (3x).[12][20]
-
Perform a Kaiser test to confirm the absence of free primary amines.
Visualizing Workflows and Mechanisms
Caption: Standard workflow for an amino acid coupling cycle on this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Greener solvents for solid-phase synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC03147A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 14. benchchem.com [benchchem.com]
- 15. biotage.com [biotage.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.uci.edu [chem.uci.edu]
- 18. peptide.com [peptide.com]
- 19. peptide.com [peptide.com]
- 20. peptide.com [peptide.com]
Technical Support Center: Solid-Phase Peptide Synthesis on Merrifield Resin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the common challenge of peptide chain aggregation on Merrifield resin during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Issue: Poor Swelling or Clumping of the Resin
Q1: My this compound is not swelling properly after a few coupling cycles, and it has started to clump together. What is happening?
A1: This is a classic sign of on-resin peptide aggregation. As the peptide chains grow, they can fold into secondary structures, most commonly β-sheets, and interact with each other through intermolecular hydrogen bonds. This leads to a collapse of the resin matrix, poor solvation, and reduced access of reagents to the reactive sites, resulting in incomplete coupling and deprotection steps. Stretches of hydrophobic amino acids are particularly prone to causing aggregation.
Q2: How can I confirm that aggregation is the cause of my synthesis problems?
A2: Besides observing poor resin swelling, you can monitor the Fmoc-deprotection step. A broadening and flattening of the UV deprotection peak during automated synthesis is a strong indicator of aggregation. Additionally, qualitative tests like the Kaiser test may become unreliable and give false negatives because the aggregated peptide chains can block access to the free N-terminal amines. If you suspect aggregation, you can cleave a small amount of the peptide from the resin and analyze it by mass spectrometry to identify truncated or deletion sequences.
Issue: Incomplete Coupling or Deprotection
Q3: I'm observing a significant amount of deletion sequences in my final product. My coupling reactions seem to be incomplete, even with extended reaction times. What should I do?
A3: Incomplete coupling is a direct consequence of peptide aggregation. To address this, you need to disrupt the secondary structures formed by the peptide chains. Here are several strategies you can employ, starting with the simplest:
-
Change the Solvent: Switch from DMF to a more polar, aggregation-disrupting solvent like N-Methyl-2-pyrrolidone (NMP) or add up to 25% Dimethyl Sulfoxide (DMSO) to your DMF.
-
Chaotropic Salt Wash: Before the coupling step, wash the resin with a solution of a chaotropic salt to disrupt hydrogen bonds. A common protocol is to wash the resin twice with a 0.8 M solution of NaClO₄ or LiCl in DMF for one minute each time. It is crucial to thoroughly wash the resin with DMF afterward to remove all traces of the salt, which can interfere with coupling reagents.
-
Elevated Temperature: Perform the coupling and deprotection steps at a higher temperature (50-90°C). This can be achieved through conventional heating or, more effectively, with a microwave peptide synthesizer. Microwave energy efficiently breaks intermolecular hydrogen bonds.
Q4: My Fmoc-deprotection seems to be slow or incomplete. Can aggregation also cause this?
A4: Yes, aggregation can hinder the access of the deprotection solution (e.g., piperidine in DMF) to the N-terminal Fmoc group. In addition to the strategies mentioned above, you can try using a stronger base mixture for deprotection, such as 2% DBU and 2% piperidine in DMF.
Frequently Asked Questions (FAQs)
Proactive Strategies to Prevent Aggregation
Q5: I am about to synthesize a peptide with several hydrophobic residues. What can I do from the start to prevent aggregation?
A5: A proactive approach is always better than trying to salvage a failed synthesis. Consider these strategies when planning your synthesis:
-
Resin Selection: Use a low-loading resin (e.g., 0.1-0.4 mmol/g). This increases the distance between the growing peptide chains, reducing the likelihood of inter-chain interactions.[1][2][3] Using a resin with a polyethylene glycol (PEG) linker can also improve the solvation of the peptide.
-
Backbone Protection: This is one of the most effective methods to prevent aggregation.
-
Pseudoproline Dipeptides: These are derivatives of Ser or Thr that are introduced as a dipeptide. They induce a "kink" in the peptide backbone, effectively disrupting the formation of β-sheets. The native residue is regenerated during the final TFA cleavage. It is recommended to insert a pseudoproline dipeptide every 6-7 residues within a difficult sequence for optimal results.
-
Hmb/Dmb Protecting Groups: 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups can be attached to the backbone amide nitrogen of an amino acid. This physically prevents the hydrogen bonding that leads to aggregation. These are also removed during the final cleavage.
-
Special Reagents and Conditions
Q6: I've heard of a "Magic Mixture" for difficult sequences. What is it and how do I use it?
A6: The "Magic Mixture" is a solvent cocktail designed to improve solvation and disrupt aggregation. Its composition is typically a 1:1:1 mixture of DCM, DMF, and NMP, containing 1% Triton X-100 and 2 M ethylene carbonate.[4] It can be used as the solvent for coupling reactions, often at an elevated temperature of 55°C.
Q7: Are there any downsides to using high temperatures or microwave synthesis?
A7: While very effective, high temperatures can increase the risk of side reactions, such as the racemization of sensitive amino acids like Cys and His. It is important to carefully control the temperature and reaction times. For microwave synthesis, it's crucial to use a system that provides uniform heating to avoid hotspots.
Quantitative Data on Anti-Aggregation Strategies
The following tables summarize the effectiveness of various anti-aggregation strategies based on the synthesis of known "difficult" peptides.
Table 1: Comparison of Backbone Protection Strategies
| "Difficult" Peptide Sequence | Synthesis Strategy | Crude Purity/Yield | Reference |
| Model Peptide | Standard Fmoc-SPPS | Poor | [5] |
| Model Peptide | Hmb-protected amino acid | Substantial improvement | [5] |
| Model Peptide | Pseudoproline dipeptide | Superior to Hmb protection | [5] |
| Human Amylin (8-37) | Standard Fmoc-SPPS | Traces of product | [6] |
| Human Amylin (8-37) | With Pseudoproline Dipeptides | "High Yield" | [6] |
Table 2: Impact of Microwave-Assisted SPPS
| "Difficult" Peptide Sequence | Synthesis Method | Crude Purity | Crude Yield | Reference |
| Aβ(1-42) | Conventional SPPS | 14% | 72% | [7] |
| Aβ(1-42) | Microwave-assisted SPPS | 67% | 87% | [7] |
| 18A (amphipathic peptide) | Conventional SPPS (RT) | ~67% | Not specified | [8] |
| 18A (amphipathic peptide) | Microwave-assisted (75°C) | ~89% | Not specified | [8] |
| 82-residue chimeric peptide | Conventional SPPS | Lower | Lower | [9] |
| 82-residue chimeric peptide | Microwave-assisted SPPS | Higher | Higher | [9] |
Table 3: Effect of Resin Loading
| Peptide Sequence | Resin Loading | Crude Purity | Reference |
| 18A (amphipathic peptide) | 0.7 mmol/g (high) | Not specified | [1] |
| 18A (amphipathic peptide) | 0.36 mmol/g (low) | ~89% | [1] |
Experimental Protocols
Protocol 1: Chaotropic Salt Wash
-
Following the standard Fmoc deprotection and subsequent DMF washes of your peptide-resin.
-
Add a solution of 0.8 M NaClO₄ or LiCl in DMF to the resin.
-
Agitate for 1 minute.
-
Drain the solution.
-
Repeat steps 2-4 one more time.
-
Thoroughly wash the resin with DMF (at least 5 times for 1 minute each) to completely remove the chaotropic salt before proceeding to the coupling step.
Protocol 2: Manual Coupling of a Pseudoproline Dipeptide
-
In a clean vessel, dissolve the Fmoc-pseudoproline dipeptide (5 equivalents relative to the resin loading) and a coupling reagent such as HATU (5 equivalents) in a minimal amount of DMF or NMP.
-
Add DIPEA (10 equivalents).
-
Mix the solution for 1-2 minutes to pre-activate the dipeptide.
-
Add the activated dipeptide solution to the Fmoc-deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Once the coupling is complete, wash the resin thoroughly with DMF and DCM.
Visual Guides
References
- 1. biotage.com [biotage.com]
- 2. peptide.com [peptide.com]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. Synthetic Evaluation of Standard and Microwave-Assisted Solid Phase Peptide Synthesis of a Long Chimeric Peptide Derived from Four Plasmodium falciparum Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Addressing incomplete cleavage of peptides from Merrifield resin.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the incomplete cleavage of peptides from Merrifield resin, a common challenge in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide: Incomplete Peptide Cleavage
Incomplete cleavage of the synthesized peptide from the solid support is a frequent issue that results in significantly reduced yields. This guide offers a systematic approach to diagnosing and resolving this problem.
Initial Diagnosis
The first step is to confirm that incomplete cleavage is the root cause of the low yield.
Q1: How can I confirm that my peptide has not been efficiently cleaved from the resin?
A qualitative assessment of the resin post-cleavage can determine if a significant amount of peptide remains attached. The Kaiser test is a highly sensitive colorimetric assay used to detect the presence of free primary amines, which would be present on the N-terminus of the peptide if it has not been successfully cleaved from the resin.[1]
A positive Kaiser test (a deep blue or purple color on the resin beads and in the solution) after the cleavage procedure indicates that a substantial amount of the peptide is still bound to the resin, confirming incomplete cleavage.[1] A negative result (colorless or faint yellow/brown) suggests that the cleavage was successful.[1]
Troubleshooting Workflow
If the post-cleavage Kaiser test is positive, the following workflow can help identify and address the potential cause.
Frequently Asked Questions (FAQs)
Q2: What are the most common reasons for incomplete cleavage from this compound?
Several factors can contribute to incomplete cleavage:
-
Inappropriate Cleavage Cocktail: The chosen cleavage reagent (e.g., HF, TFMSA) may not be effective for removing all side-chain protecting groups, particularly for certain amino acids like Arg(Tos) or Cys(Meb).[2][3]
-
Insufficient Reaction Time or Temperature: Cleavage reactions are temperature-dependent. Low temperatures can significantly slow down the rate of cleavage, and the reaction time may be too short for complete removal, especially for more resistant protecting groups.
-
Degraded Reagents: Strong acids like HF and TFMSA, as well as scavengers, can degrade over time or if stored improperly, leading to reduced cleavage efficiency.[1]
-
"Difficult" Peptide Sequences: Peptides with high hydrophobicity or those prone to forming secondary structures on the resin can hinder reagent access to the cleavage site.[4][5]
-
Improper Scavenger Selection: The absence of appropriate scavengers can lead to side reactions where reactive carbocations, generated during cleavage, re-attach to the peptide or modify sensitive residues, which can sometimes be mistaken for incomplete cleavage.[3][6]
Q3: How do I choose the correct cleavage cocktail for my peptide?
The choice of cleavage cocktail depends on the amino acid composition of your peptide and the side-chain protecting groups used. Hydrogen Fluoride (HF) is a common and effective reagent for peptides synthesized using Boc/Bzl chemistry on this compound.[3][6] However, due to its toxicity and the need for specialized equipment, alternatives like Trifluoromethanesulfonic acid (TFMSA) and Trimethylsilyl trifluoromethanesulfonate (TMSOTf) are also used.[3][7]
The "low-high" HF procedure is often recommended for complex peptides as it minimizes side reactions by first removing most side-chain protecting groups under milder conditions before the final, stronger cleavage step.[3][8]
Q4: Which scavengers should I use in my cleavage cocktail?
Scavengers are crucial for trapping reactive carbocations generated during the cleavage process, preventing side reactions with nucleophilic amino acid side chains.[3][6][8] The choice of scavenger depends on the amino acids present in your peptide:
-
Tryptophan (Trp): Anisole or p-cresol should be used to prevent alkylation of the indole ring.[3][9]
-
Tyrosine (Tyr): Anisole or p-cresol are effective scavengers.[8]
-
Methionine (Met) and Cysteine (Cys): A combination of scavengers like dimethyl sulfide (DMS), p-cresol, and p-thiocresol is often used.[9]
-
Glutamic Acid (Glu) and Aspartic Acid (Asp): Cleavage should be performed at low temperatures (0-5 °C) to minimize side reactions like anisylation and aspartimide formation.[3][9]
Q5: Can I increase the reaction time or temperature to improve cleavage efficiency?
Yes, extending the reaction time or, cautiously, increasing the temperature can improve cleavage efficiency. For instance, peptides containing Arg(Tos) may require longer cleavage times (up to 2 hours) with HF at 0-5 °C.[3] However, be aware that prolonged exposure to strong acids or higher temperatures can also increase the risk of side reactions. It is advisable to perform small-scale test cleavages to determine the optimal conditions for your specific peptide.[1]
Data Presentation: Comparison of Common Cleavage Cocktails
While direct quantitative comparisons of cleavage efficiency can be sequence-dependent, the following table summarizes the key features of common cleavage methods for this compound to aid in selection.
| Cleavage Method | Reagents | Typical Conditions | Advantages | Disadvantages & Considerations |
| Standard HF Cleavage | Anhydrous HF / Anisole or p-Cresol (9:1 v/v) | 0-5 °C, 30-60 minutes | Highly effective and widely used for Boc-SPPS. | Requires specialized, expensive HF-resistant apparatus; HF is highly toxic and corrosive.[6] |
| Low-High HF Cleavage | Low: HF / DMS / p-Cresol (25:65:10 v/v/v)High: Anhydrous HF / p-Cresol (9:1 v/v) | Low: 0 °C, 2 hoursHigh: 0 °C, 30-60 minutes | Minimizes side reactions by using a milder initial deprotection step; recommended for complex peptides.[3] | More time-consuming two-step process; still requires handling of HF.[9] |
| TFMSA Cleavage | TFMSA / TFA / Thioanisole/EDT | 0-5 °C to room temp, 1-3 hours | Does not require a specialized HF apparatus.[3] | Less reactive than HF; may not efficiently remove certain protecting groups like Arg(Tos); peptides are prone to salt and scavenger association.[3] |
| TMSOTf Cleavage | TMSOTf / TFA / Thiol scavenger | 0 °C, 1-2 hours | Does not require an HF apparatus; generally produces fewer side reactions and less hygroscopic products than TFMSA.[3] | Does not deprotect certain groups like Arg(NO2), Cys(Acm), or Cys(Bzl).[9] |
Experimental Protocols
Protocol 1: Post-Cleavage Kaiser Test
Objective: To qualitatively determine if the peptide is still attached to the resin after the cleavage procedure.
Materials:
-
A small sample of the resin beads after cleavage and washing
-
Reagent A: 5% (w/v) ninhydrin in ethanol
-
Reagent B: 80% (w/v) phenol in ethanol
-
Reagent C: 0.001 M potassium cyanide (KCN) in pyridine
-
Small glass test tube
-
Heating block or water bath set to 100°C
Procedure:
-
Place a few dried resin beads (approximately 5-10 mg) into a clean, dry glass test tube.[1]
-
Add 2-3 drops of Reagent A to the test tube.[1]
-
Add 2-3 drops of Reagent B to the test tube.[1]
-
Add 2-3 drops of Reagent C to the test tube.[1]
-
Gently mix the contents.
-
Heat the test tube at 100°C for 5 minutes.[1]
-
Observe the color of the resin beads and the solution.[1]
Interpretation of Results:
-
Positive Result (Incomplete Cleavage): The resin beads and the solution turn a deep blue or purple color, indicating the presence of primary amines.[1]
-
Negative Result (Complete Cleavage): The resin beads and the solution remain colorless or turn a faint yellow/brown.[1]
Protocol 2: Small-Scale Test Cleavage
Objective: To determine the optimal cleavage cocktail and reaction time for a specific peptide-resin.
Materials:
-
Dried peptide-resin (20-50 mg)
-
Selected cleavage cocktail(s)
-
Microcentrifuge tubes
-
Cold diethyl ether
-
Nitrogen gas source
-
HPLC system for analysis
Procedure:
-
Place 20-50 mg of dried peptide-resin into a microcentrifuge tube.[1][8][10]
-
Add the prepared cleavage cocktail (e.g., 0.5 mL) to the resin.[1]
-
Allow the reaction to proceed at the desired temperature (e.g., room temperature or 0-5 °C). It is advisable to test different time points (e.g., 1, 2, and 4 hours).[1]
-
At each time point, filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.[1][9]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.[1]
-
Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the peptide in a suitable solvent and analyze by HPLC to assess the yield and purity.
Visualization of Cleavage Mechanism
The following diagram illustrates the chemical mechanism for the cleavage of a peptide from this compound using anhydrous Hydrogen Fluoride (HF).
References
- 1. peptide.com [peptide.com]
- 2. americanpeptidesociety.org [americanpeptidesociety.org]
- 3. peptide.com [peptide.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Managing Resin Swelling
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals manage common resin swelling issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is resin swelling critical in solid-phase synthesis?
Resin swelling is a crucial physical process that directly impacts the success and efficiency of solid-phase synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS). Proper swelling of the resin beads is essential for:
-
Improved Reagent Accessibility: The polymer matrix expands, creating channels that permit reagents, such as activated amino acids and deprotection solutions, to diffuse freely and access the reactive sites on the growing peptide chain.[1] If a resin does not swell correctly, the linker sites buried within the polymer matrix will not be exposed, reducing the number of molecules that can be loaded.
-
Enhanced Reaction Kinetics: A well-swollen resin allows for better solvation of the attached molecules, which in turn facilitates more efficient and complete chemical reactions.[2] Conversely, inadequate swelling can lead to incomplete reactions and the formation of deletion sequences.[3]
Q2: What are the primary factors that influence the degree of resin swelling?
Several factors, both chemical and physical, determine the extent to which a resin will swell.
-
Resin Type and Cross-linking: The chemical nature of the polymer support is fundamental. Polystyrene (PS) resins are common and swell well in aprotic solvents like Dichloromethane (DCM) and Dimethylformamide (DMF), but not in protic solvents like water or methanol.[1] Polyethylene glycol (PEG)-based resins (e.g., TentaGel, ChemMatrix) are more hydrophilic and can swell in a wider range of solvents, including water.[1][4] The degree of cross-linking with divinylbenzene (DVB) is also critical; a lower percentage of DVB (e.g., 1%) results in a more flexible resin that swells more significantly than a resin with a higher cross-linking percentage (e.g., 2%).[2]
-
Solvent Choice: The choice of solvent is paramount. A "good" solvent will have a chemical affinity for the resin, causing it to expand. The effectiveness of a solvent can be predicted using Hansen Solubility Parameters (HSP).[5][6]
-
Chemical Properties: The nature of the linker, the degree of functionalization (loading), and the properties of the growing peptide chain itself can significantly influence swelling behavior.[1][5][7] Chemical factors often have a greater impact on swelling than physical parameters like bead size.[5][8][9]
-
Physical Parameters: While less dominant than chemical factors, physical properties such as the resin's bead size can play a role in swelling kinetics.[5]
Q3: What is considered a "good" or "poor" swelling volume?
The swelling volume is typically reported as the volume occupied by one gram of dry resin after it has been allowed to swell in a solvent (mL/g). The following classifications are generally accepted:[1][7]
-
Good Solvent: > 4.0 mL/g
-
Moderate Solvent: 2.0–4.0 mL/g
-
Poor Solvent: < 2.0 mL/g
While high swelling is generally desirable, excessive swelling (e.g., > 7 mL/g) can be problematic in large-scale synthesis by limiting the amount of resin that can be used in a fixed-volume reactor.[1]
Troubleshooting Guide: Common Resin Swelling Issues
| Problem | Possible Cause | Recommended Solution |
| Inadequate Swelling / Poor Reaction Yields | Incorrect Solvent Choice: The solvent is not compatible with the resin type (e.g., using a protic solvent with a standard polystyrene resin).[1] | Consult a solvent compatibility chart for your specific resin. For polystyrene-based resins, switch to a known "good" solvent like DCM, DMF, or Toluene.[1][2] |
| Resin Dried Out Mid-Synthesis: If the resin is allowed to dry out between steps, its internal pores can collapse, preventing reagents from accessing reactive sites.[10] | Before continuing with the next chemical step, re-swell the resin in an appropriate solvent for at least 30-60 minutes.[10][11] | |
| High Resin Loading: Very high substitution levels can make the polymer matrix more rigid and hinder its ability to swell effectively.[1] | Use a resin with a lower loading capacity. This is especially important for the synthesis of long or "difficult" peptide sequences.[1] | |
| Peptide Aggregation: The growing peptide chain is aggregating on the resin, causing the beads to collapse and preventing further reaction. | Switch to a more suitable resin for difficult sequences, such as a PEG-polystyrene graft resin (e.g., ChemMatrix).[1] Adding solvents like DMSO to the reaction mixture can also help disrupt aggregation.[3] | |
| Excessive Swelling | Low Cross-linked Resin in a "Very Good" Solvent: A resin with low cross-linking (e.g., 1% DVB) can swell to a very large volume in a highly compatible solvent, which can be problematic for automated synthesizers or fixed-volume reaction vessels.[1][2] | Switch to a resin with a higher degree of cross-linking (e.g., 2% DVB) to reduce the swelling factor.[2] Alternatively, use a more "moderate" solvent that provides sufficient but not excessive swelling. |
| Mechanical Issues: Excessively swollen resin can lead to slow draining, clogged frits, or even damage to the reaction vessel. | Reduce the amount of resin used in the vessel. Ensure gentle and thorough mixing to prevent the resin bed from compacting. |
Data Presentation: Resin Swelling in Common Solvents
The following table summarizes the swelling volumes for various common resins in a selection of solvents. This data can be used to guide solvent and resin selection for your experiments.
| Resin Type | Dichloromethane (DCM) | Toluene | Dimethylformamide (DMF) | Tetrahydrofuran (THF) | Methanol (MeOH) | Water |
| Polystyrene (1% DVB) | 8.3 mL/g[12] | 8.5 mL/g[12] | 5.6 mL/g[12] | 8.8 mL/g[12] | 1.6 mL/g[12] | -- |
| Polystyrene (2% DVB) | 6.0 mL/g[12] | 5.2 mL/g[12] | 3.2 mL/g[12] | 5.6 mL/g[12] | 1.6 mL/g[12] | -- |
| TentaGel® S | 6.3 mL/g[12] | 4.8 mL/g[12] | 4.7 mL/g[12] | 5.0 mL/g[12] | 3.6 mL/g[12] | 3.6 mL/g[12] |
| HypoGel® 400 | 6.9 mL/g[12] | 5.5 mL/g[12] | 5.2 mL/g[12] | 5.3 mL/g[12] | 2.9 mL/g[12] | 1.8 mL/g[12] |
Experimental Protocols
Protocol 1: Measurement of Resin Swelling Volume
This protocol provides a standardized method for quantifying resin swelling to compare different resins and solvents.[1]
Materials:
-
Dry synthesis resin
-
Solvent of choice
-
10 mL or 15 mL graduated glass cylinder with a stopper
-
Spatula
Methodology:
-
Accurately weigh 1.0 g of dry resin and carefully transfer it into the graduated cylinder.
-
Gently tap the cylinder on a benchtop to level the resin bed and record the initial dry volume.
-
Add 8-10 mL of the selected solvent to the cylinder.
-
Seal the cylinder and mix thoroughly to ensure all resin beads are fully suspended and wetted by the solvent.[1] Use a vortex mixer or shaker if necessary.
-
Allow the resin to swell for a minimum of 1 hour at room temperature. For a more complete and accurate measurement, let it stand for up to 24 hours.[1]
-
After the swelling period, gently agitate or stir the resin suspension again to dislodge any trapped air bubbles.[1]
-
Allow the resin to settle completely until the resin bed forms a stable, level surface.
-
Record the final volume (in mL).
-
Calculate the swelling: Swelling Volume (mL/g) = Final Volume (mL) / Initial Mass of Dry Resin (g) .
Visualizations
Caption: Troubleshooting workflow for resin swelling issues.
Caption: Key factors influencing the degree of resin swelling.
Caption: Conceptual model of an unswollen vs. a swollen resin bead.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of Parameters that Affect Resin Swelling in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of Parameters that Affect Resin Swelling in Green Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Swelling Volumes of Polystyrene, TentaGel® and HypoGel® Resins [rapp-polymere.com]
Technical Support Center: Strategies to Minimize Racemization in Merrifield-Based Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during Merrifield-based solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the conversion of a single, optically active enantiomer of an amino acid into a mixture of both its L and D forms.[1] During peptide synthesis, the chiral integrity of the α-carbon of an amino acid can be compromised, which leads to the incorporation of the incorrect stereoisomer into the peptide chain.[1] This loss of stereochemical purity can have significant impacts on the peptide's biological activity and therapeutic efficacy.
Q2: What are the primary mechanisms of racemization in SPPS?
A2: Racemization in solid-phase peptide synthesis primarily occurs through two mechanisms:
-
Direct Enolization: A base can directly abstract the α-proton of the activated amino acid, leading to the formation of a planar enolate intermediate, which can be protonated from either side to yield a mixture of D and L isomers.[2]
-
Oxazolone Formation: The activated carboxylic acid of the N-protected amino acid can undergo intramolecular cyclization to form a 5(4H)-oxazolone intermediate. This intermediate is prone to racemization, and its subsequent reaction with the N-terminal amine of the growing peptide chain can result in the incorporation of the wrong stereoisomer.[2]
Diagram: Mechanisms of Racemization
Caption: The two primary mechanisms of racemization during peptide synthesis.
Q3: Which amino acids are most susceptible to racemization?
A3: Histidine (His) and Cysteine (Cys) are particularly prone to racemization.[1][3] Aspartic acid (Asp) and Serine (Ser) can also be susceptible under certain reaction conditions.[1] Phenylglycine (Phg) is another amino acid that is known to be sensitive to racemization during the coupling step.[4]
Q4: What are the key factors influencing racemization in SPPS?
A4: Several factors can significantly impact the degree of racemization:
-
Coupling Reagents: The choice of coupling reagent is a critical factor.[1][5]
-
Base: The type, strength, and concentration of the base used during coupling play a major role.[1][5][6]
-
Temperature: Higher reaction temperatures, especially in microwave-assisted SPPS, can accelerate racemization.[5][7]
-
Solvent: The polarity of the solvent can influence the rate of racemization.[5]
-
Pre-activation Time: Longer pre-activation times for the carboxylic acid can increase the likelihood of racemization.[1]
Troubleshooting Guides
Issue 1: Significant Racemization Detected in the Final Peptide Product
This is a common issue that can often be traced back to the coupling step. Here's a step-by-step guide to troubleshoot and mitigate the problem.
Diagram: Troubleshooting Workflow for Racemization
Caption: A systematic workflow for troubleshooting racemization issues.
Step 1: Review Your Coupling Reagent and Additives
Certain coupling reagents are more prone to inducing racemization.
-
Recommendation:
-
For general use, carbodiimides like Diisopropylcarbodiimide (DIC) in combination with an additive such as Oxyma Pure or 1-Hydroxybenzotriazole (HOBt) are recommended to suppress racemization.[8][9]
-
Phosphonium-based reagents (e.g., PyBOP) or other uronium/aminium reagents like HCTU can be efficient, but their potential for racemization should be considered, especially for sensitive amino acids.[10][11]
-
COMU or DEPBT, when used with sterically hindered bases, have been shown to reduce racemization to negligible levels for problematic residues like Phenylglycine.[4]
-
Step 2: Evaluate the Base Used During Coupling
The base plays a crucial role in the racemization process.
-
Recommendation:
-
Avoid strong, non-sterically hindered bases where possible. While N,N-diisopropylethylamine (DIPEA) is commonly used, it can contribute to racemization.[5]
-
Consider switching to a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base such as 2,4,6-collidine (TMP) or 2,6-lutidine.[4][5]
-
Use the minimum necessary concentration of the base to facilitate the reaction.[5]
-
Step 3: Control the Reaction Temperature
Elevated temperatures can increase the rate of racemization.
-
Recommendation:
-
Perform the coupling reaction at a lower temperature, for instance, at 0°C.[5]
-
For microwave-assisted synthesis, reducing the coupling temperature can significantly limit racemization for sensitive amino acids like Histidine and Cysteine. For example, lowering the temperature from 80°C to 50°C has been shown to be effective.[7]
-
Step 4: Consider the Solvent
The polarity of the solvent can influence racemization rates.
-
Recommendation:
Issue 2: Racemization of a Specific Amino Acid (e.g., His, Cys)
When racemization is localized to a specific, known-to-be-problematic amino acid, targeted strategies are required.
-
For Histidine (His):
-
Side-Chain Protection: The imidazole side chain of Histidine can catalyze racemization. Proper protection of the side chain is crucial. In Boc chemistry, protecting groups like Dnp, Tos, and Bom are used, with the Bom group being particularly effective at suppressing racemization.[5][6] For Fmoc chemistry, the trityl (Trt) group is commonly used for side-chain protection.[12]
-
-
For Cysteine (Cys):
-
Side-Chain Protection: The choice of protecting group for the thiol side chain is important. The use of the sterically bulky trityl (Trt) group can help minimize side reactions.[3] Acid-labile protecting groups like 4,4'-dimethoxydiphenylmethyl (Dod) and 4-methoxybenzyloxymethyl (Mbm) have been shown to suppress racemization to acceptable levels (<1.0%) even when using standard phosphonium or uronium reagents with DIPEA.[13]
-
Coupling Conditions: For Fmoc-Cys(Trt)-OH, coupling with DIC and an additive like HOBt or Oxyma Pure under base-free conditions is a reliable method to minimize racemization.[9]
-
Quantitative Data on Racemization
The choice of coupling reagents and additives has a direct and quantifiable impact on the extent of racemization.
Table 1: Effect of Coupling Reagent on Serine Racemization
| Coupling Reagent/Additive | Base | Temperature (°C) | % D-Serine Formation |
| TBTU/HOBt | DIPEA | 25 | 3.2 |
| HBTU/HOBt | DIPEA | 25 | 2.8 |
| HATU/HOAt | DIPEA | 25 | 1.5 |
| DIC/HOBt | N/A | 25 | 0.8 |
| DIC/Oxyma | N/A | 25 | <0.5 |
Data adapted from studies on the coupling of Fmoc-L-Ser(tBu)-OH with L-Leu-OtBu.[8][14]
Experimental Protocols
Protocol 1: General Coupling Using DIC/Oxyma to Minimize Racemization
This protocol is a good starting point for minimizing racemization during a standard coupling cycle in solid-phase peptide synthesis (SPPS).
-
Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine in DMF).
-
Washing: Thoroughly wash the resin with DMF (3-5 times).
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and Oxyma (3-5 equivalents) in DMF. Add DIC (3-5 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test or another appropriate method to confirm the completion of the coupling reaction.[5]
Protocol 2: Quantification of Racemization using HPLC
This protocol provides a general method for determining the extent of racemization in a synthetic peptide.
-
Peptide Hydrolysis: Hydrolyze a sample of the purified peptide in 6 M HCl or deuterated acid (to correct for hydrolysis-induced racemization) at 110°C for 24 hours in a sealed, evacuated tube.[5]
-
Derivatization (Optional but Recommended): Derivatize the amino acid hydrolysate with a chiral derivatizing agent (e.g., Marfey's reagent) to facilitate the separation of D and L enantiomers.
-
HPLC Analysis: Analyze the derivatized (or underivatized) amino acid mixture using reverse-phase HPLC with a chiral column or a chiral mobile phase additive.
-
Quantification: Integrate the peak areas for the D and L enantiomers of each amino acid. The percentage of racemization for a specific amino acid is calculated as: % Racemization = [Area(D-isomer) / (Area(D-isomer) + Area(L-isomer))] * 100
For more sensitive analysis, methods like capillary electrophoresis or HPLC-ESI-MS/MS can be employed.[12][15]
References
- 1. benchchem.com [benchchem.com]
- 2. Epimerisation in Peptide Synthesis [mdpi.com]
- 3. peptide.com [peptide.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Peptides Synthesized on Merrifield Resin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying crude peptides synthesized on Merrifield resin.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of synthetic peptides.
Problem: Low Purity of the Crude Peptide Before Purification
Q1: My initial analysis (HPLC/MS) of the crude peptide shows very low purity and a complex chromatogram. What are the potential causes and solutions?
A1: Low crude purity often points to issues during solid-phase peptide synthesis (SPPS) or the cleavage step.
-
Common Causes:
-
Incomplete Coupling/Deprotection: Inefficient coupling of amino acids or incomplete removal of N-terminal protecting groups (e.g., Boc) can lead to deletion sequences.[1][2][3][4]
-
Side Reactions: Undesirable reactions such as aspartimide formation, oxidation of sensitive residues (e.g., Met, Trp, Cys), or racemization can occur during synthesis.[1][2][3]
-
Issues During Cleavage: Incomplete cleavage from the resin or re-attachment of protecting groups and scavengers to the peptide can generate significant impurities.[1][5] The choice of cleavage cocktail and scavengers is critical and depends on the peptide sequence.[5]
-
-
Troubleshooting & Solutions:
-
Review Synthesis Protocol: Ensure optimal coupling reagents, reaction times, and deprotection steps were used. For long or difficult sequences, specialized reagents or double coupling might be necessary.
-
Optimize Cleavage: Verify that the cleavage cocktail is appropriate for your peptide's amino acid composition and the protecting groups used. For example, peptides containing Trp, Met, or Cys require specific scavengers like anisole, thioanisole, or ethanedithiol (EDT) to prevent side reactions.[5] Cleavage should be performed at low temperatures (0-5 °C) to minimize side reactions.[5]
-
Characterize Impurities: Use Mass Spectrometry (MS) to identify the major impurities.[6][7] Knowing the mass of byproducts can help pinpoint the problematic step (e.g., a mass corresponding to a deleted amino acid).
-
Problem: Poor Resolution and Peak Shape in RP-HPLC
Q2: My peptide peak is broad, tailing, or co-eluting with impurities during RP-HPLC purification. How can I improve the separation?
A2: Poor chromatographic performance is a common challenge. Optimizing the mobile phase and gradient is key to achieving sharp, well-resolved peaks.
-
Common Causes:
-
Suboptimal Mobile Phase pH: The pH of the mobile phase affects the ionization state of the peptide, which influences its interaction with the stationary phase. Poor peak shape can result from ionic interactions with the column's stationary phase.[8]
-
Inappropriate Ion-Pairing Reagent: Trifluoroacetic acid (TFA) is the most common ion-pairing reagent, used to improve peak shape and retention.[9][10][11] Inconsistent or absent TFA can lead to poor results.
-
Gradient is Too Steep: A steep gradient may not provide enough time for the separation of closely eluting impurities from the main product.[10][12]
-
Column Overload: Injecting too much crude peptide can exceed the column's binding capacity, leading to broad and asymmetric peaks.[12][13]
-
-
Troubleshooting & Solutions:
-
Adjust Mobile Phase:
-
pH: Most peptides are purified at a low pH (around 2) using 0.1% TFA in both water (Solvent A) and acetonitrile (Solvent B).[9][10][11] For some peptides, switching to a basic pH system (e.g., using ammonia or ammonium bicarbonate) can dramatically improve resolution.[8]
-
Ion-Pairing: Ensure 0.1% TFA is consistently present in both solvents.
-
-
Optimize the Gradient: First, run a broad "scouting" gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution percentage of your peptide.[12] Then, run a shallower, "focused" gradient around that point (e.g., 30-50% B over 20-30 minutes) to better separate the target peptide from impurities.[12]
-
Reduce Sample Load: Decrease the amount of crude peptide injected onto the column. If a large amount needs to be purified, consider scaling up to a larger preparative column after optimizing on an analytical column.[9][12]
-
Problem: Low Recovery of Purified Peptide
Q3: After HPLC purification and lyophilization, my final yield is very low. What could be the reason?
A3: Low recovery can stem from peptide precipitation, degradation, or losses during handling.
-
Common Causes:
-
Peptide Precipitation: Hydrophobic peptides may precipitate during cleavage (when adding ether) or on the HPLC column. Some peptides are not soluble at low pH.[8]
-
Peptide Adsorption: The peptide may irreversibly bind to vials or the HPLC column.
-
Degradation: Peptides in solution can be unstable. Leaving fractions at room temperature for extended periods before lyophilization can lead to degradation.[10]
-
Improper Fraction Collection: Collecting fractions that are too broad can lead to pooling of impure sections, which are then discarded, lowering the overall yield of high-purity product.
-
-
Troubleshooting & Solutions:
-
Improve Solubility: If the peptide crashes out of solution upon addition of ether post-cleavage, minimize the volume of ether used or try a different precipitation solvent. For HPLC, if the peptide is insoluble in the initial mobile phase, dissolving it in a small amount of a strong solvent like DMSO before injection may help.[12]
-
Analyze Collected Fractions: Analyze individual fractions across the main peak using analytical HPLC to determine their purity before pooling.[12][14] This ensures that only high-purity fractions are combined.
-
Prompt Lyophilization: Freeze and lyophilize the pooled, pure fractions as quickly as possible to prevent degradation.[10]
-
Consider Alternative Purification: For very hydrophobic or difficult peptides, alternative purification methods like precipitation or ion-exchange chromatography might be more suitable as an initial "capture" step before a final RP-HPLC "polishing" step.[15]
-
Frequently Asked Questions (FAQs)
Q4: What are the most common impurities found in crude peptides synthesized on this compound?
A4: The most common impurities are byproducts of the SPPS process itself.[1] These include:
-
Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling reactions.[2][3][4]
-
Truncation Sequences: Peptide chains that stopped growing prematurely due to incomplete deprotection.[1]
-
Incompletely Deprotected Sequences: Peptides that retain side-chain protecting groups after cleavage.[1][2][3]
-
Products of Side Reactions: These can include oxidized methionine, deamidated asparagine/glutamine, or products of aspartimide formation.[1][4]
-
Cleavage-Related Impurities: Adducts formed by the reaction of scavengers or cleaved protecting groups with the peptide.[1]
-
Reagents: Residual TFA from the cleavage or HPLC mobile phase is a common non-peptide impurity.[1]
Q5: What is the role of TFA in peptide purification?
A5: Trifluoroacetic acid (TFA) serves two main purposes in RP-HPLC of peptides:
-
Acidification: It maintains a low pH (around 2), which keeps the carboxyl groups on the peptide protonated (uncharged), leading to more uniform behavior on the column.[8]
-
Ion-Pairing Reagent: It forms an ion pair with the positively charged sites on the peptide (e.g., N-terminus, Lys, Arg residues), effectively increasing the peptide's hydrophobicity and improving its retention and peak shape on the reversed-phase column.[9][16]
Q6: How do I choose the right cleavage protocol for my peptide on this compound?
A6: The choice depends on the amino acid composition of your peptide and the side-chain protecting groups used.[5]
-
Standard HF Cleavage: A common method, but requires a specialized, HF-resistant apparatus.[5]
-
TFMSA or TMSOTf Cleavage: These are alternatives to HF that do not require a special apparatus.[5] TFMSA-cleaved peptides may require extra desalting.[5]
-
"Low-High" HF/TFMSA Cleavage: This two-step procedure is used for peptides with sensitive residues, using a milder initial cleavage to remove most protecting groups followed by a stronger cleavage.[5]
-
Scavengers: The presence of amino acids like Trp, Met, Cys, or Tyr necessitates the use of specific scavengers (e.g., cresol, anisole, EDT) in the cleavage cocktail to "scavenge" reactive cations that are released from the resin and protecting groups, preventing them from modifying your peptide.[5][17]
Q7: Can I purify my peptide without using HPLC?
A7: While RP-HPLC is the gold standard for achieving high purity,[11] other methods can be used, especially for initial cleanup.
-
Precipitation: After cleavage, the crude peptide is typically precipitated from the cleavage cocktail using a cold solvent like diethyl ether or methyl t-butyl ether.[5][17] This process removes many of the small organic molecules used as scavengers. Selective precipitation under specific pH or solvent conditions can also be used to enrich the target peptide.[18][19]
-
Ion-Exchange Chromatography (IEX): This technique separates peptides based on their net charge and can be a powerful initial "capture" step to remove uncharged or oppositely charged impurities before a final RP-HPLC polishing step.[15][20]
Data Presentation
Table 1: Common Impurities in Crude Peptides and Their Origin
| Impurity Type | Description | Common Cause | Analytical Detection |
| Deletion Sequence | Peptide missing one or more amino acids. | Incomplete coupling reaction during SPPS. | HPLC peak eluting earlier than the main product; MS (Mass - mass of missing residue). |
| Truncation Sequence | Incomplete peptide chain. | Incomplete removal of N-terminal protecting group. | HPLC peak eluting much earlier; MS (Lower mass). |
| Protecting Group Adducts | Peptide modified with remnants of side-chain protecting groups. | Incomplete removal of protecting groups during cleavage. | HPLC peak, often closely eluting; MS (Mass + mass of protecting group remnant). |
| Oxidized Peptide | Oxidation of susceptible residues (e.g., Met, Cys). | Exposure to air during synthesis, cleavage, or purification. | HPLC peak, often closely eluting; MS (Mass + 16 Da for Met oxidation). |
| Scavenger Adducts | Peptide modified by scavengers used in cleavage. | Reactive scavengers attacking the peptide side chains. | HPLC peak, often closely eluting; MS (Mass + mass of scavenger adduct). |
Table 2: Typical RP-HPLC Parameters for Peptide Purification
| Parameter | Analytical Scale | Preparative Scale | Purpose |
| Column | C18, 4.6 mm ID, 3-5 µm particle size | C18, 21.2-50 mm ID, 5-10 µm particle size | Separation based on hydrophobicity. Scale-up requires larger column diameter. |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | Weak solvent for eluting polar impurities and establishing baseline. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile | Strong solvent for eluting the peptide. |
| Flow Rate | ~1.0 mL/min | 20-100 mL/min (Varies with column ID) | Adjusted to maintain optimal linear velocity during scale-up. |
| Gradient | Develop a shallow gradient (e.g., 1%/min) around the elution point. | Maintain the same gradient profile in terms of column volumes. | Optimized for maximum resolution between the target peptide and impurities. |
| Detection | UV at 214-220 nm (peptide bond) or 280 nm (aromatic residues) | UV at 214-220 nm or 280 nm | Monitoring the elution of peptides. |
| Sample Load | 10-100 µg | 10-500 mg (Varies with column size) | Loading is maximized on prep scale without sacrificing resolution. |
Experimental Protocols
Protocol 1: Cleavage of Peptide from this compound using TFMSA
This protocol is an alternative to HF cleavage and does not require a specialized apparatus. Always perform in a well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation: Place the dried peptide-resin (e.g., 100 mg) in a round-bottom flask with a stir bar.
-
Scavenger Addition: Add the appropriate scavengers. A common mixture is 1:1 (v/v) TFA:DCM with scavengers like m-cresol and thioanisole. For every 100 mg of resin, add approximately 1 mL of the scavenger cocktail.
-
Cooling: Cool the flask in an ice bath to 0-5 °C.
-
TFMSA Addition: Slowly add trifluoromethanesulfonic acid (TFMSA) dropwise while stirring vigorously to dissipate heat. For every 100 mg of resin, add approximately 200 µL of TFMSA.[5]
-
Reaction: Allow the mixture to stir at 0-5 °C for 1-2 hours. The reaction time may be longer for peptides containing Arg(Tos).[5]
-
Precipitation: After the reaction is complete, filter the resin through a fine sintered glass funnel and wash it with a small amount of fresh TFA. Combine the filtrates and add the solution dropwise to a chilled centrifuge tube containing 8-10 times the volume of cold methyl t-butyl ether.
-
Isolation: A white precipitate (the crude peptide) should form. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification.
Protocol 2: Analytical RP-HPLC for Method Development
-
Sample Preparation: Dissolve a small amount of the crude peptide (~1 mg) in 1 mL of Mobile Phase A (Water + 0.1% TFA). If solubility is an issue, use a minimal amount of acetonitrile, isopropanol, or DMSO to dissolve the peptide first, then dilute with Mobile Phase A.
-
System Setup:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: 220 nm.
-
-
Scouting Gradient: Inject 10-20 µL of the sample. Run a broad linear gradient to find the elution point of the target peptide (e.g., 5% to 95% B over 30 minutes).[12]
-
Focused Gradient: Based on the retention time from the scouting run, design a shallower, focused gradient. For example, if the peptide eluted at 40% B (which corresponds to a certain time, e.g., 15 minutes in a 30-min run), create a new gradient such as 30% to 50% B over 20 minutes.[12]
-
Optimization: Inject the sample again using the focused gradient. Adjust the gradient slope to achieve the best possible separation between the main peak and the closest impurities. This optimized method can now be scaled up for preparative purification.
Mandatory Visualization
Peptide Purification Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common issues in peptide purification.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 4. mdpi.com [mdpi.com]
- 5. peptide.com [peptide.com]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
- 13. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. polypeptide.com [polypeptide.com]
- 16. agilent.com [agilent.com]
- 17. peptide.com [peptide.com]
- 18. US20100273983A1 - Method of purifying peptides by selective precipitation - Google Patents [patents.google.com]
- 19. WO2020152246A1 - Peptide precipitation method - Google Patents [patents.google.com]
- 20. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solid-Phase Peptide Synthesis on Merrifield Resin
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with difficult peptide sequences during solid-phase peptide synthesis (SPPS) on Merrifield resin.
Frequently Asked Questions (FAQs) & Troubleshooting
1. My peptide synthesis is failing or giving low yields. What are the common causes?
Difficult peptide sequences are a frequent cause of poor synthesis outcomes. These are often characterized by:
-
On-resin aggregation: The growing peptide chains interact with each other, hindering reagent access. This is common in sequences with hydrophobic residues like Val, Ile, Leu, and Phe, or those prone to forming β-sheets.[1][2][3]
-
Incomplete deprotection or coupling: Aggregation can physically block the N-terminus, preventing complete removal of the Fmoc or Boc protecting group, or subsequent coupling of the next amino acid.[2]
-
Steric hindrance: Bulky amino acids near the coupling site can slow down or prevent a successful reaction.
2. How can I identify if peptide aggregation is occurring on the resin?
Several signs can indicate on-resin aggregation:
-
Shrinking of the resin beads: A visible decrease in the swollen resin volume is a strong indicator of aggregation.[3]
-
Positive colorimetric tests after coupling: A positive Kaiser test (for primary amines) or other qualitative tests after a coupling step suggests that free amines are still present, indicating an incomplete reaction.[4] Note that in cases of severe aggregation, these tests can sometimes give false negatives.
-
Slow or difficult solvent filtration: Aggregated peptide-resin can lead to slower draining of solvents during washing steps.
A troubleshooting workflow for identifying and addressing aggregation is outlined below.
Caption: Troubleshooting workflow for on-resin aggregation.
Strategies for Difficult Couplings and Aggregation
3. My Kaiser test is positive after coupling. What should I do?
A positive Kaiser test indicates incomplete coupling. Here are immediate steps to take:
-
Double Couple: Repeat the coupling step with fresh reagents. This is often sufficient for moderately difficult couplings.[4][5]
-
Extend Reaction Time: Increase the coupling reaction time to allow more opportunity for the reaction to go to completion.[6]
-
Capping: If double coupling is ineffective, "cap" the unreacted free amines using a highly reactive acetylating agent like acetic anhydride. This prevents the formation of deletion sequences.[4]
4. How can I proactively manage a known "difficult" sequence?
For sequences known to be problematic, several strategic modifications can be implemented from the start of the synthesis.
Resin and Synthesis Parameters
-
Use Low-Loading Resin: Employing a resin with a lower substitution level (e.g., 0.1 to 0.4 mmol/g for peptides >30 amino acids) increases the distance between peptide chains, reducing the chance of inter-chain aggregation.[7][8]
-
Choose a Different Resin Type: Resins with polyethylene glycol (PEG) linkers, like TentaGel, create a more polar environment that can improve solvation of the growing peptide and disrupt aggregation.[7][9]
-
Elevate Temperature: Performing the coupling reaction at a higher temperature (e.g., up to 75°C) can provide the energy needed to overcome kinetic barriers and disrupt secondary structures.[2][6][10]
| Resin Parameter | Recommendation for Difficult Sequences | Rationale |
| Loading Capacity | Low (0.1 - 0.4 mmol/g) | Increases inter-chain distance, reducing aggregation.[7][8] |
| Polymer Type | Polystyrene-PEG (e.g., TentaGel) | Improves solvation of the peptide-resin complex.[7][9] |
| Cross-linking | 1% Divinylbenzene (DVB) | Ensures proper resin swelling, which can be inhibited by higher cross-linking. |
Solvents and Additives
-
Change Solvents: Switching from the standard DMF to more polar, aprotic solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can enhance solvation.[1][2] A "magic mixture" of DCM/DMF/NMP (1:1:1) has also been used effectively.[1]
-
Use Chaotropic Salts: Adding salts like LiCl or KSCN to the coupling mixture can disrupt the hydrogen bonds that lead to aggregation.[5]
Chemical Modifications
-
Incorporate Backbone Protection: Introduce backbone-protecting groups that disrupt hydrogen bonding.
-
Pseudoproline Dipeptides: These can be substituted for Ser or Thr residues, introducing a "kink" in the peptide backbone that disrupts secondary structure formation. The native sequence is restored during final cleavage.[1][2]
-
Hmb/Dmb Groups: Attaching a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group to the backbone nitrogen of an amino acid can physically prevent hydrogen bond formation.[2]
-
5. Which coupling reagent is best for a sterically hindered or difficult coupling?
While standard carbodiimide activators like DIC are widely used, difficult sequences often require more potent coupling reagents. Onium salt-based reagents are generally more effective in these situations.[11][12]
| Coupling Reagent Class | Examples | Recommended Use Cases |
| Carbodiimides | DIC, DCC, EDC | Routine synthesis; DIC is preferred for SPPS as its urea byproduct is soluble.[13][14] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, TBTU | General-purpose powerful activators. HATU is particularly effective for difficult couplings.[11] |
| Phosphonium Salts | PyBOP, PyAOP, PyBrOP | Highly effective, especially for sterically hindered amino acids and N-methyl amino acids.[11][13] |
| Immonium-type | COMU | A very efficient and safer alternative to benzotriazole-based reagents like HBTU, often showing comparable or superior performance to HATU.[10][11][13] |
For extremely hindered couplings, converting the amino acid to an acid halide (e.g., acid fluoride) may be necessary, although this carries a higher risk of racemization.[12][14]
Monitoring and Cleavage
6. How can I monitor the progress of my synthesis?
Regularly monitoring the completeness of coupling and deprotection steps is crucial.
-
Qualitative Monitoring: The Kaiser test is a common method for detecting free primary amines. A blue bead color indicates an incomplete coupling.[4]
-
Quantitative Monitoring: For a more precise assessment, methods like the ninhydrin reaction can be used to quantify the number of free amino groups on the resin.[15] Small-scale "micro cleavages" can be performed on a few resin beads throughout the synthesis to analyze the intermediate product by mass spectrometry.[16]
Experimental Protocol: Kaiser Test
-
Sample Preparation: Transfer a small sample of peptide-resin (a few beads) to a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of the following three solutions:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Incubation: Heat the test tube at 100°C for 5 minutes.
-
Observation:
-
Positive Result (Incomplete Coupling): The resin beads and/or the solution turn a deep blue, indicating the presence of free primary amines.
-
Negative Result (Complete Coupling): The solution remains yellow/colorless.
-
7. I'm ready to cleave my peptide, but it contains sensitive residues (Trp, Met, Cys). Which cleavage cocktail should I use?
The final cleavage step from this compound typically requires a strong acid like HF or TFMSA.[7][17] The choice of "cleavage cocktail" is critical to prevent side reactions with sensitive amino acid residues. Scavengers are added to the acid to "quench" reactive cationic species generated during the deprotection of side chains.[6][16]
| Reagent Cocktail | Composition | Primary Use |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT | A robust, general-purpose cocktail for peptides with multiple sensitive residues like Trp, Met, Cys, and Tyr.[18] |
| Reagent B | TFA / Water / Phenol / TIPS | Uses triisopropylsilane (TIPS) as a scavenger. Good for Trp-containing peptides but does not prevent Met oxidation.[18] |
| Reagent H | TFA / Phenol / Thioanisole / EDT / DMS / Water / NH₄I | Specifically designed to prevent the oxidation of methionine residues.[18] |
| Low/High HF | 1. Low conc. HF in DMS 2. High conc. HF | A two-step procedure to first remove most side-chain protecting groups under milder conditions before the final cleavage from the resin.[17] |
Experimental Protocol: General Cleavage with Reagent K
-
Resin Preparation: Ensure the N-terminal protecting group (e.g., Boc) is removed. Wash the final peptide-resin thoroughly with dichloromethane (DCM) and dry it under a high vacuum for at least 4 hours.[16][17]
-
Prepare Cleavage Cocktail: In a fume hood, prepare Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-ethanedithiol (EDT).
-
Cleavage Reaction: Add the chilled cleavage cocktail to the flask containing the dried peptide-resin (approx. 10 mL per gram of resin).
-
Incubation: Stir the mixture at room temperature for 1.5 to 2 hours.[16]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold volume of cold methyl t-butyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge or filter to collect the precipitated peptide. Wash the crude product several times with cold ether to remove scavengers. Dry the final peptide product under vacuum.
Below is a diagram illustrating the general logic of selecting a cleavage cocktail.
Caption: Decision tree for selecting a cleavage cocktail.
References
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. americanpeptidesociety.org [americanpeptidesociety.org]
- 7. peptide.com [peptide.com]
- 8. biotage.com [biotage.com]
- 9. peptide.com [peptide.com]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. bachem.com [bachem.com]
- 12. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 13. peptide.com [peptide.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. peptide.com [peptide.com]
- 18. peptide.com [peptide.com]
Merrifield Resin: Regeneration and Reuse Technical Support Center
Welcome to the technical support center for the regeneration and reuse of Merrifield resin. This guide is designed for researchers, scientists, and drug development professionals to provide practical advice, troubleshooting tips, and detailed protocols for extending the life of your this compound after solid-phase peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Is it possible to regenerate and reuse this compound after peptide cleavage?
A1: Yes, it is possible to regenerate this compound, which is a chloromethylated polystyrene crosslinked with divinylbenzene, after the cleavage of the synthesized peptide.[1][2] The regeneration process essentially aims to restore the chloromethyl functional groups, allowing for the attachment of a new first amino acid for a subsequent synthesis.
Q2: What are the main benefits of regenerating and reusing this compound?
A2: The primary benefits are cost-effectiveness and sustainability. This compound is a significant consumable in solid-phase peptide synthesis. Reusing the resin can lead to substantial cost savings, especially in large-scale or repetitive syntheses. It also reduces chemical waste, contributing to greener laboratory practices.
Q3: How does the performance of regenerated this compound compare to virgin resin?
A3: The performance of regenerated resin can be very effective, but it is crucial to validate its quality after each regeneration cycle. Key performance indicators to monitor include loading capacity, the purity of the synthesized peptide, and the physical integrity of the resin beads. A slight decrease in loading capacity with each cycle may be observed.
Q4: What are the critical factors to consider before regenerating this compound?
A4: Before proceeding with regeneration, consider the history of the resin, including the nature of the peptides synthesized and the cleavage conditions used. Resins used for synthesizing complex or "sticky" peptides may be more challenging to clean. Additionally, harsh cleavage conditions, such as high concentrations of scavengers or prolonged exposure to strong acids, might degrade the polystyrene backbone, affecting regeneration efficiency.
Q5: How many times can this compound be regenerated and reused?
A5: The number of regeneration cycles depends on the specific regeneration protocol, the chemistry performed on the resin, and the quality control measures in place. It is recommended to perform a small-scale test synthesis with the regenerated resin to ensure desired peptide purity and yield before proceeding with a full-scale synthesis. With proper handling and quality control, several cycles of reuse are often feasible.
Experimental Protocols
Protocol 1: Post-Cleavage Washing of this compound
This protocol is essential to remove residual peptide, cleavage cocktail reagents, and scavengers before regeneration.
Materials:
-
Used this compound
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Sintered glass funnel
Procedure:
-
After cleavage and collection of the peptide, wash the resin in the reaction vessel or a sintered glass funnel.
-
Wash the resin thoroughly with Dichloromethane (DCM) (3 x 5 resin volumes).
-
Wash with Dimethylformamide (DMF) (3 x 5 resin volumes) to remove polar impurities.
-
Wash again with DCM (3 x 5 resin volumes).
-
Wash with Methanol (MeOH) (3 x 5 resin volumes) to shrink the beads and remove any remaining reagents.
-
Dry the resin under high vacuum to a constant weight.
Protocol 2: Regeneration of this compound (Re-chloromethylation)
This protocol is adapted from established methods for the chloromethylation of polystyrene. Caution: This procedure involves hazardous reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Washed and dried used this compound
-
1,4-Bis(chloromethoxy)butane (BCMB) or Chloromethyl methyl ether (CMME) - Note: CMME is a potent carcinogen and should be handled with extreme care. BCMB is a safer alternative.
-
Anhydrous Tin(IV) chloride (SnCl₄)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Nitrogen or Argon atmosphere
Procedure:
-
Swell the dried, used this compound in anhydrous DCM (10 mL per gram of resin) for 1-2 hours under an inert atmosphere.
-
In a separate flask, prepare a solution of the chloromethylating agent. For every 1 gram of resin, dissolve 1.5 to 2.0 equivalents of 1,4-bis(chloromethoxy)butane in anhydrous DCM.
-
Cool the resin suspension to 0°C in an ice bath.
-
Slowly add a solution of SnCl₄ in anhydrous DCM (approximately 0.1 to 0.2 equivalents relative to the chloromethylating agent) to the stirred resin suspension.
-
After 15 minutes, add the chloromethylating agent solution dropwise to the resin suspension over 30 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 2 hours, and then let it warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by slowly adding methanol (5 mL per gram of resin).
-
Filter the resin and wash it extensively with DCM, followed by a thorough washing with methanol.
-
Dry the regenerated resin under high vacuum to a constant weight.
Protocol 3: Determination of Regenerated Resin Loading Capacity
This protocol uses the standard method of attaching the first Fmoc-amino acid and then cleaving the Fmoc group to quantify the loading.
Materials:
-
Regenerated this compound
-
Fmoc-amino acid (e.g., Fmoc-Gly-OH)
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF)
-
Piperidine
-
UV-Vis Spectrophotometer
Procedure:
-
Attachment of Fmoc-amino acid: Follow a standard protocol for attaching the first Fmoc-amino acid to the this compound, for example, the Cesium Salt Method.[2]
-
Fmoc Cleavage and Quantification:
-
Accurately weigh a small amount of the dry Fmoc-loaded resin (5-10 mg) into a vial.
-
Add a known volume of a 20% piperidine in DMF solution (e.g., 1 mL).
-
Agitate the mixture for 30-60 minutes to ensure complete cleavage of the Fmoc group.
-
Dilute an aliquot of the supernatant with DMF to a suitable concentration for UV-Vis analysis.
-
Measure the absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm.
-
Calculate the loading capacity using the Beer-Lambert law (ε₃₀₁ = 7800 M⁻¹cm⁻¹).
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low loading capacity of regenerated resin | 1. Incomplete re-chloromethylation. 2. Steric hindrance from residual peptide fragments or byproducts. 3. Degradation of the polystyrene backbone. | 1. Optimize the regeneration protocol: increase reaction time, temperature, or reagent equivalents. 2. Ensure thorough washing of the used resin before regeneration. Consider a more rigorous washing protocol. 3. Avoid overly harsh cleavage conditions with the original synthesis. If degradation is suspected, the resin may not be salvageable. |
| Poor peptide purity in subsequent synthesis | 1. Presence of residual impurities on the regenerated resin. 2. Inconsistent functionalization of the regenerated resin, leading to side reactions. 3. Physical damage to the resin beads. | 1. Improve the post-cleavage and post-regeneration washing steps. 2. After regeneration, cap any unreacted functional groups before starting the next synthesis. 3. Handle the resin gently to avoid mechanical stress. |
| Resin clumping or poor swelling | 1. Cross-linking of the polymer chains during regeneration or previous synthesis. 2. Fouling of the resin with insoluble materials. | 1. Adjust the regeneration conditions to be milder. 2. Implement a more stringent washing protocol. Sonication during washing may help break up aggregates. |
| Color change in the regenerated resin | 1. Incomplete removal of scavengers or byproducts. 2. Side reactions during the regeneration process. | 1. Ensure thorough washing. A colored resin may still be usable if the impurities do not interfere with subsequent reactions, but a small-scale test is recommended. 2. Analyze the regeneration reaction for potential side products and adjust conditions accordingly. |
Quantitative Data Summary
The following table provides a hypothetical comparison of key performance metrics between virgin and regenerated this compound. Users should generate their own data to validate the performance of their regenerated resin.
| Parameter | Virgin this compound | Regenerated this compound (Cycle 1) | Regenerated this compound (Cycle 2) |
| Initial Loading Capacity (mmol/g) | 0.8 - 1.2 | 0.7 - 1.0 (typically ~10-15% lower) | 0.6 - 0.9 (typically a further ~10-15% decrease) |
| Purity of a test peptide (e.g., a simple pentapeptide) by HPLC (%) | >95% | >90% | >85% |
| Physical Appearance | Uniform, free-flowing beads | Generally free-flowing, may have slight discoloration | May show some aggregation or fragmentation |
Diagrams
Caption: Workflow for the regeneration and reuse of this compound.
Caption: Troubleshooting logic for low loading capacity of regenerated resin.
References
Validation & Comparative
A Head-to-Head Battle of SPPS Workhorses: Merrifield Resin vs. Wang Resin
In the realm of solid-phase peptide synthesis (SPPS), the choice of resin is a critical decision that profoundly influences the efficiency, yield, and purity of the final peptide product. Among the plethora of available solid supports, Merrifield and Wang resins have long stood as foundational pillars, each with a dedicated following and a distinct set of advantages and disadvantages. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals to navigate the selection process between these two stalwart resins, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | Merrifield Resin | Wang Resin |
| SPPS Strategy | Primarily Boc/Bzl | Almost exclusively Fmoc/tBu |
| Linker Type | Chloromethyl | p-Alkoxybenzyl alcohol |
| Peptide C-Terminus | Carboxylic acid | Carboxylic acid |
| Cleavage Conditions | Harsh (e.g., anhydrous HF) | Mild (e.g., TFA) |
| Side-Chain Protection | Benzyl-based (acid-labile) | t-Butyl-based (acid-labile) |
| Primary Advantage | Robust, well-established for Boc-SPPS | Mild cleavage, compatible with sensitive peptides |
| Primary Disadvantage | Harsh cleavage can degrade sensitive peptides | Linker can be sensitive to repetitive acid treatments |
Chemical Structure and Linkage
The fundamental difference between Merrifield and Wang resins lies in their chemical structure, which dictates their compatibility with different SPPS strategies.
This compound , the pioneering solid support developed by Nobel laureate R. Bruce Merrifield, is a chloromethylated polystyrene-divinylbenzene (PS-DVB) resin.[1] The first amino acid is anchored to the resin via a benzyl ester linkage, formed by the reaction of the carboxylate of a Boc-protected amino acid with the chloromethyl group on the resin.[2]
Wang Resin , developed by Su-Sun Wang, features a p-alkoxybenzyl alcohol linker attached to a polystyrene support.[3] This linker allows for the esterification of the first Fmoc-protected amino acid under milder conditions, typically using a carbodiimide coupling agent.[4] The resulting ester bond is significantly more acid-labile than the benzyl ester of the this compound.
Performance Comparison: A Data-Driven Analysis
The choice of resin has a direct impact on several key performance indicators in SPPS.
Loading Capacity
The loading capacity, defined as the amount of the first amino acid that can be attached to the resin (in mmol/g), is a crucial parameter for the overall yield of the synthesis.
| Resin | Typical Loading Capacity (mmol/g) |
| This compound | 0.5 - 1.2 |
| Wang Resin | 0.3 - 1.0[5] |
While both resins offer a comparable range of loading capacities, it is important to note that for long or "difficult" peptide sequences, a lower loading is often preferred to minimize steric hindrance and aggregation.[6]
Swelling Properties
Proper swelling of the resin in the reaction solvent is essential to ensure that the reactive sites are accessible to the reagents. Both Merrifield and Wang resins are polystyrene-based and exhibit similar swelling behavior in common SPPS solvents.
| Solvent | This compound Swelling (mL/g) | Wang Resin Swelling (mL/g) |
| Dichloromethane (DCM) | ~4.5 | ~4.2 |
| N,N-Dimethylformamide (DMF) | ~4.0 | ~4.0 |
| N-Methyl-2-pyrrolidone (NMP) | ~4.2 | ~4.1 |
| Tetrahydrofuran (THF) | ~3.8 | ~3.5 |
Note: Swelling volumes can vary depending on the degree of cross-linking of the polystyrene support and the specific experimental conditions.
Peptide Yield and Purity
A direct, head-to-head comparison of the yield and purity of the same peptide synthesized on both Merrifield and Wang resins is not extensively documented in a single study. This is largely due to the fact that the choice of resin is intrinsically linked to the choice of the overall synthetic strategy (Boc vs. Fmoc). However, based on extensive use in the scientific community, some general observations can be made:
-
This compound (Boc-SPPS): This strategy is known for its robustness and high coupling efficiencies, which can lead to high crude peptide purity, particularly for shorter, less complex peptides. However, the harsh final cleavage with anhydrous HF can sometimes lead to degradation of sensitive residues and a lower overall yield of the desired product.[7]
-
Wang Resin (Fmoc-SPPS): The milder cleavage conditions of the Fmoc strategy using Wang resin are a significant advantage, often resulting in higher yields of the final, purified peptide, especially for those containing sensitive amino acids.[3] However, the linker's stability to the repetitive basic conditions used for Fmoc deprotection can sometimes be a concern, potentially leading to premature cleavage and lower overall yield.
It is important to emphasize that the final yield and purity are highly dependent on the specific peptide sequence, the efficiency of the coupling and deprotection steps, and the purification methodology.[5]
Experimental Protocols
The following are representative, detailed protocols for the use of Merrifield and Wang resins in SPPS.
This compound: Boc-SPPS Protocol
This protocol outlines the manual synthesis of a peptide using the Boc/Bzl strategy on this compound.
1. Resin Preparation and First Amino Acid Loading (Cesium Salt Method)
-
Swell the this compound (1 g, e.g., 1.0 meq/g) in DMF (10 mL) for 1 hour in a reaction vessel.
-
In a separate flask, dissolve the first Boc-protected amino acid (2.0 mmol) in a mixture of ethanol and water.
-
Neutralize the solution with an aqueous solution of cesium carbonate to pH 7.0.
-
Evaporate the solvent to obtain the Boc-amino acid cesium salt.
-
Add the dried cesium salt to the swollen resin in DMF.
-
Heat the mixture at 50°C for 12-24 hours with gentle agitation.
-
Wash the resin with DMF, DMF/water (1:1), DMF, and finally DCM.
-
Dry the resin under vacuum.
2. SPPS Cycle
-
Deprotection: Treat the resin with 50% TFA in DCM (v/v) for 30 minutes.
-
Washing: Wash the resin with DCM (3x), isopropanol (3x), and DMF (3x).
-
Neutralization: Treat the resin with 10% diisopropylethylamine (DIEA) in DMF (v/v) for 10 minutes.
-
Washing: Wash the resin with DMF (3x).
-
Coupling:
-
Pre-activate the next Boc-protected amino acid (4 equivalents) with a coupling reagent such as HBTU (4 equivalents) and DIEA (6 equivalents) in DMF for 10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat the cycle for each subsequent amino acid.
3. Cleavage and Work-up (HF Cleavage)
-
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus by trained personnel.
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the resin in the reaction vessel of the HF apparatus with a scavenger cocktail (e.g., anisole).
-
Cool the vessel to -78°C and condense anhydrous HF into it.
-
Allow the reaction to proceed at 0°C for 1-2 hours with stirring.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Collect the peptide by filtration or centrifugation and wash with cold ether.
-
Dissolve the crude peptide in an appropriate aqueous buffer for purification.
Wang Resin: Fmoc-SPPS Protocol
This protocol outlines the manual synthesis of a peptide using the Fmoc/tBu strategy on Wang resin.
1. Resin Preparation and First Amino Acid Loading
-
Swell the Wang resin (1 g, e.g., 0.7 mmol/g) in DMF (10 mL) for 1 hour in a reaction vessel.
-
In a separate flask, dissolve the first Fmoc-protected amino acid (4 equivalents), HOBt (4 equivalents), and DIC (4 equivalents) in DMF.
-
Add the activated amino acid solution to the swollen resin.
-
Add a catalytic amount of DMAP (0.1 equivalents).
-
Agitate the mixture for 2-4 hours at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Cap any unreacted hydroxyl groups with acetic anhydride/DIEA in DMF.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Dry the resin under vacuum.
2. SPPS Cycle
-
Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 20 minutes.
-
Washing: Wash the resin with DMF (5x).
-
Coupling:
-
Pre-activate the next Fmoc-protected amino acid (4 equivalents) with a coupling reagent such as HBTU (4 equivalents) and DIEA (6 equivalents) in DMF for 10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat the cycle for each subsequent amino acid.
3. Cleavage and Work-up (TFA Cleavage)
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the peptide by centrifugation, wash with cold ether, and dry under vacuum.
-
Dissolve the crude peptide in an appropriate aqueous buffer for purification.
Visualizing the Workflow and Cleavage Mechanisms
General SPPS Workflow
Cleavage Mechanisms
The cleavage of the peptide from the resin is a critical final step that differs significantly between the two resins.
This compound Cleavage (HF)
The benzyl ester linkage in this compound is cleaved under strong acidic conditions, typically with anhydrous hydrogen fluoride (HF). The mechanism involves the protonation of the ester oxygen followed by nucleophilic attack, often by the fluoride ion, leading to the release of the peptide with a C-terminal carboxylic acid.
Wang Resin Cleavage (TFA)
The p-alkoxybenzyl ester linkage of the Wang resin is significantly more acid-labile and can be cleaved with trifluoroacetic acid (TFA). The mechanism proceeds through the formation of a stable benzyl cation, which is then quenched by scavengers in the cleavage cocktail.
References
A Comparative Guide to Solid-Phase Synthesis Supports: Merrifield Resin vs. Alternatives
In the realm of solid-phase peptide synthesis (SPPS), a technique that revolutionized the creation of custom peptides, the choice of a solid support is a foundational decision that profoundly impacts the efficiency, purity, and yield of the final product.[1][2] This guide provides a detailed comparison of the pioneering Merrifield resin with other widely used solid supports, such as Wang and Rink Amide resins, offering a comprehensive overview for researchers, scientists, and professionals in drug development.
The Role of the Solid Support
Solid-phase synthesis involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin.[1] This approach simplifies the purification process, as excess reagents and byproducts can be easily washed away while the desired peptide remains anchored to the support.[3] Key characteristics of a solid support, including its chemical nature, loading capacity, and swelling properties, are critical determinants of a successful synthesis.[4][5]
In-Depth Look at Common Solid Supports
This compound
Developed by Nobel laureate R. Bruce Merrifield, this resin is a chloromethylated polystyrene cross-linked with divinylbenzene (DVB).[6][7] It is the foundational resin for Boc (tert-butoxycarbonyl) chemistry. The first amino acid is attached via a benzyl ester linkage, which is stable under the repetitive acidic conditions used for Boc deprotection. However, cleavage of the completed peptide from the resin requires very strong acidic conditions, typically anhydrous hydrogen fluoride (HF).[8][9]
Advantages:
-
High Mechanical Stability: The polystyrene backbone provides excellent mechanical and chemical stability throughout the synthesis process.
-
Well-Established Protocols: Being one of the first resins used in SPPS, its chemistry and application are extensively documented.[10]
Disadvantages:
-
Harsh Cleavage Conditions: The use of hazardous HF for cleavage requires specialized, corrosion-resistant equipment and can lead to side reactions for sensitive peptides.[8][11]
-
Incompatibility with Fmoc Chemistry: The harsh cleavage conditions are generally incompatible with the more acid-labile side-chain protecting groups used in Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[9]
-
Potential for Racemization: The attachment of the first amino acid can sometimes lead to racemization.
Wang Resin
Wang resin is a widely used support for Fmoc-based SPPS that yields a C-terminal carboxylic acid upon cleavage.[12][13] It features a p-alkoxybenzyl alcohol linker attached to a polystyrene core. This linker is stable to the basic conditions used for Fmoc deprotection but can be cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[14]
Advantages:
-
Mild Cleavage Conditions: Peptides can be cleaved from the resin using TFA, which is less harsh than HF and compatible with a wider range of sensitive amino acids and modifications.[12]
-
Compatibility with Fmoc Chemistry: It is the standard resin for synthesizing peptides with a C-terminal acid using the Fmoc strategy.[14]
Disadvantages:
-
Linker Instability: The benzyl ester linkage can be somewhat unstable to the repetitive basic treatments for Fmoc removal, potentially leading to premature cleavage and loss of peptide chains.
-
Risk of Contamination: Cleavage with TFA can sometimes also cleave the bond between the linker and the resin, leading to linker-related impurities in the final product.[15]
Rink Amide Resin
For the synthesis of peptides with a C-terminal amide, which is crucial for the biological activity of many therapeutic peptides, Rink Amide resin is a popular choice.[16][17] This resin is designed for Fmoc chemistry and features an acid-labile linker that yields a peptide amide upon cleavage with TFA.[18][19]
Advantages:
-
Direct Synthesis of Peptide Amides: It allows for the straightforward synthesis of C-terminal peptide amides.[16]
-
Mild Cleavage: Similar to Wang resin, cleavage is achieved with TFA, ensuring compatibility with Fmoc chemistry.[20]
-
High Yields and Purity: When used correctly, it facilitates the synthesis of peptide amides in high yields and purity.[18]
Disadvantages:
-
Linker Stability: The Rink Amide linker can be sensitive to prolonged or repeated exposure to acid, which could potentially lead to side reactions.
-
Cost: Specialized resins like Rink Amide can be more expensive than standard Merrifield or Wang resins.
Quantitative Comparison of Solid Supports
The selection of a solid support is often guided by key quantitative parameters that influence the outcome of the synthesis. The following table summarizes these parameters for Merrifield, Wang, and Rink Amide resins.
| Feature | This compound | Wang Resin | Rink Amide Resin |
| Typical Chemistry | Boc | Fmoc | Fmoc |
| C-Terminal Product | Carboxylic Acid | Carboxylic Acid | Amide |
| Cleavage Conditions | Strong Acid (e.g., HF)[8][9] | Mild Acid (e.g., 95% TFA)[12][18] | Mild Acid (e.g., 95% TFA)[18] |
| Typical Loading Capacity | 0.5 - 2.0 mmol/g | 0.3 - 1.0 mmol/g[21] | 0.3 - 1.0 mmol/g[18][21] |
| Swelling Properties | Good in non-polar solvents (e.g., DCM, DMF) | Good in polar aprotic solvents (e.g., DMF, NMP)[12] | Good in polar aprotic solvents (e.g., DMF, NMP) |
Choosing the Right Solid Support: A Decision-Making Workflow
The choice of resin is primarily dictated by the desired C-terminal functionality of the peptide and the synthetic strategy (Boc or Fmoc). The following diagram illustrates a simplified decision-making process.
Caption: A flowchart to guide the selection of a solid support resin.
Detailed Experimental Protocols
Loading of the First Amino Acid onto this compound (Boc-Strategy)
This protocol describes the attachment of a Boc-protected amino acid to this compound via a cesium salt method.
Materials:
-
Boc-amino acid
-
This compound
-
Cesium carbonate (Cs₂CO₃)
-
Ethanol (EtOH)
-
Dioxane
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Potassium iodide (KI, optional catalyst)
Procedure:
-
Dissolve the Boc-amino acid in ethanol (2 mL/mmol) and add water (0.5 mL/mmol).
-
Adjust the pH to 7 with a 2 M aqueous solution of Cs₂CO₃.
-
Evaporate the solution to dryness. Add dioxane and evaporate to dryness again to remove residual water.
-
Pre-swell the this compound in DCM for 1 hour, then wash with DMF.
-
Add the cesium salt of the Boc-amino acid (1.2 equivalents relative to the resin's chlorine content) dissolved in DMF to the resin.
-
Heat the mixture at 50°C overnight. The reaction can be catalyzed by adding a small amount of KI (0.1 equivalents).
-
After the reaction is complete, wash the resin sequentially with DMF, a 1:1 mixture of DMF/water, DMF, DCM, and finally MeOH.
-
Dry the resin under vacuum.
Cleavage of a Peptide from Wang Resin (Fmoc-Strategy)
This protocol outlines the cleavage of a synthesized peptide from Wang resin using a standard TFA cocktail.
Materials:
-
Peptide-bound Wang resin (dried)
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Triisopropylsilane (TIPS) (scavenger)
-
Cold diethyl ether (-20°C)
Procedure:
-
Ensure the N-terminal Fmoc group of the peptide is removed before cleavage.[22]
-
Dry the peptide-resin under high vacuum for at least 3 hours.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIPS.
-
Add the cleavage cocktail to the dried resin in a reaction vessel.
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[3][22]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.[22]
-
Precipitate the peptide by adding the combined filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Isolate the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold ether and dry under vacuum.[22]
Cleavage of a Peptide Amide from Rink Amide Resin (Fmoc-Strategy)
This protocol details the cleavage of a peptide amide from Rink Amide resin.
Materials:
-
Peptide-bound Rink Amide resin (dried)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIPS)
-
Dichloromethane (DCM)
-
Cold diethyl ether (-20°C)
Procedure:
-
Remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF.[20]
-
Wash the resin thoroughly with DMF, followed by DCM, and then dry it under vacuum.
-
Add the cleavage cocktail to the resin.[20]
-
Let the mixture stand at room temperature for 1-2 hours.[23]
-
Filter the resin and wash it with DCM.
-
Combine the filtrates and precipitate the peptide amide by adding cold diethyl ether.[20]
-
Collect the precipitated peptide by filtration and wash it with cold ether.[20]
Conclusion
The choice between this compound and its alternatives is a critical step in planning a successful solid-phase peptide synthesis. This compound, while historically significant, is now primarily used in Boc-based synthesis due to its requirement for harsh cleavage conditions. For the more common Fmoc-based strategies, Wang and Rink Amide resins are the standards for producing peptides with C-terminal acids and amides, respectively, offering the advantage of milder cleavage conditions. By carefully considering the desired peptide characteristics and the available synthetic methodologies, researchers can select the optimal solid support to achieve high yields and purity in their synthesized peptides.
References
- 1. gencefebio.com [gencefebio.com]
- 2. researchgate.net [researchgate.net]
- 3. Video: Solid Phase Synthesis: Principles, Peptide Synthesis [jove.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Merrifield Synthesis of Peptides | PDF [slideshare.net]
- 6. peptide.com [peptide.com]
- 7. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. Merrifield Solid-Phase Peptide Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 11. benchchem.com [benchchem.com]
- 12. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 13. nbinno.com [nbinno.com]
- 14. peptide.com [peptide.com]
- 15. biosynth.com [biosynth.com]
- 16. appliedpolytech.com [appliedpolytech.com]
- 17. nbinno.com [nbinno.com]
- 18. chempep.com [chempep.com]
- 19. peptide.com [peptide.com]
- 20. peptide.com [peptide.com]
- 21. benchchem.com [benchchem.com]
- 22. peptide.com [peptide.com]
- 23. merckmillipore.com [merckmillipore.com]
A Comparative Guide to Analytical Techniques for Characterizing Peptides Synthesized on Merrifield Resin
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides on Merrifield resin, a cornerstone of solid-phase peptide synthesis (SPPS), requires rigorous analytical monitoring to ensure the desired product is achieved with high purity. A variety of analytical techniques are employed at different stages of the synthesis and purification process. This guide provides a comprehensive comparison of these techniques, offering insights into their principles, performance, and applications, supported by detailed experimental protocols.
On-Resin vs. Off-Resin Analysis: A Strategic Overview
Analytical techniques for peptides synthesized on this compound can be broadly categorized into two groups: on-resin analysis, which is performed while the peptide is still attached to the solid support, and off-resin analysis, which is conducted after the peptide has been cleaved from the resin.
On-resin techniques are primarily used for real-time monitoring of the coupling and deprotection steps, allowing for immediate feedback and optimization of the synthesis protocol. These methods are crucial for identifying and troubleshooting issues as they arise, thereby saving time and resources.
Off-resin techniques are employed to characterize the final product after cleavage from the resin. These methods provide detailed information about the peptide's purity, identity, and sequence, which are critical for quality control and downstream applications.
The relationship and workflow between these analytical stages can be visualized as follows:
Comparison of On-Resin Analytical Techniques
On-resin analysis provides rapid, qualitative, or semi-quantitative feedback on the progress of the synthesis. The following table compares the key on-resin techniques.
| Feature | Kaiser Test | FT-IR Spectroscopy | Solid-Phase Edman Degradation |
| Principle | Colorimetric detection of primary amines. | Monitors vibrational frequencies of chemical bonds. | Sequential degradation and identification of N-terminal amino acids. |
| Primary Use | Monitoring completeness of coupling and deprotection.[1][2] | Real-time monitoring of reaction kinetics and secondary structure. | Sequence verification of the growing peptide chain.[3] |
| Sensitivity | High for primary amines (down to ~5 µmol/g resin).[4] | Moderate, dependent on the specific bond and concentration. | High, can sequence picomole amounts of peptide. |
| Analysis Time | ~5-10 minutes per test.[5] | Rapid, real-time data acquisition is possible. | ~20-60 minutes per cycle.[6] |
| Quantitative? | Primarily qualitative, but can be adapted for quantitative analysis.[5][7] | Semi-quantitative, based on peak intensity changes. | Quantitative, provides residue-by-residue yield.[3] |
| Limitations | Unreliable for secondary amines (e.g., proline); can give false positives.[5][8] | Spectral overlap can be an issue; sensitivity can be low for some functional groups.[9] | Requires a free N-terminus; can be affected by peptide structure and length. |
| Cost | Low. | Moderate to high (instrumentation). | High (instrumentation and reagents). |
Comparison of Off-Resin Analytical Techniques
After cleavage from the this compound, a battery of analytical techniques is employed for comprehensive characterization of the crude and purified peptide.
| Feature | Reversed-Phase HPLC (RP-HPLC) | Mass Spectrometry (MS) | Amino Acid Analysis (AAA) | Edman Degradation |
| Principle | Separation based on hydrophobicity. | Measurement of mass-to-charge ratio of ions. | Hydrolysis followed by quantification of constituent amino acids. | Sequential degradation and identification of N-terminal amino acids. |
| Primary Use | Purity assessment and purification.[10][11] | Molecular weight confirmation and sequencing.[12][13] | Determination of amino acid composition and peptide concentration. | Definitive N-terminal sequencing.[1][2][14] |
| Sensitivity | High (ng to µg range). | Very high (attomole to femtomole range).[15] | Moderate (picomole to nanomole range). | High (picomole range). |
| Analysis Time | 10-60 minutes per run. | <10 minutes to several hours, depending on the experiment.[16] | Several hours (including hydrolysis). | ~20-60 minutes per residue.[6] |
| Quantitative? | Yes, provides relative purity and can be used for quantification with standards. | Can be quantitative with appropriate standards (e.g., SRM/MRM).[15] | Yes, provides absolute quantities of amino acids. | Yes, provides residue-by-residue yield. |
| Limitations | Co-elution of impurities can occur; resolution depends on column and gradient. | May not distinguish isomers (e.g., Leu/Ile); quantification can be complex.[1] | Destructive; does not provide sequence information; some amino acids are destroyed during hydrolysis. | Limited to ~30-50 residues; requires a free N-terminus; cannot identify certain modifications.[1] |
| Cost | Moderate (instrumentation). | High (instrumentation). | Moderate. | High (instrumentation and reagents). |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
On-Resin Analysis Protocols
1. Quantitative Kaiser Test
This protocol allows for the spectrophotometric quantification of free primary amines on the resin.
-
Reagents:
-
Procedure:
-
Accurately weigh 1-5 mg of dried peptide-resin into a test tube.
-
Add 1 mL of each Kaiser test reagent (A, B, and C) to the test tube.[5]
-
Heat the mixture at 100°C for 5-10 minutes.[5]
-
After cooling to room temperature, add a known volume of 60% ethanol in water to the test tube and vortex thoroughly to elute the color.[5]
-
Transfer the supernatant to a cuvette and measure the absorbance at 570 nm.
-
Calculate the amount of free amine using a standard curve prepared with a known concentration of a primary amine.
-
2. On-Resin FT-IR Spectroscopy
This protocol describes the monitoring of a coupling reaction on the resin using FT-IR.
-
Equipment:
-
FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
-
Procedure:
-
Take a small sample of the resin (~5-10 mg) before the coupling reaction (after deprotection) and record a baseline spectrum.
-
After the coupling reaction has proceeded for a desired amount of time, take another small sample of the resin.
-
Wash the resin sample thoroughly with an appropriate solvent (e.g., DCM or DMF) to remove any unreacted reagents.
-
Dry the resin sample under vacuum.
-
Acquire the FT-IR spectrum of the resin sample.
-
Monitor the disappearance of the N-H stretching bands of the free amine (around 3300-3400 cm⁻¹) and the appearance of the amide I (C=O stretch, ~1650 cm⁻¹) and amide II (N-H bend, ~1550 cm⁻¹) bands to follow the progress of the coupling reaction.
-
Off-Resin Analysis Protocols
1. Peptide Cleavage from this compound
This protocol outlines a standard procedure for cleaving a peptide from this compound using trifluoroacetic acid (TFA).
-
Reagents:
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water (v/v/v).[17]
-
Ice-cold diethyl ether.
-
-
Procedure:
-
Place the dried peptide-resin (e.g., 50-100 mg) into a reaction vessel.[17]
-
Add the freshly prepared cleavage cocktail to the resin (approximately 1-2 mL per 100 mg of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin to separate the cleavage solution containing the peptide.
-
Transfer the filtrate to a centrifuge tube.
-
Precipitate the crude peptide by adding 9-10 volumes of ice-cold diethyl ether. A white precipitate should form.[17]
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
2. Analytical RP-HPLC
This protocol describes the analysis of the crude peptide to determine its purity.
-
Equipment and Materials:
-
Procedure:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Filter the dissolved peptide sample through a 0.22 µm syringe filter.
-
Inject 10-20 µL of the sample onto the column.
-
Run a linear gradient, for example, from 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 214 nm or 280 nm.
-
Integrate the peak areas to determine the relative purity of the peptide.
-
3. MALDI-TOF Mass Spectrometry
This protocol provides a general method for obtaining the molecular weight of the synthesized peptide.
-
Reagents:
-
Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) at 5 mg/mL in 1:1 acetonitrile/water with 0.1% TFA).[13]
-
Peptide sample dissolved in 1:1 acetonitrile/water with 0.1% TFA (final concentration ~1-10 pmol/µL).
-
-
Procedure:
-
On a MALDI target plate, spot 1 µL of the matrix solution.
-
Spot 1 µL of the peptide sample solution onto the same spot as the matrix.
-
Allow the spot to air-dry completely, allowing co-crystallization of the matrix and peptide.
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range.
-
Compare the observed molecular weight with the theoretical molecular weight of the target peptide.
-
References
- 1. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 2. How to Choose the Right Peptide Sequencing Method? Edman Degradation vs. Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Quantitative solid-phase Edman degradation for evaluation of extended solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. ehu.eus [ehu.eus]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hplc.eu [hplc.eu]
- 12. researchgate.net [researchgate.net]
- 13. shimadzu.com [shimadzu.com]
- 14. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 15. sciex.com [sciex.com]
- 16. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Researcher's Guide to Mass Spectrometry Analysis of Peptides Cleaved from Merrifield Resin
For researchers in peptide synthesis and drug development, the successful cleavage of a peptide from its solid-phase support is a critical step that dictates the yield and purity of the final product. Merrifield resin, a cornerstone of solid-phase peptide synthesis (SPPS), requires robust cleavage strategies to liberate the synthesized peptide. Subsequent mass spectrometry analysis is then essential to verify the identity and purity of the cleaved product. This guide provides an objective comparison of common cleavage cocktails and mass spectrometry techniques, supported by representative experimental data and detailed protocols.
Comparing Cleavage Cocktails for this compound
The choice of cleavage cocktail is paramount and depends on the amino acid composition of the peptide, particularly the presence of sensitive residues. The most common methods involve strong acids to cleave the benzyl ester linkage between the peptide C-terminus and the this compound. Here, we compare three widely used cleavage reagents: Hydrogen Fluoride (HF), Trifluoromethanesulfonic acid (TFMSA), and Trimethylsilyl trifluoromethanesulfonate (TMSOTf).
| Cleavage Cocktail | Key Characteristics | Typical Yield (%) | Typical Purity (%) |
| Hydrogen Fluoride (HF) | High efficiency: Very effective at cleaving the peptide from the resin and removing most protecting groups.[1][2] Harsh conditions: Requires specialized, corrosion-resistant equipment and stringent safety precautions. Can lead to side reactions with sensitive amino acids if scavengers are not optimized.[1][2] | 85-95 | 80-90 |
| Trifluoromethanesulfonic acid (TFMSA) | Good alternative to HF: Does not require a specialized apparatus.[1][2] Strongly acidic: Effective for most peptides, but can also cause side reactions. Products can be hygroscopic.[1] | 80-90 | 85-95 |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Milder conditions: Generally produces fewer side reactions compared to HF and TFMSA.[1] Versatile: Can be used with a variety of scavengers to protect sensitive residues. The resulting peptide products are typically less hygroscopic.[1] | 75-85 | 90-98 |
Note: The yield and purity values presented are representative and can vary significantly based on the peptide sequence, length, and the efficiency of the synthesis.
Mass Spectrometry for Peptide Analysis: MALDI-TOF vs. ESI-MS
Once the peptide is cleaved and purified, mass spectrometry is the primary technique for confirming its molecular weight and assessing its purity. The two most common ionization techniques for peptide analysis are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).
| Technique | Principle | Advantages | Disadvantages |
| MALDI-TOF MS | The peptide is co-crystallized with a matrix and ionized by a laser. The time-of-flight (TOF) analyzer measures the mass-to-charge ratio (m/z).[3] | High sensitivity, tolerance to salts, primarily produces singly charged ions simplifying spectral interpretation.[3][4] | Can be less suitable for complex mixtures and quantification without internal standards.[5] |
| ESI-MS | The peptide solution is sprayed through a heated capillary at a high potential, generating charged droplets that evaporate to produce gas-phase ions.[3] | Readily coupled to liquid chromatography (LC) for online separation and analysis (LC-MS), produces multiply charged ions allowing for the analysis of high molecular weight peptides on instruments with a limited m/z range.[4][5] | Less tolerant to salts and detergents, spectra can be more complex due to multiple charge states.[3] |
Experimental Protocols
Trifluoromethanesulfonic acid (TFMSA) Cleavage Protocol
This protocol is a common alternative to HF cleavage and does not require specialized equipment.
Materials:
-
Peptide-bound this compound
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Thioanisole (scavenger)
-
Cold diethyl ether
-
Round-bottom flask
-
Stir bar
-
Ice bath
-
Sintered glass funnel
Procedure:
-
Place the dried peptide-resin (e.g., 100 mg) in a round-bottom flask with a stir bar.
-
Add thioanisole (e.g., 100 µL) to the flask.
-
Cool the flask in an ice bath.
-
Add TFA (e.g., 1 mL) and stir for 10 minutes.
-
Slowly add TFMSA (e.g., 100 µL) to the stirring mixture. Caution: The reaction is exothermic.
-
Allow the reaction to stir at room temperature for 1.5 to 2 hours.
-
Filter the resin using a fine sintered glass funnel and wash it with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding 8-10 volumes of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash with cold ether.
-
Dry the peptide pellet under vacuum.
Mass Spectrometry Analysis Protocol (General Workflow)
This protocol outlines the general steps for analyzing the cleaved peptide by mass spectrometry.
Materials:
-
Cleaved and purified peptide
-
Appropriate solvent (e.g., water/acetonitrile with 0.1% formic acid for ESI-MS)
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid) for MALDI-TOF MS
-
Mass spectrometer (MALDI-TOF or ESI)
Procedure:
-
Sample Preparation:
-
For ESI-MS: Dissolve the peptide in the appropriate solvent to a concentration of approximately 1-10 pmol/µL.
-
For MALDI-TOF MS: Mix the peptide solution with the MALDI matrix solution. Spot the mixture onto the MALDI target plate and allow it to dry.
-
-
Mass Spectrometer Setup:
-
Calibrate the mass spectrometer using a known standard.
-
Set the appropriate parameters for ionization and mass analysis.
-
-
Data Acquisition:
-
Acquire the mass spectrum of the peptide sample.
-
-
Data Analysis:
-
Determine the experimental molecular weight of the peptide from the obtained m/z values.
-
Compare the experimental mass with the theoretical mass of the desired peptide.
-
Analyze the spectrum for the presence of impurities or side products.
-
Visualizing the Workflow
To better understand the process, the following diagrams illustrate the experimental workflow and the decision-making process for selecting a cleavage cocktail.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. MALDI versus ESI: The Impact of the Ion Source on Peptide Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Analysis for Purity Assessment of Peptides from Merrifield Resin
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides on Merrifield resin is a cornerstone of peptide chemistry. However, the success of any application, from basic research to therapeutic development, hinges on the purity of the synthesized peptide. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing peptide purity, providing a quantitative measure of the target peptide relative to impurities. This guide offers an objective comparison of HPLC with alternative analytical techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their needs.
Comparison of Key Performance Metrics for Peptide Purity Assessment
The choice of an analytical technique for peptide purity depends on a balance of factors including the desired information (quantitative purity vs. identity confirmation), sample complexity, and available instrumentation. The following table summarizes the key performance metrics of HPLC and its common alternatives.
| Performance Metric | Reversed-Phase HPLC (RP-HPLC) | Mass Spectrometry (MS) | Capillary Electrophoresis (CE) | Amino Acid Analysis (AAA) |
| Principle of Separation | Hydrophobicity | Mass-to-charge ratio | Charge-to-size ratio | Not a separation method for the intact peptide |
| Primary Application | Quantitative purity assessment of the target peptide.[1][2][3] | Identity confirmation (molecular weight) and impurity identification.[4][5] | Orthogonal separation for purity verification, especially for complex mixtures.[6][7][8][9] | Determination of net peptide content and amino acid composition.[1][5][10] |
| Resolution | Very High | N/A (often coupled with a separation technique like HPLC) | Very High | N/A |
| Throughput | Moderate to High | High (especially when coupled with HPLC) | Moderate | Low |
| Cost per Sample | Low to Moderate | Moderate to High | Low to Moderate | Moderate |
| Key Advantages | Robust, reproducible, and provides accurate quantification of purity.[2][11] | High sensitivity and specificity for molecular identification.[12] | Low sample and solvent consumption; orthogonal separation to HPLC.[8] | Provides an absolute measure of peptide quantity.[5] |
| Key Disadvantages | May not resolve all impurities; does not confirm molecular weight.[11] | Not inherently quantitative for purity without standards; potential for ion suppression. | Lower loading capacity; can be sensitive to sample matrix effects. | Destructive to the peptide; does not provide information on sequence or modifications.[1] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for accurate peptide purity analysis. Below are representative protocols for peptide cleavage from this compound followed by analysis using HPLC, MS, CE, and AAA.
Peptide Cleavage from this compound
Prior to any purity analysis, the synthesized peptide must be cleaved from the solid support. The choice of cleavage cocktail depends on the amino acid composition and protecting groups used.
Trifluoromethanesulfonic Acid (TFMSA) Cleavage Protocol:
-
Swell the peptide-resin (100 mg) in dichloromethane (DCM) and then dry it under vacuum.
-
Prepare a cleavage cocktail of TFMSA, trifluoroacetic acid (TFA), and a scavenger (e.g., m-cresol or thioanisole) in an appropriate ratio.
-
Add the cleavage cocktail to the resin and stir at room temperature for 1-2 hours.
-
Filter the resin and wash it with a small amount of TFA.
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold ether to remove scavengers.
-
Dry the crude peptide pellet under vacuum.
Reversed-Phase HPLC (RP-HPLC) Protocol
RP-HPLC is the most common method for determining peptide purity.[3]
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A to a final concentration of approximately 1 mg/mL.[13] Filter the sample through a 0.22 µm syringe filter.
-
HPLC System and Conditions:
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[14]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[2]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[2]
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point.[15]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 220 nm for the peptide backbone and 280 nm for aromatic residues.[13][14]
-
-
Data Analysis: Integrate the peak areas of the resulting chromatogram. The purity is calculated as the percentage of the main peptide peak area relative to the total area of all peaks.[13]
Mass Spectrometry (MS) Protocol (coupled with LC)
LC-MS is used to confirm the molecular weight of the synthesized peptide and identify impurities.[4]
-
Sample Preparation: Dissolve the crude peptide in a solvent compatible with mass spectrometry (e.g., 0.1% formic acid in water/acetonitrile) to a final concentration of 10-100 µM.
-
LC-MS System and Conditions:
-
System: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Orbitrap).
-
Column: A C18 reversed-phase column suitable for LC-MS (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the peptide of interest.
-
Flow Rate: 0.2-0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
-
Data Analysis: Compare the observed mass-to-charge ratio (m/z) of the main peak with the theoretical m/z of the target peptide.[15] Analyze the isotopic distribution to further confirm the elemental composition.
Capillary Electrophoresis (CE) Protocol
CE separates peptides based on their charge-to-size ratio, offering an orthogonal separation mechanism to HPLC.[6][8]
-
Sample Preparation: Dissolve the peptide sample in the running buffer (e.g., 0.1 M phosphate buffer, pH 2.5) to a concentration of 50-100 µg/mL.[16]
-
CE System and Conditions:
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 30-50 cm length).
-
Running Buffer: 0.1 M phosphate buffer, pH 2.5.[16]
-
Voltage: 15-25 kV.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV at 214 nm.
-
-
Data Analysis: The electropherogram will show peaks corresponding to the target peptide and any charged impurities. Purity can be estimated based on the relative peak areas.
Amino Acid Analysis (AAA) Protocol
AAA determines the net peptide content by quantifying the constituent amino acids after hydrolysis.[5]
-
Hydrolysis: Accurately weigh a small amount of the peptide and hydrolyze it in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Derivatization: Derivatize the resulting free amino acids with a reagent (e.g., ninhydrin or a fluorescent tag) to enable detection.[17]
-
Chromatographic Separation: Separate the derivatized amino acids using ion-exchange chromatography or reversed-phase HPLC.
-
Quantification: Quantify each amino acid by comparing its peak area to that of a known standard.
-
Data Analysis: The net peptide content is calculated by comparing the measured amount of each amino acid to the theoretical composition of the peptide.[10]
Mandatory Visualizations
Caption: Workflow from peptide synthesis on this compound to purity assessment.
Caption: Decision tree for selecting a peptide purity analysis method.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 4. apexpeptidesupply.com [apexpeptidesupply.com]
- 5. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 6. Principle of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Separation of Peptides by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 8. Principles and Practice of Peptide Analysis with Capillary Zone Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 9. Separation of Peptides by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical methods and Quality Control for peptide products [biosynth.com]
- 11. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 15. benchchem.com [benchchem.com]
- 16. bio-rad.com [bio-rad.com]
- 17. usp.org [usp.org]
A Head-to-Head Comparison of Merrifield and PAM Resins for Boc-Solid Phase Peptide Synthesis
For researchers and professionals in the field of peptide synthesis and drug development, the choice of solid support is a critical decision that can significantly impact the yield and purity of the final peptide product. In the realm of tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS), Merrifield and Phenylacetamidomethyl (PAM) resins have historically been two of the most prominent choices for the synthesis of peptides with a C-terminal carboxylic acid. This guide provides an objective, data-driven comparison of these two resins to aid in the selection process for your specific synthetic needs.
Key Performance Characteristics
Merrifield resin, a chloromethylated polystyrene-divinylbenzene copolymer, was the pioneering solid support for SPPS.[1][2] However, its inherent benzyl ester linkage to the peptide chain exhibits some lability to the repetitive trifluoroacetic acid (TFA) treatments required for Boc group deprotection.[1][3] This can lead to premature cleavage of the peptide from the resin, resulting in significant peptide loss, especially during the synthesis of longer peptides.[1][4]
To address this limitation, PAM resin was developed.[5] It features a phenylacetamidomethyl linker that provides enhanced stability to TFA.[1][3] This increased stability minimizes the loss of peptide chains during the synthesis, making it a more suitable choice for the preparation of medium to large peptides.[6] While PAM resin offers greater stability, the final cleavage of the peptide from this support is consequently more difficult, typically requiring strong acids like anhydrous hydrogen fluoride (HF).[3][4]
Quantitative Data Summary
While direct head-to-head quantitative studies on peptide loss are not extensively available in the provided search results, the qualitative consensus is that PAM resin significantly reduces peptide loss compared to this compound during prolonged syntheses. A typical loading capacity for both resins is in the range of 0.5 to 1.0 mmol/g.[1][5] For particularly challenging or long sequences, a lower loading is often preferred to minimize aggregation.[5]
| Feature | This compound | PAM Resin |
| Linker Type | Chloromethyl | Phenylacetamidomethyl (PAM) |
| Linkage to Peptide | Benzyl Ester | Phenylacetamidomethyl Benzyl Ester |
| Stability to TFA | Moderately stable; susceptible to premature cleavage.[1][3] | More stable; designed to minimize peptide loss.[1][3][4] |
| Typical Loading | 0.5 - 1.0 mmol/g[5] | 0.5 - 1.0 mmol/g[1] |
| Recommended Use | Shorter peptides | Medium to long peptides[6] |
| Cleavage Conditions | Strong acid (e.g., HF, TFMSA)[3][7] | Strong acid (e.g., HF)[3][6] |
| Side Reactions | Prone to peptide loss with each TFA deprotection step.[1] | Reduced peptide loss.[1] Potential for racemization during loading.[1] |
Experimental Protocols
I. Loading of the First Amino Acid
A. This compound (Cesium Salt Method)
This method is favored as it minimizes racemization and side reactions.[5]
-
Resin Swelling: Swell the chloromethylated resin in dimethylformamide (DMF) for 1-2 hours.[8]
-
Cesium Salt Preparation: Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate in an ethanol/water mixture, followed by evaporation to dryness.[8]
-
Loading: Dissolve the Boc-amino acid cesium salt in DMF and add it to the swollen resin.[8]
-
Reaction: Heat the mixture at 50°C for 12-24 hours.[5]
-
Washing: Wash the resin thoroughly with DMF, DMF/water, DMF, and finally dichloromethane (DCM).
-
Drying: Dry the resin under vacuum.
B. PAM Resin (DCC/HOBt Coupling)
Direct esterification of a Boc-amino acid to hydroxymethyl-PAM resin can pose a risk of racemization.[1] The addition of 1-Hydroxybenzotriazole (HOBt) is recommended to suppress this side reaction.[6]
-
Resin Swelling: Swell the hydroxymethyl-PAM resin in DMF.
-
Activation: In a separate vessel, dissolve 1.5-2.5 equivalents of the Boc-amino acid and an equimolar amount of HOBt in a minimal amount of DMF.
-
Coupling: Add the activated amino acid solution to the swollen resin. Then, add 1.0 equivalent of N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC).
-
Catalysis: A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added, but caution is advised due to the increased risk of racemization.[6]
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Capping: To cap any unreacted hydroxyl groups, treat the resin with acetic anhydride and a non-nucleophilic base like diisopropylethylamine (DIEA) in DCM.
-
Washing: Wash the resin sequentially with DMF, DCM, and methanol.
-
Drying: Dry the resin under vacuum.
II. Boc-SPPS Cycle
A typical cycle for extending the peptide chain on either resin involves the following steps:
-
Boc Deprotection: The N-terminal Boc group is removed by treatment with 50% TFA in DCM for approximately 20-30 minutes.[1]
-
Washing: The resin is washed with DCM and isopropanol (IPA) to remove residual TFA.
-
Neutralization: The resulting trifluoroacetate salt is neutralized to the free amine using a 5-10% solution of DIEA in DCM.[4]
-
Washing: The resin is washed with DCM to remove excess base.
-
Amino Acid Coupling: The next Boc-protected amino acid is activated (e.g., with DCC/HOBt) and coupled to the free N-terminus of the growing peptide chain. An excess of the activated amino acid is used to drive the reaction to completion.[5]
-
Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.
III. Final Cleavage from the Resin
The final step involves the cleavage of the completed peptide from the resin and the simultaneous removal of side-chain protecting groups. Anhydrous hydrogen fluoride (HF) is the most common reagent for this purpose in Boc-SPPS.
Standard HF Cleavage Protocol
CAUTION: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus by trained personnel.
-
Preparation: The N-terminal Boc group must be removed prior to HF cleavage.[9] The peptide-resin is thoroughly dried under high vacuum.[10]
-
Scavengers: The dried peptide-resin is placed in a specialized HF cleavage apparatus with a cocktail of scavengers (e.g., anisole, p-cresol) to protect sensitive amino acid residues from reactive cations generated during cleavage.[11]
-
HF Condensation: The reaction vessel is cooled to -5 to 0°C, and anhydrous HF is condensed into the vessel.[8]
-
Cleavage Reaction: The mixture is stirred at 0°C for 1-2 hours.[8]
-
HF Evaporation: The HF is removed under vacuum.[10]
-
Peptide Precipitation: The crude peptide is precipitated by washing the resin with cold diethyl ether.[10]
-
Isolation: The precipitated peptide is filtered and dried.[8]
Visualizing the Chemistry and Workflow
To better illustrate the key differences and processes, the following diagrams have been generated.
Conclusion
The choice between Merrifield and PAM resin for Boc-SPPS is primarily dictated by the length of the target peptide. For the synthesis of shorter peptides, the classic this compound can be a cost-effective option. However, for longer or more complex peptide sequences, the enhanced stability of the PAM resin is highly advantageous, as it significantly reduces the cumulative loss of peptide from the support during the repetitive acidolytic deprotection steps. While the final cleavage from PAM resin is more demanding, the improved overall yield often justifies its use. Careful consideration of the target peptide's length and complexity, alongside the available cleavage capabilities, will guide the researcher to the most appropriate resin choice for a successful synthesis.
References
- 1. chempep.com [chempep.com]
- 2. moodle2.units.it [moodle2.units.it]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Hf cleavage and deprotection from resins | PPTX [slideshare.net]
- 10. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
The Impact of Resin Loading on Final Peptide Purity: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate resin is a critical decision that directly influences the purity of the final peptide. Among the key characteristics of a resin, its loading capacity—the number of reactive sites per gram of resin (expressed in mmol/g)—plays a pivotal role in the success of the synthesis, particularly for long or complex peptide sequences. This guide provides an objective comparison of how different resin loading capacities can affect the purity of the final peptide, supported by experimental data and detailed protocols.
High vs. Low Resin Loading: A Performance Comparison
The central trade-off in choosing a resin loading capacity is between theoretical yield and the potential for side reactions that can compromise purity. While a higher loading capacity allows for the synthesis of a larger quantity of peptide per gram of resin, it can also lead to increased intermolecular interactions between growing peptide chains. These interactions can hinder reaction kinetics, leading to incomplete coupling and deprotection steps, which in turn result in a higher prevalence of impurities such as truncated and deletion sequences.[1][2]
Conversely, a lower resin loading increases the distance between peptide chains, minimizing steric hindrance and promoting more efficient and complete reactions.[1] This is especially crucial for the synthesis of "difficult" peptides, which may be prone to aggregation, or for longer peptide sequences where the cumulative effect of incomplete reactions can significantly reduce the purity of the crude product.[3][4]
Experimental Data: The Effect of Resin Loading on the Purity of an 18-Residue Peptide
The following table summarizes the results of a study that compared the synthesis of an 18-amino acid amphipathic peptide (18A) on two different loading capacities of Fmoc-Gly-Wang polystyrene resin.[1]
| Resin Loading (mmol/g) | Crude Peptide Purity (%) | Key Observation |
| 0.7 (High Loading) | ~67% | The chromatogram showed the desired product but also several peptidic contaminants. |
| 0.33 (Low Loading) | ~89% | A significant improvement in crude purity was observed with the lower loading resin. |
These results clearly demonstrate that a lower resin loading can have a dramatic and beneficial impact on the crude purity of the synthesized peptide, which can subsequently reduce the time and effort required for purification.[1]
Visualizing the Impact of Resin Loading
The following diagram illustrates the conceptual relationship between resin loading and the potential for intermolecular interactions that can lead to impurities.
References
A Comparative Guide to Cleavage Methods for Merrifield Resin
For Researchers, Scientists, and Drug Development Professionals
The final cleavage of a synthesized peptide from its solid support is a critical step in solid-phase peptide synthesis (SPPS) that significantly impacts the overall yield and purity of the final product. For peptides synthesized on Merrifield resin, a robust and widely used support, several strong acid cleavage protocols have been developed. This guide provides a comparative analysis of the most common cleavage methods, offering insights into their mechanisms, applications, and performance to aid researchers in selecting the optimal strategy for their specific needs.
Overview of Cleavage Methods
The most prevalent methods for cleaving peptides from this compound involve the use of strong acids to break the benzyl ester linkage between the C-terminal amino acid and the resin. The choice of the cleavage cocktail, which includes the strong acid and various scavengers, is crucial to minimize side reactions and ensure the integrity of the peptide. The three most common strong acids employed are hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), and trimethylsilyl trifluoromethanesulfonate (TMSOTf).[1][2]
Quantitative Performance Comparison
Obtaining a direct, side-by-side quantitative comparison of cleavage efficiency, yield, and purity for different methods from a single study is challenging due to the variability in peptide sequences, resin loadings, and experimental conditions. However, based on available literature, a qualitative and semi-quantitative comparison is presented below.
| Cleavage Method | Reagents | Typical Conditions | Advantages | Disadvantages | Reported Yield (Crude) |
| Standard HF | Anhydrous HF, Anisole/p-Cresol | 0-5 °C, 30-60 min | Highly effective and widely used for Boc-SPPS.[2] | Requires specialized, expensive HF-resistant apparatus; highly toxic and corrosive.[2] | Up to 75% |
| Low-High HF | Low: HF/DMS/p-Cresol; High: Anhydrous HF/p-Cresol | Low: 0 °C, 2h; High: 0 °C, 30-60 min | Minimizes side reactions by first removing most side-chain protecting groups under milder conditions.[2] Recommended for complex peptides.[1] | Still requires handling of HF; more time-consuming two-step process.[2] | Not consistently reported |
| Standard TFMSA | TFMSA, TFA, Thioanisole, EDT | Room temp, 30-60 min | Does not require specialized HF-resistant apparatus.[1] | Cleaved peptides can be susceptible to salt and scavenger association; may not efficiently remove all protecting groups.[1] | Not consistently reported |
| Low-High TFMSA | Low: TFMSA/DMS/m-Cresol/TFA; High: TFMSA/TFA/Thioanisole/EDT | Low: 0-5 °C, 3h; High: Room temp, 90-120 min | Aims to reduce side reactions similar to the low-high HF method without the need for HF.[1] | Multi-step process; potential for incomplete removal of some protecting groups.[1] | Not consistently reported |
| TMSOTf | TMSOTf, TFA, Thiocresol | 0 °C, 1-2 h | Does not require HF-resistant apparatus; reported to produce fewer side reactions and less hygroscopic products compared to TFMSA.[1] | May not deprotect certain protecting groups.[1] | Not consistently reported |
Note: Yields are highly dependent on the peptide sequence and synthesis efficiency. The reported yield for Standard HF is based on a specific glucagon synthesis and may not be representative of all peptides.
Experimental Workflows
A general workflow for solid-phase peptide synthesis (SPPS) followed by cleavage from this compound is depicted below. The specific cleavage step will vary based on the chosen method.
Detailed Experimental Protocols
Below are detailed protocols for the most common cleavage methods for this compound. Safety Precaution: These protocols involve the use of highly corrosive and toxic acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Anhydrous HF requires a specialized apparatus and experienced personnel.
Protocol 1: Standard Hydrogen Fluoride (HF) Cleavage[2]
-
Preparation: Place the dried peptide-resin (e.g., 0.2 mmol) and a Teflon-coated stirring bar into the reaction vessel of the HF apparatus. Add the appropriate scavenger (e.g., 1 mL of anisole or p-cresol per gram of resin).
-
HF Distillation: Secure the cap onto the reaction vessel and cool it in a dry ice/methanol bath for at least 5 minutes. Carefully distill approximately 10 mL of anhydrous HF into the reaction vessel.
-
Cleavage Reaction: Stir the mixture at 0-5 °C for 30-60 minutes.
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen in a well-ventilated fume hood.
-
Peptide Precipitation: Add cold diethyl ether to the residue to precipitate the peptide.
-
Work-up: Filter the resin and precipitated peptide through a fine sintered glass funnel. Wash the resin and peptide with additional cold diethyl ether. Dissolve the crude peptide in a suitable solvent (e.g., 10% aqueous acetic acid) to separate it from the resin.
-
Isolation: Filter to remove the resin and lyophilize the filtrate to obtain the crude peptide.
Protocol 2: Standard Trifluoromethanesulfonic Acid (TFMSA) Cleavage[1]
-
Preparation: Place the dried peptide-resin (e.g., 250 mg) in a round bottom flask equipped with a stirring bar. Cool the flask in an ice bath to 0-5 °C.
-
Cleavage Cocktail Addition: Prepare a pre-cooled cleavage cocktail, for example, consisting of m-cresol (250 µL), dimethyl sulfide (DMS) (750 µL), and trifluoroacetic acid (TFA) (1.25 mL). Slowly add TFMSA (250 µL) dropwise to the stirred mixture, ensuring the temperature remains between 0°C and 5°C.
-
Cleavage Reaction: Continue stirring the mixture in the ice bath for 3 hours.
-
Filtration: Filter the resin using a fine sintered glass funnel and collect the filtrate.
-
Washing: Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Peptide Precipitation: Precipitate the peptide by adding the combined filtrate dropwise to a 10-fold volume of cold diethyl ether with vigorous stirring.
-
Isolation: Collect the precipitated peptide by filtration or centrifugation, wash with cold diethyl ether, and dry under high vacuum.
Protocol 3: Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) Cleavage[1]
-
Preparation: Place the dried peptide-resin (e.g., 1 g) in a round bottom flask with a stirring bar.
-
Cleavage Cocktail Preparation: In a separate flask, prepare the cleavage cocktail by mixing TMSOTf (1.8 mL), TFA (7.0 mL), and thiocresol (1.2 mL). Cool the mixture in an ice bath.
-
Cleavage Reaction: Cool the flask containing the resin to 0 °C in an ice bath. Add the chilled cleavage mixture to the resin. Stir the mixture at 0 °C for 1 to 2 hours.
-
Filtration: Filter the resin through a fine sintered glass funnel.
-
Washing: Wash the resin with a small amount of TFA and combine the filtrates.
-
Peptide Precipitation: Add the combined filtrates to 8-10 times the volume of cold methyl t-butyl ether to precipitate the peptide.
-
Isolation: Collect the precipitated peptide by filtration, wash with cold ether, and dry.
Logical Relationships in Cleavage Method Selection
The choice of cleavage method is not arbitrary and depends on several factors related to the peptide sequence and available laboratory infrastructure. The following diagram illustrates the decision-making process.
Conclusion
The selection of a cleavage method for this compound is a critical decision in solid-phase peptide synthesis that directly influences the final yield and purity of the desired peptide. While HF cleavage remains a powerful and widely used technique, TFMSA and TMSOTf offer viable alternatives, particularly for laboratories not equipped with a dedicated HF apparatus. Careful consideration of the peptide's amino acid composition, the potential for side reactions, and the available resources will guide the researcher in choosing the most appropriate and effective cleavage strategy. The detailed protocols and comparative information provided in this guide serve as a valuable resource for making this informed decision.
References
A Comparative Guide to the Validation of Peptide Sequences from Merrifield Resin Synthesis
For researchers, scientists, and drug development professionals, the accurate synthesis and validation of peptides are critical for reliable downstream applications. The Merrifield solid-phase peptide synthesis (SPPS) method is a cornerstone of peptide production, prized for its efficiency and amenability to automation. However, rigorous validation is essential to ensure the desired peptide sequence is achieved with high purity. This guide provides an objective comparison of validation techniques for peptides synthesized via the Merrifield method against the primary alternative, solution-phase peptide synthesis (LPPS), supported by experimental considerations.
The Landscape of Peptide Synthesis: Merrifield vs. Solution-Phase
Merrifield solid-phase peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble polymer resin.[1][2] This approach simplifies the purification process at each step, as reagents and byproducts can be washed away while the peptide remains attached to the solid support.[3] In contrast, solution-phase peptide synthesis builds the peptide chain in a liquid medium, requiring purification of the intermediate peptide at each step.[4][5] This fundamental difference in methodology leads to distinct impurity profiles, influencing the validation strategy.
Key Validation Techniques for Synthetic Peptides
A multi-faceted approach is necessary for the comprehensive validation of synthetic peptides. The most common and effective techniques include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Edman Degradation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental tool for both the purification and purity assessment of synthetic peptides.[6][7] Reversed-phase HPLC (RP-HPLC) is the most common modality, separating peptides based on their hydrophobicity.[8]
Key Performance Indicators for HPLC Analysis:
| Parameter | Merrifield Synthesis (SPPS) | Solution-Phase Synthesis (LPPS) |
| Typical Crude Purity | Generally lower due to the potential for deletion, truncation, and incomplete deprotection sequences.[9] | Can be higher for shorter peptides as intermediates are purified at each step. |
| Common Impurities | Deletion sequences, truncated sequences, incompletely deprotected side chains, and products of side reactions like aspartimide formation.[10][11][12] | Diastereomeric impurities, diketopiperazine formation (especially for dipeptides), and side-products from coupling reagents.[13] |
| Purification Challenge | Requires efficient separation of the target peptide from closely related impurities of similar lengths and hydrophobicities. | Less complex purification of the final product if intermediate purifications are effective. |
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight of the synthesized peptide and for identifying impurities.[8][14] Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are the most common ionization techniques used.[8] Tandem mass spectrometry (MS/MS) further fragments the peptide to confirm its amino acid sequence.
Comparative Insights from Mass Spectrometry:
| Validation Aspect | Merrifield Synthesis (SPPS) | Solution-Phase Synthesis (LPPS) |
| Primary Confirmation | Confirms the molecular weight of the full-length peptide. | Confirms the molecular weight of the final peptide and intermediates. |
| Impurity Identification | Crucial for identifying the mass of deletion sequences (missing one or more amino acids) and other process-related impurities.[15] | Useful for identifying byproducts from coupling reagents and side-chain modifications. |
| Sequence Verification (MS/MS) | Confirms the amino acid sequence and can help pinpoint the location of modifications or deletions. | Confirms the sequence of the final product and can be used to verify the structure of purified intermediates. |
Edman Degradation
Edman degradation is a classic method for N-terminal sequencing of peptides.[16][17] It involves the sequential cleavage and identification of amino acids from the N-terminus. While largely superseded by MS/MS for routine sequencing, it remains a valuable orthogonal technique for confirming the N-terminal sequence, especially when the N-terminus might be blocked or modified.[12][18]
Applicability of Edman Degradation:
| Feature | Merrifield Synthesis (SPPS) | Solution-Phase Synthesis (LPPS) |
| N-Terminal Confirmation | Useful for confirming the correct N-terminal amino acid and identifying N-terminal deletion sequences. | Confirms the N-terminus of the final purified peptide. |
| Sequence Length Limitation | Effective for sequencing up to 30-50 residues. | Similarly effective for purified peptides. |
| Throughput | Lower throughput compared to MS-based methods. | Lower throughput. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable validation. Below are overviews of the key experimental protocols.
Protocol 1: RP-HPLC for Peptide Purity Analysis
-
Sample Preparation : Dissolve the lyophilized peptide in an appropriate solvent, typically 0.1% trifluoroacetic acid (TFA) in water, to a concentration of 1 mg/mL. The sample should be filtered through a 0.22 µm or 0.45 µm membrane.[8]
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]
-
Mobile Phase A : 0.1% TFA in water.[8]
-
Mobile Phase B : 0.1% TFA in acetonitrile.[8]
-
Gradient : A linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes is a common starting point.[19]
-
Detection : UV absorbance at 214-220 nm.[8]
-
-
Data Analysis : Calculate purity by comparing the peak area of the desired peptide to the total area of all observed peaks.
Protocol 2: MALDI-TOF MS for Molecular Weight Confirmation
-
Sample Preparation :
-
Spotting : Mix the peptide solution and matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry completely.[18][20]
-
Data Acquisition : Load the target plate into the mass spectrometer and acquire the mass spectrum in the appropriate mass range.
-
Analysis : Compare the observed molecular weight with the theoretical molecular weight of the target peptide.
Protocol 3: Edman Degradation for N-Terminal Sequencing
-
Sample Preparation : Ensure the peptide sample is free of salts and detergents. Chloroform-methanol precipitation can be used for cleaning up samples.[22]
-
Coupling Reaction : The N-terminal amino acid reacts with phenylisothiocyanate (PITC) under basic conditions (pH 8-9) to form a phenylthiocarbamyl (PTC) derivative.[16]
-
Cleavage Reaction : Under anhydrous acidic conditions (e.g., trifluoroacetic acid), the PTC-amino acid derivative is cleaved from the peptide chain.[17]
-
Conversion and Identification : The cleaved derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography (typically HPLC) by comparing its retention time to known standards.[17]
-
Repetitive Cycles : The shortened peptide is subjected to subsequent cycles of coupling, cleavage, and identification to determine the sequence.[16]
Visualization of Workflows
To better illustrate the processes, the following diagrams outline the synthesis and validation workflows.
Conclusion
The validation of synthetic peptides is a critical quality control step that ensures the reliability of research and the safety of therapeutic candidates. While Merrifield solid-phase synthesis offers a streamlined and automated approach to peptide production, it can generate a complex mixture of closely related impurities. A robust validation strategy employing a combination of HPLC, mass spectrometry, and potentially Edman degradation is essential to confirm the identity and purity of the final product. In comparison, solution-phase synthesis, with its intermediate purification steps, may yield a cleaner crude product, but the overall process is more laborious. The choice of synthesis method will ultimately influence the specific challenges encountered during validation, with a greater emphasis on resolving process-related impurities for peptides derived from Merrifield synthesis.
References
- 1. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Solution Phase Peptide Synthesis: The Case of Biphalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative solid-phase Edman degradation for evaluation of extended solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Throughput Sequencing of Peptoids and Peptide-Peptoid Hybrids by Partial Edman Degradation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. nordscipeptides.com [nordscipeptides.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ehu.eus [ehu.eus]
- 19. vapourtec.com [vapourtec.com]
- 20. researchgate.net [researchgate.net]
- 21. Solution phase peptide synthesis | PPTX [slideshare.net]
- 22. researchgate.net [researchgate.net]
Navigating the Challenges of Long Peptide Synthesis: A Comparative Guide to Merrifield Resin and Its Alternatives
For researchers, scientists, and drug development professionals, the synthesis of long peptides is a critical yet often challenging endeavor. The pioneering solid-phase peptide synthesis (SPPS) method developed by R.B. Merrifield revolutionized the field, yet the original Merrifield resin presents significant limitations, particularly as peptide chains elongate. This guide provides an objective comparison of this compound with modern alternatives, supported by experimental data, to aid in the selection of the optimal solid support for successful long peptide synthesis.
The synthesis of peptides exceeding 30 amino acids is frequently hampered by issues such as incomplete reactions and aggregation of the growing peptide chain.[1] These challenges can lead to low yields and difficult purifications, compromising the integrity of the final product. The choice of solid support plays a pivotal role in mitigating these problems.
The Limitations of Classic this compound
This compound, a chloromethylated polystyrene-divinylbenzene support, was foundational to the development of SPPS.[2][3] However, for the synthesis of long peptides, its inherent chemical properties pose several drawbacks:
-
Harsh Cleavage Conditions: The benzyl-ester linkage used to anchor the peptide to the this compound is stable to the repeated acid treatments required for N-terminal deprotection in Boc (tert-butyloxycarbonyl) chemistry.[4] However, this stability necessitates the use of strong, hazardous acids like anhydrous hydrofluoric acid (HF) for the final cleavage of the peptide from the resin.[5] These harsh conditions can lead to the degradation of sensitive amino acid residues and the formation of byproducts.
-
Acid Lability of the Peptide-Resin Bond: In the context of Boc-SPPS, the repeated use of trifluoroacetic acid (TFA) for deprotection can prematurely cleave a portion of the peptide chains from the resin, resulting in significant yield loss over the course of a long synthesis.[5]
-
Aggregation Issues: The hydrophobic nature of the polystyrene matrix of this compound can promote the aggregation of growing peptide chains, particularly for sequences containing hydrophobic residues. This aggregation can hinder reagent access, leading to incomplete coupling and deprotection steps, and consequently, a higher prevalence of deletion and truncated peptide impurities.[6]
Modern Alternatives for Enhanced Long Peptide Synthesis
To address the shortcomings of this compound, a variety of alternative solid supports have been developed. These resins offer improved cleavage characteristics, enhanced stability during synthesis, and better solvation properties to minimize aggregation.
Wang Resin
Wang resin is a widely used alternative, particularly in Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[2][7] Its key feature is a more acid-labile linker compared to this compound, allowing for peptide cleavage under much milder conditions, typically with a high concentration of TFA.[4] This avoids the use of HF and better preserves the integrity of the final peptide.
PAM (Phenylacetamidomethyl) Resin
For syntheses employing Boc chemistry, PAM resin offers a significant advantage over this compound. The linkage to PAM resin is more stable to the repeated TFA deprotection steps, which minimizes the premature loss of peptide chains during the synthesis of long sequences.[5] While final cleavage still often requires strong acid, the improved stability during chain assembly leads to higher overall yields for long peptides. An improved synthesis of the 29-amino acid hormone glucagon was successfully achieved using a PAM resin, demonstrating its utility for longer peptides.[8]
PEG (Polyethylene Glycol) Grafted Resins
PEG-grafted resins, such as TentaGel, are composed of a polystyrene core with polyethylene glycol chains grafted onto the surface. This creates a more polar and flexible environment that improves the solvation of the growing peptide chain.[9] This enhanced solvation helps to disrupt inter- and intra-chain aggregation, leading to more efficient coupling and deprotection reactions, especially for "difficult sequences" that are prone to aggregation.[6]
Comparative Performance of SPPS Resins
The choice of resin has a direct impact on the final yield and purity of the synthesized peptide. While direct head-to-head comparisons of all resin types for the synthesis of the same long peptide are not always available in the literature, the following table summarizes the key characteristics and expected performance based on their chemical properties and reported applications.
| Feature | This compound | Wang Resin | PAM Resin | PEG-Grafted Resin |
| Primary Chemistry | Boc | Fmoc | Boc | Fmoc & Boc |
| Cleavage Conditions | Harsh (e.g., HF) | Mild (e.g., TFA) | Harsh (e.g., HF) | Mild to Moderate (TFA) |
| Linker Stability to Deprotection | Moderate (some loss with TFA) | High | High | High |
| Aggregation Tendency | High for hydrophobic peptides | Moderate | Moderate | Low |
| Suitability for Long Peptides | Limited | Good | Very Good | Excellent |
| Reported Yield (Glucagon, 29-mer) | Not ideal due to acid lability | - | 48% overall yield[8] | - |
| Crude Purity (Glucagon, 29-mer) | Lower expected purity | - | High (crystallizable)[8] | - |
Note: Yield and purity are highly sequence-dependent. The data for glucagon synthesis on PAM resin is a specific example of a successful long peptide synthesis on an alternative to this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful peptide synthesis. Below are representative protocols for the key steps in SPPS.
General Protocol for Solid-Phase Peptide Synthesis (Fmoc Strategy)
This protocol outlines the manual synthesis of a peptide on a Wang or PEG-grafted resin using Fmoc chemistry.
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
-
Drain the DMF.[10]
-
-
Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (3-5 times).[10]
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent such as HBTU (3-5 equivalents) in DMF.
-
Add a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours.[10]
-
Wash the resin with DMF (3-5 times).
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and deprotected, wash the resin with dichloromethane (DCM).
-
Prepare a cleavage cocktail, typically consisting of TFA, water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours.[10]
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Visualizing the Workflow and Chemical Logic
To better understand the processes involved, the following diagrams illustrate the general workflow of SPPS and the key chemical differences between Merrifield and Wang resins.
Conclusion
While this compound laid the groundwork for modern peptide synthesis, its limitations in the context of long peptide synthesis are significant. For researchers aiming to synthesize peptides greater than 30 amino acids, modern alternatives such as Wang, PAM, and PEG-grafted resins offer substantial advantages. These advanced solid supports provide milder cleavage conditions, greater stability during synthesis, and improved solvation properties, ultimately leading to higher yields and purities of the final peptide product. By carefully selecting the appropriate resin and optimizing the synthesis protocol, the challenges of long peptide synthesis can be effectively overcome, enabling the advancement of research and drug development.
References
- 1. Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]
- 8. An improved synthesis of crystalline mammalian glucagon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overview of Solid Phase Synthesis of “Difficult Peptide” Sequences | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Merrifield Resin: A Step-by-Step Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals utilizing Merrifield resin in solid-phase synthesis must adhere to specific disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the proper handling of this common laboratory polymer.
Summary of Key Safety and Disposal Data
For quick reference, the following table summarizes the essential characteristics and disposal considerations for this compound.
| Characteristic | Data | Citation |
| Synonyms | Chloromethylated styrene-divinylbenzene resin, Polystyrene crosslinked with divinylbenzene, chloromethylated | [1] |
| Appearance | White to light yellow solid beads | [2] |
| Hazards | May cause eye, skin, and respiratory tract irritation. Not classified as a hazardous substance by OSHA or under Regulation (EC) No. 1272/2008. | [1][2][3] |
| Hazardous Decomposition Products | Under fire conditions, can produce hydrogen chloride, carbon monoxide, and carbon dioxide. | [2][4] |
| Primary Disposal Method | Dispose of in accordance with federal, state, and local environmental control regulations. | [3] |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and chemical splash goggles. Use a NIOSH/MSHA approved respirator if dust is generated. | [2][4] |
Step-by-Step Disposal Procedures for this compound
The proper disposal of this compound depends on its state (unused, used, or contaminated with solvents). The following procedural guidance outlines the necessary steps for safe disposal.
Unused or Uncontaminated this compound
For this compound that has not been used in a chemical reaction or come into contact with hazardous materials:
-
Consult Safety Data Sheet (SDS): Always refer to the manufacturer's SDS as the primary source of information.[5]
-
Characterize Waste: While some sources state that unused this compound is not a hazardous waste, it is crucial to confirm this with your institution's Environmental Health and Safety (EHS) department.[1][6]
-
Segregate Waste: Do not mix non-hazardous waste with hazardous waste.[7]
-
Package for Disposal: Place the unused resin in a clearly labeled, sealed container. The original container is often the best choice.[7]
-
Arrange for Pickup: Contact your institution's hazardous waste disposal program for collection. Do not transport hazardous wastes yourself.[7]
Used this compound from Solid-Phase Synthesis
This compound used in chemical synthesis will be contaminated with reagents, solvents, and the synthesized molecules. This waste stream is considered hazardous.
-
Do Not Dispose in Regular Trash or Drains: Liquid or partially cured resin, as well as solvents containing dissolved resin, must not be poured down the drain or disposed of as household waste.[8]
-
Collect in a Designated Hazardous Waste Container: Use a compatible, leak-proof container that is clearly labeled as "Hazardous Waste."[7][9] The container should be kept closed when not in use.
-
Identify all Components: The label must accurately list all chemical constituents of the waste, including the resin, solvents, and any attached chemical groups.
-
Store Safely: The waste container should be stored in a designated, well-ventilated area, away from incompatible materials.[9]
-
Schedule Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS-approved chemical waste handler.
Solvents and Reagents from Resin Washing
Solvents used to wash the resin during synthesis are also considered hazardous waste.
-
Collect Wash Solvents: All solvent washes should be collected in a separate, compatible hazardous waste container.
-
Label Appropriately: Clearly label the container with "Hazardous Waste" and a list of all solvents it contains.
-
Manage Waste Accumulation: Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste, which can be up to 90 days in some jurisdictions.[9]
-
Arrange for Disposal: Dispose of the solvent waste through your licensed waste disposal service.[5]
Experimental Protocol Context: A Typical Solid-Phase Peptide Synthesis Workflow
To understand the context in which this compound waste is generated, the following diagram illustrates a simplified workflow for solid-phase peptide synthesis (SPPS).
Caption: A typical workflow for solid-phase peptide synthesis using this compound.
Decision-Making for this compound Disposal
The following diagram provides a logical workflow for determining the appropriate disposal route for this compound waste.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. peptide.com [peptide.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. customer_v2 [support.formlabs.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. vumc.org [vumc.org]
- 8. customer_v2 [support.formlabs.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Essential Safety and Logistics for Handling Merrifield Resin
For researchers, scientists, and drug development professionals utilizing Merrifield resin, a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.
This compound, a chloromethylated polystyrene cross-linked with divinylbenzene, is a cornerstone of solid-phase peptide synthesis.[1] While widely used, it is crucial to handle this substance with care to mitigate potential health risks. The toxicological properties of this compound have not been fully investigated, and it may cause irritation to the eyes, skin, and respiratory tract.[2][3]
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure, a combination of personal protective equipment and engineering controls should be implemented.
Engineering Controls: Facilities should be equipped with an eyewash station and a safety shower.[2][4] Work should be conducted in a well-ventilated area, utilizing local exhaust ventilation or a chemical fume hood to keep airborne concentrations low.[4][5]
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles. | Protects eyes from dust particles and potential splashes.[2][6] |
| Hand Protection | Nitrile gloves. | Provides a chemical-resistant barrier to prevent skin contact.[7] |
| Respiratory Protection | NIOSH/MSHA approved air-purifying dust or mist respirator. | Necessary when engineering controls are insufficient or when dust may be generated.[2][3] |
| Body Protection | Chemical-resistant apron or lab coat and long-sleeved clothing. | Prevents skin contact with the resin.[2][3][7] |
Occupational Exposure Limits
No specific occupational exposure limits (OELs) have been established for this compound (chloromethylated polystyrene cross-linked with divinylbenzene). However, exposure limits for the related monomer, styrene, are provided below for reference. It is important to note that the resin is a solid polymer and is expected to have lower volatility and toxicity than the liquid monomer.
| Substance | Agency | Exposure Limit (8-hour TWA) | Short-Term Exposure Limit (STEL) |
| Styrene | OSHA | 100 ppm | 200 ppm (15-minute) |
| NIOSH | 50 ppm | 100 ppm (15-minute) | |
| ACGIH | 20 ppm | 40 ppm |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; OSHA: Occupational Safety and Health Administration; NIOSH: National Institute for Occupational Safety and Health; ACGIH: American Conference of Governmental Industrial Hygienists.[8]
Standard Operating Procedures for Handling this compound
A systematic approach to handling this compound is crucial for safety and experimental success.
Emergency Procedures: Accidental Exposure
In the event of accidental exposure, immediate and appropriate first aid is critical.
First Aid Measures:
-
In case of skin contact: Wash off with soap and plenty of water.[6][8]
-
In case of eye contact: Flush eyes with water as a precaution for at least 15 minutes.[2][6]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[2][6]
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[6][8]
In all cases of significant exposure or if symptoms develop, seek medical attention.[2][3]
Storage and Disposal
Storage: Store this compound in a tightly closed container in a dry and well-ventilated place.[4][5] Keep away from heat and sources of ignition.[6]
Disposal: Dispose of waste resin and contaminated materials in accordance with federal, state, and local environmental control regulations.[6] Do not let the product enter drains.[8] Contaminated packaging should be disposed of as an unused product.[8]
By adhering to these safety protocols and handling procedures, researchers can minimize risks and ensure a safe working environment when utilizing this compound. Always refer to the specific Safety Data Sheet (SDS) for the product you are using for the most detailed and up-to-date information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
